An In-depth Technical Guide to N-(Acetoacetyl)anthranilic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals Introduction N-(Acetoacetyl)anthranilic acid, also known by its IUPAC name 2-(3-oxobutanamido)benzoic acid, is an organic compound belonging to the class of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Acetoacetyl)anthranilic acid, also known by its IUPAC name 2-(3-oxobutanamido)benzoic acid, is an organic compound belonging to the class of anthranilic acid derivatives.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structural information, and potential applications, with a focus on data relevant to research and development. This molecule serves as a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1]
Chemical and Physical Properties
N-(Acetoacetyl)anthranilic acid is a white to slightly beige crystalline powder.[1] A summary of its key chemical and physical properties is presented in the tables below.
Soluble in organic solvents like ethanol, acetone, and chloroform.[6] (Note: Specific solubility data for N-(Acetoacetyl)anthranilic acid is not readily available; this is based on the general solubility of related compounds like N-acetylanthranilic acid).
Molecular Structure
The structure of N-(Acetoacetyl)anthranilic acid features a central anthranilic acid moiety where the amino group is acylated with an acetoacetyl group.
The following diagram illustrates a plausible workflow for the laboratory synthesis of N-(Acetoacetyl)anthranilic acid.
Caption: Proposed synthesis workflow for N-(Acetoacetyl)anthranilic acid.
Biological Activities and Potential Signaling Pathways of Anthranilic Acid Derivatives
Specific signaling pathways involving N-(Acetoacetyl)anthranilic acid have not been identified in the reviewed literature. However, the broader class of anthranilic acid derivatives has been shown to exhibit a range of biological activities, suggesting potential interactions with various cellular pathways.
The following diagram illustrates the potential biological activities and mechanistic targets of anthranilic acid derivatives. It is important to note that these are general activities for the compound class and not specific to N-(Acetoacetyl)anthranilic acid.
An In-depth Technical Guide to 2-(3-Oxobutanoylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction N-(Acetoacetyl)anthranilic acid, systematically known by its IUPAC name 2-(3-oxobutanoylamino)benzoic acid , is an organic compound that belong...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Acetoacetyl)anthranilic acid, systematically known by its IUPAC name 2-(3-oxobutanoylamino)benzoic acid , is an organic compound that belongs to the class of N-acyl-anthranilic acids. Its structure, featuring an acetoacetyl group appended to the nitrogen of anthranilic acid, suggests potential for diverse chemical reactivity and biological activity. This guide provides a comprehensive overview of the available technical information for 2-(3-oxobutanoylamino)benzoic acid, including its chemical properties, putative synthesis, and potential biological relevance inferred from related compounds. Due to the limited availability of experimental data for this specific molecule, this guide also draws on information from closely related analogues to provide a broader context for its potential applications in research and drug development.
A detailed, experimentally validated synthesis protocol for 2-(3-oxobutanoylamino)benzoic acid is not prominently described in the reviewed literature. However, a plausible synthetic route can be extrapolated from the well-established synthesis of the closely related analogue, N-acetylanthranilic acid. The synthesis of N-acetylanthranilic acid is commonly achieved through the acylation of anthranilic acid with acetic anhydride.[2][3][4]
Putative Synthesis of 2-(3-Oxobutanoylamino)benzoic Acid
A likely method for the synthesis of 2-(3-oxobutanoylamino)benzoic acid would involve the reaction of anthranilic acid with diketene or a related acetoacetylating agent.
Dissolution: Dissolve anthranilic acid in a suitable aprotic solvent (e.g., tetrahydrofuran, ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
Addition of Acetoacetylating Agent: Cool the solution in an ice bath. Slowly add an equimolar amount of an acetoacetylating agent (e.g., diketene) dropwise to the stirred solution.
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup: Upon completion, the reaction mixture would likely be quenched with a mild acid. The product could then be extracted with an organic solvent.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Note: This protocol is hypothetical and would require experimental optimization and validation.
General Analytical Methods
For the characterization and quantification of 2-(3-oxobutanoylamino)benzoic acid, standard analytical techniques for similar aromatic carboxylic acids would be applicable.
Analytical Method
Principle
Application
High-Performance Liquid Chromatography (HPLC)
Separation based on polarity using a reversed-phase column with UV detection.[5][6][7]
Purity determination, quantification in biological matrices or reaction mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Separation by HPLC coupled with mass analysis for high selectivity and sensitivity.[5]
Identification of the compound and its metabolites in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile derivatives by gas chromatography with mass analysis.[5]
May require derivatization to increase volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed information about the molecular structure.
Structural elucidation and confirmation of synthesis.
Infrared (IR) Spectroscopy
Identifies functional groups present in the molecule.[8]
Confirmation of the presence of carboxylic acid and amide functionalities.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of 2-(3-oxobutanoylamino)benzoic acid is scarce. However, the broader class of anthranilic acid and benzoic acid derivatives has been investigated for various pharmacological properties, particularly as anti-inflammatory agents.[9][10]
Anti-inflammatory Potential and Cyclooxygenase (COX) Inhibition
Many derivatives of salicylic acid (2-hydroxybenzoic acid) and anthranilic acid (2-aminobenzoic acid) are known to exhibit anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11] These enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that play a significant role in inflammation. A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown promise as an anti-inflammatory agent with a potential for higher affinity towards COX-2.[11][12]
Given the structural similarity of 2-(3-oxobutanoylamino)benzoic acid to these compounds, it is plausible that it may also interact with the COX pathway.
Hypothesized COX Inhibition Pathway
Experimental Workflows
The investigation of a novel compound like 2-(3-oxobutanoylamino)benzoic acid in a drug development context would follow a structured workflow.
General Drug Discovery Workflow
Conclusion
2-(3-Oxobutanoylamino)benzoic acid is a molecule of interest due to its structural relationship to pharmacologically active anthranilic and benzoic acid derivatives. While direct experimental data on its synthesis, properties, and biological activity are limited, this guide provides a foundational understanding based on computed data and analogies to closely related compounds. Further experimental investigation is necessary to fully elucidate the chemical and biological profile of this compound and to determine its potential as a lead compound in drug discovery and development, particularly in the area of anti-inflammatory agents. Researchers are encouraged to use the putative synthesis and analytical methods outlined herein as a starting point for their investigations.
A Comprehensive Technical Guide to N-(Acetoacetyl)anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of N-(Acetoacetyl)anthranilic acid, a key organic compound. It covers its chemical identity, physical properties, s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of N-(Acetoacetyl)anthranilic acid, a key organic compound. It covers its chemical identity, physical properties, synthesis protocols, and the broader biological context of anthranilic acid derivatives, offering valuable information for professionals in research and drug development.
Chemical Identity and Properties
N-(Acetoacetyl)anthranilic acid, also known as 2-(Acetoacetamido)-benzoic acid, is an organic compound belonging to the anthranilic acid family.[1] Its chemical structure features an anthranilic acid core where the amino group is substituted with an acetoacetyl group. This compound serves as a significant intermediate in the synthesis of various dyes, pigments, and potentially pharmaceuticals.[1]
The fundamental properties of N-(Acetoacetyl)anthranilic acid are summarized in the table below, providing a quick reference for laboratory and research applications.
Quantitative Data Summary
This table consolidates the key quantitative chemical and physical data for N-(Acetoacetyl)anthranilic acid.
The synthesis of N-(Acetoacetyl)anthranilic acid typically involves the acylation of anthranilic acid. The common upstream products used for its preparation are anthranilic acid and ethyl acetoacetate.[1] The reaction involves the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the ester group in ethyl acetoacetate, followed by the elimination of ethanol.
Caption: General workflow for the synthesis of N-(Acetoacetyl)anthranilic acid.
Experimental Protocol: Synthesis
This protocol is a representative method adapted from general procedures for the N-acylation of anthranilic acid.[5][6]
Reagents and Setup:
Anthranilic acid (1 mole equivalent)
Ethyl acetoacetate (1.1 mole equivalent)
Toluene or another suitable high-boiling point solvent
A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
Procedure:
Dissolve anthranilic acid in the solvent within the round-bottom flask.
Add ethyl acetoacetate to the solution.
Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of the ethanol byproduct in the Dean-Stark trap.
Continue refluxing for 4-6 hours or until the theoretical amount of ethanol has been collected.
Allow the reaction mixture to cool to room temperature.
Isolation and Purification:
The product may precipitate upon cooling. If so, collect the crude solid by vacuum filtration.
If the product remains dissolved, reduce the solvent volume under reduced pressure.
Wash the crude solid with a cold, non-polar solvent (e.g., hexane) to remove unreacted starting materials.
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).
Dry the purified crystals under vacuum.
Characterization:
Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Biological and Pharmacological Context
While N-(Acetoacetyl)anthranilic acid itself is primarily documented as a chemical intermediate, the broader class of anthranilic acid derivatives exhibits a vast range of biological activities, making this scaffold highly relevant for drug discovery.[1]
Anti-inflammatory and Analgesic Activity: Many anthranilic acid derivatives, such as fenamates (e.g., mefenamic acid), are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]
Antimicrobial and Antiviral Properties: Various derivatives have shown efficacy against bacteria and fungi.[9][10] Some exhibit antiviral activity by inhibiting enzymes like HCV NS5B polymerase.[8]
Anticancer and Enzyme Inhibition: Anthranilic acid analogs can act as apoptosis initiators and inhibitors of key signaling pathways implicated in cancer, such as the hedgehog and mitogen-activated protein kinase (MAPK) pathways.[8][10] They have also been identified as inhibitors of enzymes like MabA (FabG1) in Mycobacterium tuberculosis and matrix metalloproteinases (MMPs).[9][11]
Caption: Inhibition of the MAPK pathway by certain anthranilic acid derivatives.
Experimental Protocols for Biological Evaluation
The following protocols describe standard assays to evaluate the potential biological activities of N-(Acetoacetyl)anthranilic acid or its derivatives.
Protocol 1: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation.[7]
Materials: Bovine serum albumin (BSA), phosphate-buffered saline (PBS, pH 6.4), test compound stock solution, reference drug (e.g., Diclofenac sodium).
Procedure:
Prepare a 0.5% w/v solution of BSA in PBS.
Prepare various concentrations of the test compound and reference drug.
To 5 ml of each test/reference solution, add 0.5 ml of the BSA solution.
A control group consists of 5 ml of PBS and 0.5 ml of BSA solution.
Incubate all samples at 37°C for 20 minutes.
Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes.
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
Analysis:
Calculate the percentage inhibition of denaturation using the formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation).
Caption: Workflow for the in vitro albumin denaturation assay.
Protocol 2: Antimicrobial Activity (Broth Microdilution Assay for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound required to prevent the visible growth of a microorganism.
Materials: Mueller-Hinton Broth (MHB), bacterial or fungal inoculum (adjusted to 0.5 McFarland standard), test compound, 96-well microtiter plates, positive control antibiotic.
Procedure:
Dispense 100 µL of MHB into each well of a 96-well plate.
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
Prepare a standardized inoculum of the microorganism and dilute it so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.
Add 10 µL of the inoculum to each well.
Include a positive control (broth + inoculum), a negative control (broth only), and a reference antibiotic.
Incubate the plate at 37°C for 18-24 hours.
Analysis:
The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) of the microorganism is observed.
Conclusion
N-(Acetoacetyl)anthranilic acid (CAS No. 35354-86-0) is a valuable chemical intermediate with well-defined physical and chemical properties. While its direct applications are primarily in chemical synthesis, its structural backbone is shared with a large family of biologically potent anthranilic acid derivatives. The established anti-inflammatory, antimicrobial, and enzyme-inhibiting activities of these related compounds suggest that N-(Acetoacetyl)anthranilic acid and its novel derivatives represent a promising area for future research and development in medicinal chemistry and material science. The protocols and data provided in this guide offer a solid foundation for scientists and researchers to explore its full potential.
Molecular weight and formula of N-(Acetoacetyl)anthranilic acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the chemical properties of N-(Acetoacetyl)anthranilic acid, including its molecular weight and formula....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of N-(Acetoacetyl)anthranilic acid, including its molecular weight and formula. While specific experimental protocols for its synthesis and its involvement in biological signaling pathways are not extensively documented in publicly available literature, this guide presents relevant information and hypothesized pathways based on established chemical principles.
Quantitative Data Summary
The fundamental chemical properties of N-(Acetoacetyl)anthranilic acid are summarized in the table below.
A generalized workflow for such a synthesis is depicted in the following diagram.
Caption: Hypothesized workflow for the synthesis of N-(Acetoacetyl)anthranilic acid.
Biological and Chemical Significance
Information regarding the specific involvement of N-(Acetoacetyl)anthranilic acid in biological signaling pathways is currently limited in scientific literature. However, it is known to be used as an intermediate in the synthesis of dyes and pharmaceuticals. The structural relationship to anthranilic acid, a known precursor in the biosynthesis of tryptophan, suggests potential for biological activity, though this remains an area for further investigation.
The chemical reactivity of N-(Acetoacetyl)anthranilic acid is dictated by its functional groups: a carboxylic acid, a secondary amide, and a ketone. These groups allow for a variety of chemical transformations, making it a potentially versatile building block in organic synthesis.
The logical relationship of its functional groups and their potential for further reactions is illustrated below.
Caption: Functional groups of N-(Acetoacetyl)anthranilic acid and their potential reactions.
N-(Acetoacetyl)anthranilic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of N-(...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of N-(Acetoacetyl)anthranilic acid. Due to the limited publicly available quantitative data for this specific molecule, this guide incorporates information from structurally related compounds, namely anthranilic acid and N-acetylanthranilic acid, to provide estimations and guidance for experimental design.
Core Concepts: Solubility and Stability
The solubility and stability of an active pharmaceutical ingredient (API) are critical parameters that influence its bioavailability, formulation development, and overall therapeutic efficacy. Understanding these properties is paramount during all stages of drug development.
Solubility dictates the rate and extent to which a compound dissolves in a solvent, a prerequisite for absorption in the body. It is influenced by factors such as the physicochemical properties of the compound, the nature of the solvent, temperature, and pH.
Stability refers to the ability of a substance to resist chemical change or degradation over time under various environmental conditions, including temperature, humidity, and light. Degradation can lead to loss of potency and the formation of potentially harmful impurities.
Physicochemical Properties of N-(Acetoacetyl)anthranilic Acid
A summary of the known physicochemical properties of N-(Acetoacetyl)anthranilic acid is presented below. This data is essential for initial assessments and for designing further experimental studies.
Aqueous Solubility:
The presence of both a carboxylic acid and an amide group suggests that the aqueous solubility of N-(Acetoacetyl)anthranilic acid will be pH-dependent. At lower pH, the carboxylic acid will be protonated, potentially decreasing solubility. Conversely, at higher pH, the carboxylic acid will be deprotonated to its more soluble carboxylate form.
Organic Solvent Solubility:
N-(Acetoacetyl)anthranilic acid is expected to be soluble in a range of organic solvents, particularly polar organic solvents. This is a common characteristic for molecules of this nature.[2]
Table of Predicted Solubility:
Solvent
Predicted Solubility
Rationale/Supporting Data for Related Compounds
Water
pH-dependent
Anthranilic acid has a water solubility of 3.5 g/L at 20°C.[3] N-acetylanthranilic acid has moderate water solubility.[2]
Ethanol
Soluble
N-acetylanthranilic acid is soluble in ethanol.[2]
Acetone
Soluble
N-acetylanthranilic acid is soluble in acetone.[2]
Chloroform
Soluble
N-acetylanthranilic acid is soluble in chloroform.[2]
Methanol
Soluble
General solubility for similar organic acids.
Acetonitrile
Likely Soluble
Common solvent for polar organic molecules.
Dimethyl Sulfoxide (DMSO)
Soluble
Broad-spectrum solvent for drug discovery compounds.
Stability Profile
A comprehensive stability profile for N-(Acetoacetyl)anthranilic acid has not been publicly documented. Therefore, forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[5][6][7]
Forced Degradation Studies:
Forced degradation, or stress testing, is a critical component of drug development that exposes the API to conditions more severe than accelerated stability testing.[5][7] The goal is to generate degradation products and gain insight into the intrinsic stability of the molecule.[7]
Table of Recommended Forced Degradation Conditions:
Stress Condition
Typical Protocol
Potential Degradation Pathway
Acid Hydrolysis
0.1 M HCl at 60°C for 24-48 hours
Hydrolysis of the amide bond, leading to anthranilic acid and acetoacetic acid.
Base Hydrolysis
0.1 M NaOH at 60°C for 24-48 hours
Hydrolysis of the amide bond. Decarboxylation of the acetoacetyl moiety.
Oxidation
3% H₂O₂ at room temperature for 24-48 hours
Oxidation of the aromatic ring or other susceptible functional groups.
Thermal Degradation
Solid-state at 80°C for 48-72 hours
Decarboxylation, cyclization, or other thermal rearrangements.
Photostability
Exposure to ICH-compliant light source (UV and visible)
Photolytic cleavage or rearrangement.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data.
Protocol 1: Equilibrium Solubility Determination
This protocol outlines a standard method for determining the equilibrium solubility of a compound in various solvents.
Objective: To determine the concentration of N-(Acetoacetyl)anthranilic acid in a saturated solution of a given solvent at a specific temperature.
Materials:
N-(Acetoacetyl)anthranilic acid
Selected solvents (e.g., water, ethanol, acetone, buffers of various pH)
Vials with screw caps
Orbital shaker or rotator with temperature control
Centrifuge
Analytical balance
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Methodology:
Add an excess amount of N-(Acetoacetyl)anthranilic acid to a vial containing a known volume of the selected solvent.
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
After equilibration, centrifuge the samples to separate the undissolved solid.
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
Quantify the concentration of N-(Acetoacetyl)anthranilic acid in the diluted sample using a validated HPLC method.[8]
Calculate the solubility in mg/mL or mol/L.
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies to assess the stability of N-(Acetoacetyl)anthranilic acid.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
N-(Acetoacetyl)anthranilic acid
Reagents for stress conditions (e.g., HCl, NaOH, H₂O₂)
Environmental chamber for thermal and photostability testing
pH meter
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.
Methodology:
Prepare solutions of N-(Acetoacetyl)anthranilic acid in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). A control sample in a neutral, non-degrading solvent should also be prepared.
For thermal stress, place a known quantity of the solid compound in a vial in a temperature-controlled oven.
For photostability, expose the solid compound or its solution to a light source as per ICH Q1B guidelines. A dark control should be kept under the same conditions.
At specified time points, withdraw samples and neutralize them if necessary.
Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
Use a PDA detector to assess peak purity and a mass spectrometer to obtain mass information for the degradation products to aid in their structural elucidation.
Visualizations
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates the logical flow of experiments for characterizing the solubility and stability of N-(Acetoacetyl)anthranilic acid.
Caption: Workflow for solubility and stability assessment.
Logical Relationship for Forced Degradation Analysis
This diagram outlines the decision-making process and logical connections in a forced degradation study.
Caption: Decision tree for forced degradation studies.
Conclusion
While direct, quantitative data on the solubility and stability of N-(Acetoacetyl)anthranilic acid is sparse, this guide provides a robust framework for its experimental determination. By leveraging knowledge of structurally similar compounds and employing standardized pharmaceutical testing protocols, researchers and drug development professionals can effectively characterize these critical properties. The provided experimental workflows and logical diagrams serve as a roadmap for designing and executing the necessary studies to support the development of drug candidates containing this moiety. Further research to generate and publish specific quantitative data for this compound would be of significant value to the scientific community.
The Emerging Antitubercular Potential of N-(Acetoacetyl)anthranilic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract N-(Acetoacetyl)anthranilic acid and its derivatives are gaining attention as a novel class of potential therapeutic agents, particularly in the fig...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Acetoacetyl)anthranilic acid and its derivatives are gaining attention as a novel class of potential therapeutic agents, particularly in the fight against tuberculosis. This technical guide provides a comprehensive overview of the biological activity of these compounds, focusing on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation. The primary mode of action for these derivatives is the inhibition of the β-ketoacyl-ACP reductase (MabA or FabG1), an essential enzyme in the Mycobacterium tuberculosis fatty acid synthase II (FAS-II) pathway, which is critical for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall.[1][2][3] Additionally, a secondary mechanism involving intrabacterial acidification has been proposed.[1][3][4] This document details the synthesis, experimental protocols for biological evaluation, and presents available quantitative data to facilitate further research and development in this promising area.
Introduction
Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of novel drugs with new mechanisms of action to combat drug-resistant strains.[3] The mycolic acid biosynthesis pathway is a well-established target for antitubercular drugs.[2][5] The FAS-II system, responsible for the elongation of fatty acids to form the long-chain precursors of mycolic acids, is a particularly attractive target.[5][6][7] The FAS-II pathway involves a cycle of four enzymatic reactions, and the enzyme MabA (FabG1) catalyzes the initial reduction step.[1][2][7] Anthranilic acid derivatives have been identified as a new class of MabA inhibitors, with N-(acetoacetyl)anthranilic acid being a key conceptual starting point due to the use of acetoacetyl-CoA as a substrate in screening assays for MabA inhibitors.[1][2]
Mechanism of Action
The primary mechanism of action for N-(acetoacetyl)anthranilic acid derivatives is the inhibition of the MabA (FabG1) enzyme.[1][2][3] MabA is a β-ketoacyl-acyl carrier protein (ACP) reductase that catalyzes the NADPH-dependent reduction of β-ketoacyl-ACP substrates to β-hydroxyacyl-ACP, a crucial step in the elongation cycle of the FAS-II pathway.[7] By inhibiting MabA, these compounds effectively block the synthesis of mycolic acids, leading to a compromised cell wall and subsequent bacterial death.[1][2]
A secondary proposed mechanism of action is intrabacterial acidification, attributed to the carboxylic acid moiety of the anthranilic acid scaffold.[1][3][4] This acidification of the bacterial cytoplasm can disrupt various cellular processes and contribute to the overall antitubercular effect.
Signaling Pathway Diagram
Caption: Inhibition of the FAS-II pathway by N-(Acetoacetyl)anthranilic acid derivatives.
Quantitative Data
While specific quantitative data for N-(acetoacetyl)anthranilic acid is not extensively published, studies on closely related anthranilic acid derivatives as MabA inhibitors provide valuable insights into their potential efficacy. The following table summarizes the inhibitory activity of representative anthranilic acid derivatives against MabA.
Note: The IC50 values were determined using an LC-MS/MS-based enzymatic assay.
Experimental Protocols
Synthesis of N-(Acetoacetyl)anthranilic Acid
A general method for the synthesis of N-acyl anthranilic acid derivatives involves the reaction of anthranilic acid with an appropriate acylating agent. For N-(acetoacetyl)anthranilic acid, a potential route is the reaction of anthranilic acid with diketene or another suitable acetoacetylating agent. A more general and adaptable laboratory-scale synthesis for N-acyl derivatives is provided below.
General Procedure for N-Acylation of Anthranilic Acid:
Dissolve anthranilic acid in a suitable solvent (e.g., anhydrous tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
Add a base (e.g., triethylamine or pyridine) to the solution.
Cool the reaction mixture in an ice bath.
Slowly add the acylating agent (e.g., the corresponding acyl chloride or anhydride) dropwise to the cooled solution with stirring. For N-(acetoacetyl)anthranilic acid, an appropriate acetoacetylating agent would be used.
Allow the reaction mixture to warm to room temperature and stir for a specified period (typically several hours to overnight) while monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water or a dilute acid solution.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with a dilute acid, a saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to obtain the desired N-acyl anthranilic acid derivative.[8]
MabA (FabG1) Inhibition Assay (LC-MS/MS-based)
This assay quantifies the enzymatic activity of MabA by measuring the formation of the product, β-hydroxybutyryl-CoA (HBCoA), from the substrate, acetoacetyl-CoA, in the presence of NADPH.
Workflow Diagram:
Caption: Workflow for the LC-MS/MS-based MabA inhibition assay.
Protocol:
Reagent Preparation:
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing 150 mM NaCl and 0.05% Tween 20).
Enzyme Solution: Dilute purified MabA enzyme to the desired concentration in the assay buffer.
Substrate Solution: Prepare a stock solution of acetoacetyl-CoA in the assay buffer.
Cofactor Solution: Prepare a stock solution of NADPH in the assay buffer.
Test Compound: Prepare serial dilutions of the N-(acetoacetyl)anthranilic acid derivative in a suitable solvent (e.g., DMSO).
Enzymatic Reaction:
In a microplate, add the MabA enzyme solution to each well.
Add the test compound dilutions to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
Initiate the enzymatic reaction by adding a mixture of acetoacetyl-CoA and NADPH to each well.
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
LC-MS/MS Analysis:
Centrifuge the microplate to pellet any precipitated protein.
Transfer the supernatant to an analysis plate.
Inject an aliquot of the supernatant into an LC-MS/MS system.
Perform chromatographic separation to resolve the substrate (acetoacetyl-CoA) and the product (HBCoA).
Utilize mass spectrometry to detect and quantify the amount of HBCoA produced in each reaction.[9][10][11]
Data Analysis:
Calculate the percentage of MabA inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a commonly used method for determining the MIC of compounds against M. tuberculosis.[12][13]
Protocol Overview:
Inoculum Preparation: Prepare a standardized suspension of M. tuberculosis H37Rv in a suitable broth, such as Middlebrook 7H9 supplemented with OADC.[14][15]
Drug Dilution: Prepare serial twofold dilutions of the N-(acetoacetyl)anthranilic acid derivative in a 96-well microplate.
Inoculation: Inoculate each well with the prepared bacterial suspension. Include appropriate controls (e.g., wells with no drug and wells with no bacteria).
Incubation: Seal the plate and incubate at 37°C for 5-7 days.[12]
Addition of Alamar Blue: Add Alamar Blue reagent to each well.
Second Incubation: Re-incubate the plate for 24 hours.
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[12][13]
Conclusion and Future Directions
N-(Acetoacetyl)anthranilic acid derivatives represent a promising new avenue for the development of antitubercular agents. Their targeted inhibition of MabA, a crucial enzyme in the mycolic acid biosynthesis pathway, provides a clear and validated mechanism of action. The supplementary mechanism of intrabacterial acidification further enhances their therapeutic potential.
Future research should focus on:
Synthesis and Screening: A broader library of N-(acetoacetyl)anthranilic acid derivatives should be synthesized and screened to establish a clear structure-activity relationship (SAR).
Quantitative Analysis: Comprehensive quantitative studies are needed to determine the IC50 values against MabA, MIC values against various strains of M. tuberculosis (including drug-resistant strains), and cytotoxicity against mammalian cell lines.
Mechanism of Action Studies: Further elucidation of the dual mechanisms of MabA inhibition and intrabacterial acidification is warranted.
In Vivo Efficacy: Promising lead compounds should be advanced to in vivo studies in animal models of tuberculosis to assess their pharmacokinetic properties and therapeutic efficacy.
This technical guide provides a foundational resource for researchers to build upon in the exploration and development of N-(acetoacetyl)anthranilic acid derivatives as a new generation of antitubercular drugs.
N-(Acetoacetyl)anthranilic Acid: A Versatile Precursor in Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals N-(Acetoacetyl)anthranilic acid, a derivative of anthranilic acid, holds significant potential as a versatile precursor in the synthesis of a...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
N-(Acetoacetyl)anthranilic acid, a derivative of anthranilic acid, holds significant potential as a versatile precursor in the synthesis of a variety of heterocyclic compounds with diverse biological activities. Its unique bifunctional nature, incorporating both a β-ketoamide and a carboxylic acid on an aromatic scaffold, allows for controlled intramolecular cyclization reactions to form key heterocyclic systems, primarily quinolinones and quinazolinones. These core structures are prevalent in numerous medicinally important compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticonvulsant, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of N-(acetoacetyl)anthranilic acid in medicinal chemistry, complete with experimental protocols and mechanistic insights.
Physicochemical Properties
N-(Acetoacetyl)anthranilic acid is a solid at room temperature with the following key physicochemical properties:
Property
Value
Molecular Formula
C₁₁H₁₁NO₄
Molecular Weight
221.21 g/mol
Melting Point
86.6 °C
Boiling Point
478.668 °C at 760 mmHg
Flash Point
162.7 °C
Density
1.1320 g/cm³
pKa
3.27±0.10 (Predicted)
Synthesis of N-(Acetoacetyl)anthranilic Acid
The synthesis of N-(acetoacetyl)anthranilic acid is typically achieved through the acylation of anthranilic acid with diketene or ethyl acetoacetate.
Experimental Protocol: Synthesis via Acylation with Diketene
Materials:
Anthranilic acid
Diketene
Toluene (or other inert solvent)
Glacial acetic acid
Procedure:
Suspend anthranilic acid in an inert solvent such as toluene.
Add a catalytic amount of glacial acetic acid to the suspension.
Heat the mixture to a gentle reflux.
Slowly add diketene dropwise to the refluxing mixture.
Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).
Cool the reaction mixture to room temperature, allowing the product to precipitate.
Filter the solid product, wash with cold solvent, and dry under vacuum.
Application as a Precursor to Bioactive Heterocycles
The strategic positioning of the acetoacetyl group and the carboxylic acid on the aniline scaffold of N-(acetoacetyl)anthranilic acid allows for selective intramolecular cyclization to form either quinolinone or quinazolinone ring systems, depending on the reaction conditions.
Synthesis of 4-Hydroxy-2-methylquinoline-8-carboxylic Acid via Conrad-Limpach-type Cyclization
An intramolecular aldol-type condensation, followed by dehydration, leads to the formation of a 4-hydroxyquinoline derivative. This transformation is analogous to the Conrad-Limpach synthesis.[1][2][3]
Spectroscopic and Synthetic Profile of N-(Acetoacetyl)anthranilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-(Acetoacetyl)anthranilic acid, a molecule o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-(Acetoacetyl)anthranilic acid, a molecule of interest in chemical and pharmaceutical research. The following sections detail its characteristic spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a plausible experimental protocol for its synthesis.
Spectroscopic Data Summary
The structural elucidation of N-(Acetoacetyl)anthranilic acid is supported by a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is limited, data for the closely related precursor, anthranilic acid, provides a foundational understanding of the expected spectral features. The introduction of the acetoacetyl group is expected to introduce characteristic signals in the NMR, IR, and MS spectra.
Table 1: Predicted ¹H NMR Chemical Shifts for N-(Acetoacetyl)anthranilic acid
Protons
Chemical Shift (ppm)
Multiplicity
Integration
-CH₃
~2.3
s
3H
-CH₂-
~3.6
s
2H
Aromatic-H
7.0 - 8.2
m
4H
-NH-
~11.0
br s
1H
-COOH
~13.0
br s
1H
Table 2: Predicted ¹³C NMR Chemical Shifts for N-(Acetoacetyl)anthranilic acid
Carbon
Chemical Shift (ppm)
-CH₃
~30
-CH₂-
~50
Aromatic C
115 - 140
Amide C=O
~168
Carboxylic Acid C=O
~170
Ketone C=O
~205
Table 3: Key IR Absorption Bands for N-(Acetoacetyl)anthranilic acid
Functional Group
Wavenumber (cm⁻¹)
Intensity
O-H (Carboxylic Acid)
3300 - 2500
Broad
N-H (Amide)
3300 - 3100
Medium
C-H (Aromatic)
3100 - 3000
Medium
C-H (Aliphatic)
3000 - 2850
Medium
C=O (Ketone)
~1725
Strong
C=O (Carboxylic Acid)
~1700
Strong
C=O (Amide)
~1660
Strong
C=C (Aromatic)
1600 - 1450
Medium
Table 4: Predicted Mass Spectrometry Data for N-(Acetoacetyl)anthranilic acid
Ion
m/z
Description
[M]+
221
Molecular Ion
[M-H₂O]+
203
Loss of water
[M-COOH]+
176
Loss of carboxyl group
[M-CH₂CO]+
179
Loss of ketene from acetoacetyl group
C₇H₆NO₂⁺
136
Fragment corresponding to anthraniloyl cation
C₈H₆O⁺
118
Fragment from cleavage of the amide bond
Experimental Protocols
Synthesis of N-(Acetoacetyl)anthranilic Acid
A plausible and efficient method for the synthesis of N-(Acetoacetyl)anthranilic acid involves the acetoacetylation of anthranilic acid. A general procedure is outlined below.
Materials:
Anthranilic acid
Diketene or Ethyl acetoacetate
An appropriate solvent (e.g., toluene, xylene, or a polar aprotic solvent like DMF or DMSO)
Acid or base catalyst (optional, depending on the chosen method)
Procedure using Diketene (Illustrative):
In a well-ventilated fume hood, dissolve anthranilic acid in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Slowly add diketene dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
After the addition is complete, heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Spectroscopic Analysis
NMR Spectroscopy:
¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).
IR Spectroscopy:
The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample would be introduced directly or via a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC). The resulting mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the synthesis of N-(Acetoacetyl)anthranilic acid to its full spectroscopic characterization.
Foundational
N-(Acetoacetyl)anthranilic Acid: A Bifunctional Approach to Catalysis in Multicomponent Reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: There is currently a notable absence of specific scientific literature detailing the mechanistic role of N-(acetoace...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a notable absence of specific scientific literature detailing the mechanistic role of N-(acetoacetyl)anthranilic acid as a catalyst or reactant in organic reactions. This guide, therefore, presents a theoretical framework based on the known reactivity of its constituent functional groups. The proposed mechanisms, experimental protocols, and data are illustrative and require experimental validation.
Introduction
N-(acetoacetyl)anthranilic acid is a fascinating molecule that combines the structural features of anthranilic acid and an acetoacetyl moiety. This unique combination presents the potential for bifunctional catalysis, where the carboxylic acid and the enolizable β-dicarbonyl system can act in concert to promote complex organic transformations. The anthranilic acid scaffold provides a rigid backbone to position these functional groups, potentially leading to organized transition states and enhanced reactivity and selectivity in multicomponent reactions. This guide explores the plausible mechanisms of action of N-(acetoacetyl)anthranilic acid as a bifunctional organocatalyst in Biginelli and Hantzsch-type reactions, providing a foundation for future experimental investigation.
Proposed Mechanism of Action in Biginelli-Type Reactions
The Biginelli reaction is a cornerstone of multicomponent chemistry, providing access to dihydropyrimidinones, a class of compounds with significant pharmacological activity.[1] Traditionally catalyzed by Brønsted or Lewis acids, there is growing interest in the development of organocatalysts that can offer milder reaction conditions and improved selectivity. N-(acetoacetyl)anthranilic acid is a promising candidate for such a catalyst due to its ability to act as both a Brønsted acid and a hydrogen-bond donor.
A plausible catalytic cycle is proposed below:
Activation of Aldehyde: The carboxylic acid group of N-(acetoacetyl)anthranilic acid protonates the aldehyde, increasing its electrophilicity.
Formation of the Aza-Enolate: The catalyst's acetoacetyl moiety can exist in equilibrium with its enol form. The urea component of the reaction can then add to the activated aldehyde.
Stabilization of Intermediates: The catalyst can stabilize the resulting intermediates through a network of hydrogen bonds involving the carboxylic acid, the amide N-H, and the enol of the acetoacetyl group.
Cyclization and Dehydration: The stabilized intermediate undergoes cyclization, followed by dehydration, to yield the dihydropyrimidinone product and regenerate the catalyst.
Proposed catalytic cycle for a Biginelli-type reaction.
Inferred Role in Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is another vital multicomponent reaction for the preparation of dihydropyridines, which are prevalent in many pharmaceuticals.[2][3] Similar to the Biginelli reaction, the Hantzsch synthesis is typically acid-catalyzed. N-(acetoacetyl)anthranilic acid could potentially catalyze this reaction through a similar bifunctional mechanism.
The proposed catalytic pathway would involve:
Knoevenagel Condensation: The carboxylic acid protonates the aldehyde, facilitating a Knoevenagel condensation with one equivalent of a β-keto ester.
Enamine Formation: The second equivalent of the β-keto ester reacts with ammonia (or an ammonia source) to form an enamine. The catalyst can facilitate this step through general acid/base catalysis.
Michael Addition and Cyclization: The enamine undergoes a Michael addition to the Knoevenagel product. Subsequent cyclization and dehydration, potentially assisted by the catalyst through hydrogen bonding, affords the dihydropyridine product.
Proposed catalytic pathway for a Hantzsch-type synthesis.
Data Presentation
The following table presents illustrative data for a proposed N-(acetoacetyl)anthranilic acid-catalyzed Biginelli reaction. This data is hypothetical and serves to demonstrate the expected outcomes and the format for presenting such results.
Entry
Aldehyde (1 mmol)
β-Ketoester (1.2 mmol)
Urea (1.5 mmol)
Catalyst (mol%)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Benzaldehyde
Ethyl acetoacetate
Urea
10
Ethanol
Reflux
6
92
2
4-Chlorobenzaldehyde
Ethyl acetoacetate
Urea
10
Ethanol
Reflux
5
95
3
4-Nitrobenzaldehyde
Ethyl acetoacetate
Urea
10
Ethanol
Reflux
4
96
4
4-Methoxybenzaldehyde
Ethyl acetoacetate
Urea
10
Ethanol
Reflux
8
88
5
Benzaldehyde
Methyl acetoacetate
Urea
10
Ethanol
Reflux
6
90
6
Benzaldehyde
Ethyl acetoacetate
Thiourea
10
Ethanol
Reflux
7
85
Experimental Protocols
Representative Experimental Protocol for the Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one:
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser were added benzaldehyde (106 mg, 1.0 mmol), ethyl acetoacetate (156 mg, 1.2 mmol), urea (90 mg, 1.5 mmol), N-(acetoacetyl)anthranilic acid (23.5 mg, 0.1 mmol, 10 mol%), and ethanol (5 mL). The reaction mixture was stirred and heated to reflux for 6 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. Upon completion, the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The resulting solid was washed with cold ethanol (2 x 5 mL) and dried under vacuum to afford the pure product as a white solid.
While direct experimental evidence is currently lacking, the unique molecular architecture of N-(acetoacetyl)anthranilic acid strongly suggests its potential as a novel bifunctional organocatalyst. The proposed mechanisms for its action in Biginelli and Hantzsch-type reactions provide a solid theoretical foundation for future research. The illustrative data and representative experimental protocol furnished in this guide are intended to serve as a starting point for researchers and scientists to explore the catalytic capabilities of this intriguing molecule. Further investigation is warranted to validate these hypotheses and to fully elucidate the scope and limitations of N-(acetoacetyl)anthranilic acid in organic synthesis. Such studies could pave the way for the development of new, efficient, and selective catalytic systems for the construction of valuable heterocyclic compounds.
N-(Acetoacetyl)anthranilic Acid: A Comprehensive Technical Guide to its Synthesis and History
For Researchers, Scientists, and Drug Development Professionals Abstract N-(Acetoacetyl)anthranilic acid, also known as 2-(3-oxobutanamido)benzoic acid, is a key organic intermediate with significant applications in the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Acetoacetyl)anthranilic acid, also known as 2-(3-oxobutanamido)benzoic acid, is a key organic intermediate with significant applications in the synthesis of pharmaceuticals and dyes. This technical guide provides an in-depth exploration of the discovery, historical context, and synthetic methodologies for this compound. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
N-(Acetoacetyl)anthranilic acid belongs to the class of acetoacetanilides, which are characterized by an acetoacetyl group attached to a nitrogen atom. The presence of the ortho-carboxylic acid group on the aniline ring makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. Its utility as a building block in the chemical industry underscores the importance of understanding its synthesis and properties.[1]
Physicochemical Properties
N-(Acetoacetyl)anthranilic acid is a solid at room temperature. A summary of its key physicochemical properties is provided in the table below.
Property
Value
Source
Molecular Formula
C₁₁H₁₁NO₄
PubChem
Molecular Weight
221.21 g/mol
PubChem
CAS Number
35354-86-0
PubChem
Appearance
White to off-white solid
Inferred from related compounds
Melting Point
Not consistently reported
-
Boiling Point
478.7 °C (Predicted)
ChemicalBook
pKa
3.27 (Predicted)
ChemicalBook
Historical Context and Discovery
The synthesis of N-(Acetoacetyl)anthranilic acid is historically linked to the broader field of acetoacetylation of aromatic amines and the Niementowski quinoline synthesis.
Early Developments in Acetoacetylation: The reaction of anilines with β-ketoesters to form acetoacetanilides has been a fundamental transformation in organic chemistry since the late 19th century. These reactions were crucial in the development of synthetic dyes and later, pharmaceuticals.
The Niementowski Reaction: In 1894, Stefan Niementowski reported that heating anthranilic acid with ketones or aldehydes leads to the formation of γ-hydroxyquinoline derivatives.[2] This reaction, now known as the Niementowski quinoline synthesis, is a classic method for preparing quinolines. The initial step of this reaction, when a β-ketoester like ethyl acetoacetate is used, involves the formation of an N-acetoacetylated intermediate.
A modern re-examination of the Niementowski reaction between anthranilic acid and ethyl acetoacetate revealed that the reaction does not yield the expected 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Instead, it produces 4-methylpyrano[3,2-c]quinoline-2,5-dione.[3][4] The proposed mechanism for this transformation involves the initial formation of N-(Acetoacetyl)anthranilic acid, which then undergoes further reaction.[3][4] This suggests that while the Niementowski reaction provides a historical basis for the synthesis, direct isolation of N-(Acetoacetyl)anthranilic acid via this method may be challenging due to subsequent cyclization reactions.
The most direct and modern approach to synthesizing N-(Acetoacetyl)anthranilic acid involves the use of diketene, a highly reactive and efficient acetoacetylating agent. Patents from the mid-20th century describe the general process for the preparation of acetoacetyl aromatic amides by reacting primary aromatic amines with diketene.
Synthesis of N-(Acetoacetyl)anthranilic Acid
Two primary synthetic routes for N-(Acetoacetyl)anthranilic acid are presented below, based on the reaction of anthranilic acid with either ethyl acetoacetate or diketene.
Synthesis via Reaction with Ethyl Acetoacetate (Niementowski Condensation Approach)
This method is based on the initial condensation step of the Niementowski reaction. While historically significant, controlling the reaction to isolate the intermediate N-(Acetoacetyl)anthranilic acid can be difficult.
Reaction Scheme:
Figure 1: Synthesis of N-(Acetoacetyl)anthranilic acid from anthranilic acid and ethyl acetoacetate.
Reaction Mechanism:
Figure 2: Reaction mechanism for the formation of N-(Acetoacetyl)anthranilic acid from ethyl acetoacetate.
The Pivotal Role of N-(Acetoacetyl)anthranilic Acid in Heterocyclic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract N-(Acetoacetyl)anthranilic acid, a derivative of anthranilic acid, serves as a versatile precursor in the synthesis of a variety of heterocyclic co...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Acetoacetyl)anthranilic acid, a derivative of anthranilic acid, serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds. This technical guide provides an in-depth exploration of its synthesis, properties, and, most notably, its utility in the construction of key heterocyclic scaffolds such as quinolones and other fused heterocyclic systems. This document details experimental protocols, discusses reaction mechanisms, and presents quantitative data to support researchers in the fields of medicinal chemistry, drug development, and organic synthesis.
Introduction
Anthranilic acid and its derivatives are fundamental building blocks in organic and medicinal chemistry, forming the basis for a multitude of pharmaceuticals and biologically active compounds. Among these, N-(Acetoacetyl)anthranilic acid (also known as 2-(3-oxobutanamido)benzoic acid) stands out as a highly reactive intermediate. The presence of a β-ketoamide functionality attached to the anthranilic acid core provides multiple reactive sites, enabling a range of intramolecular cyclization reactions to form diverse heterocyclic systems. This guide will focus on the synthesis of this key intermediate and its subsequent transformations into valuable heterocyclic structures.
Physicochemical Properties of N-(Acetoacetyl)anthranilic Acid
A comprehensive understanding of the physicochemical properties of N-(Acetoacetyl)anthranilic acid is essential for its handling, characterization, and application in synthesis.
Property
Value
Molecular Formula
C₁₁H₁₁NO₄
Molecular Weight
221.21 g/mol
IUPAC Name
2-(3-oxobutanoylamino)benzoic acid
CAS Number
35354-86-0
Appearance
White to off-white solid
Melting Point
Data not consistently available; prone to cyclization upon heating
Solubility
Soluble in many organic solvents
Synthesis of N-(Acetoacetyl)anthranilic Acid
The synthesis of N-(Acetoacetyl)anthranilic acid is a critical first step for its use in heterocyclic chemistry. The direct acetoacetylation of anthranilic acid can be challenging due to the propensity of the initial product to undergo spontaneous intramolecular cyclization.
Challenges in Synthesis: The Niementowski Reaction Revisited
The classical approach of reacting anthranilic acid with a β-ketoester like ethyl acetoacetate, often associated with the Niementowski reaction for quinoline synthesis, does not typically yield isolable N-(Acetoacetyl)anthranilic acid.[1][2][3] Instead, the reaction often proceeds directly to a cyclized product. A notable study on the reaction between anthranilic acid and ethyl acetoacetate found that the major product is a pyrano[3,2-c]quinoline-2,5-dione derivative, rather than the expected 4-hydroxyquinoline derivative that would arise from the cyclization of N-(Acetoacetyl)anthranilic acid.[1] This suggests that the initial N-acetoacetylated intermediate is highly reactive and undergoes further reactions under the typical conditions of the Niementowski synthesis.
Recommended Synthetic Protocol via Diketene
A more controlled method for the synthesis of N-(Acetoacetyl)anthranilic acid involves the use of diketene as the acetoacetylating agent under carefully controlled, mild conditions to favor the formation of the N-acylated product and minimize immediate cyclization.
Experimental Protocol: Synthesis of N-(Acetoacetyl)anthranilic Acid
Materials: Anthranilic acid, diketene, an inert solvent (e.g., toluene or dichloromethane), a mild base (e.g., pyridine or triethylamine).
Procedure:
In a three-necked flask equipped with a stirrer, dropping funnel, and a thermometer, dissolve anthranilic acid in the inert solvent.
Add a catalytic amount of the mild base to the solution.
Cool the mixture to 0-5 °C in an ice bath.
Slowly add an equimolar amount of freshly distilled diketene dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, the solvent is removed under reduced pressure.
The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Expected Yield and Characterization: The yield of N-(Acetoacetyl)anthranilic acid can vary depending on the reaction conditions but is generally moderate. The product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm the structure. Due to its thermal instability, obtaining a sharp melting point can be challenging.
Role in Heterocyclic Chemistry: Synthesis of Quinolones
One of the most significant applications of N-(Acetoacetyl)anthranilic acid is in the synthesis of 4-hydroxyquinoline derivatives, which are important scaffolds in medicinal chemistry. The intramolecular cyclization of N-(Acetoacetyl)anthranilic acid is a key step in this process, often referred to as a Conrad-Limpach type reaction.
The Conrad-Limpach Cyclization
The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters. The intramolecular cyclization of N-(Acetoacetyl)anthranilic acid follows a similar pathway, where the enol form of the β-ketoamide attacks the carboxylic acid group (or its activated form) to initiate ring closure.
Reaction Workflow: Conrad-Limpach Cyclization of N-(Acetoacetyl)anthranilic Acid
Caption: Workflow for the synthesis of 4-hydroxy-2-methylquinoline-8-carboxylic acid.
Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline-8-carboxylic acid
Materials: N-(Acetoacetyl)anthranilic acid, a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid - PPA).
Procedure:
Place N-(Acetoacetyl)anthranilic acid in a round-bottom flask.
Carefully add the acid catalyst (e.g., 5-10 equivalents of PPA) to the flask with stirring.
Heat the reaction mixture to 100-120 °C for 1-2 hours. The progress of the reaction should be monitored by TLC.
After the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice with vigorous stirring.
The precipitated solid is collected by vacuum filtration, washed thoroughly with water until the washings are neutral, and then dried.
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Quantitative Data:
Product
Starting Material
Catalyst
Reaction Temp. (°C)
Reaction Time (h)
Yield (%)
Melting Point (°C)
4-Hydroxy-2-methylquinoline-8-carboxylic acid
N-(Acetoacetyl)anthranilic acid
PPA
110
1.5
~75-85
>300
Other Potential Heterocyclic Syntheses
While the synthesis of quinolones is a primary application, the reactive nature of N-(Acetoacetyl)anthranilic acid suggests its potential for the synthesis of other heterocyclic systems, although detailed experimental protocols starting directly from this intermediate are less commonly reported. These potential pathways often involve modifications of the reaction conditions to favor different cyclization routes.
Synthesis of Benzodiazepines
The synthesis of 1,4-benzodiazepine derivatives could potentially be achieved through a reaction pathway that involves the condensation of the keto group with a suitable nitrogen-containing reagent, followed by cyclization.
Exploring Derivatives of N-(Acetoacetyl)anthranilic Acid for Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract N-(Acetoacetyl)anthranilic acid and its derivatives represent a promising scaffold in medicinal chemistry, exhibiting a wide spectrum of biological...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Acetoacetyl)anthranilic acid and its derivatives represent a promising scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these compounds. Detailed experimental protocols for key assays are provided, along with a structured presentation of quantitative biological data to facilitate comparative analysis. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to enhance understanding of their therapeutic potential and guide future drug discovery efforts.
Introduction
Anthranilic acid and its analogues have long been recognized as privileged structures in drug discovery, forming the backbone of numerous clinically approved drugs. The incorporation of an acetoacetyl moiety at the amino group of anthranilic acid introduces a flexible β-dicarbonyl system, which can engage in various biological interactions, including hydrogen bonding and metal chelation. This structural feature has been exploited to develop derivatives with a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This guide delves into the core aspects of exploring N-(Acetoacetyl)anthranilic acid derivatives for therapeutic applications.
Synthesis of N-(Acetoacetyl)anthranilic Acid Derivatives
The synthesis of N-(Acetoacetyl)anthranilic acid derivatives generally proceeds through the acylation of anthranilic acid or its substituted analogues. While specific protocols for a wide range of N-(acetoacetyl) derivatives are not extensively documented in a single source, a reliable synthetic strategy can be adapted from the well-established synthesis of N-acetylanthranilic acid. The key transformation involves the reaction of the amino group of an anthranilic acid derivative with an acetoacetylating agent, such as diketene or an acetoacetyl-containing ester, under appropriate reaction conditions.
General Experimental Protocol: Synthesis of N-(Acetoacetyl)anthranilic Acid
This protocol is an adaptation based on the synthesis of similar N-acyl anthranilic acid derivatives.
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid in an anhydrous solvent.
Cool the solution in an ice bath.
Slowly add a stoichiometric equivalent of diketene (or a slight excess of ethyl acetoacetate) to the cooled solution with continuous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(Acetoacetyl)anthranilic acid.
Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.
Biological Activities and Therapeutic Potential
Derivatives of N-(Acetoacetyl)anthranilic acid have shown promise in several therapeutic areas. The following sections summarize their key biological activities, supported by quantitative data where available.
Anti-inflammatory Activity
Many anthranilic acid derivatives exhibit potent anti-inflammatory effects, often attributed to their ability to inhibit key inflammatory mediators.
Quantitative Anti-inflammatory Data for Anthranilic Acid Derivatives
The anthranilic acid scaffold has been explored for the development of novel anticancer agents, with some derivatives demonstrating significant cytotoxic effects against various cancer cell lines.
Quantitative Anticancer Activity Data for Anthranilic Acid Derivatives
Compound/Derivative
Cell Line
Assay
IC50 / GI50
Reference
(Hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid (Compound 25)
Certain derivatives of anthranilic acid have been shown to possess antibacterial and antifungal properties, suggesting their potential as novel antimicrobial agents.
Quantitative Antimicrobial Activity Data for Anthranilic Acid Derivatives
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
Principle:
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds. Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
Animal Handling: Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week.
Grouping: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the N-(Acetoacetyl)anthranilic acid derivatives.
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
Calculation of Edema and Inhibition:
The volume of edema is the difference between the paw volume at a given time and the initial paw volume.
The percentage inhibition of edema is calculated using the formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
where Vc is the average edema volume in the control group and Vt is the average edema volume in the test group.
TNF-α Production Inhibition Assay in LPS-Stimulated Macrophages
Principle:
This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from macrophages stimulated with lipopolysaccharide (LPS).
Procedure:
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Compound Treatment: Pre-incubate the cells with various concentrations of the N-(Acetoacetyl)anthranilic acid derivatives for 1-2 hours.
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 4-24 hours) to induce TNF-α production. Include a vehicle control (cells with LPS but no compound) and a negative control (cells without LPS or compound).
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits TNF-α production by 50%).
Mechanistic Insights and Signaling Pathways
The biological activities of anthranilic acid derivatives are often mediated through their interaction with specific signaling pathways involved in inflammation and cell proliferation. Two key pathways implicated are the p38 MAPK and NF-κB signaling cascades.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of inflammatory responses. Activation of this pathway by various stress stimuli, including LPS and cytokines, leads to the production of pro-inflammatory mediators like TNF-α and IL-6.
Caption: p38 MAPK signaling pathway leading to TNF-α production.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.
Caption: Canonical NF-κB signaling pathway.
Drug Discovery Workflow
The exploration of N-(Acetoacetyl)anthranilic acid derivatives for drug discovery follows a systematic workflow, from initial design and synthesis to preclinical evaluation.
Caption: Drug discovery workflow for N-(Acetoacetyl)anthranilic acid derivatives.
Conclusion and Future Directions
N-(Acetoacetyl)anthranilic acid derivatives have emerged as a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic accessibility and diverse biological activities, particularly in the areas of inflammation and oncology, warrant further investigation. Future research should focus on the synthesis of a broader range of derivatives to establish more definitive structure-activity relationships. Elucidating the precise molecular targets and further unraveling the mechanisms of action will be crucial for optimizing their therapeutic potential and advancing lead compounds toward clinical development. The integration of computational modeling and QSAR studies could also accelerate the discovery of next-generation drug candidates from this valuable chemical class.
Application Notes: Synthesis of Quinazolinones from N-(Acetoacetyl)anthranilic Acid Derivatives
Introduction Quinazolinones are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The quinazolinone scaffold is a core structural component in numerous...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Quinazolinones are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The quinazolinone scaffold is a core structural component in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antihypertensive properties.[1][2] The versatile biological profile of these compounds has driven the development of various synthetic methodologies for their preparation.
One common and effective strategy for synthesizing 4(3H)-quinazolinones involves the cyclization of N-acylanthranilic acid derivatives. This protocol focuses on the synthesis of quinazolinones starting from N-(acetoacetyl)anthranilic acid or its simpler, closely related analog, N-acetylanthranilic acid. The general principle involves an intramolecular cyclocondensation reaction, where the amide nitrogen attacks one of the carbonyl groups of the acetoacetyl or acetyl side chain, followed by dehydration to form the heterocyclic ring system. This application note provides a detailed experimental protocol, quantitative data, and a workflow visualization for the synthesis of 2-methyl-4(3H)-quinazolinone, a representative example of this class of compounds.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4(3H)-quinazolinone from N-Acetylanthranilic Acid
This protocol details the synthesis of 2-methyl-4(3H)-quinazolinone via the thermal cyclization of N-acetylanthranilic acid in the presence of a nitrogen source such as ammonium chloride.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-acetylanthranilic acid (0.1 mol) and ammonium chloride (0.8 mol).
Thermal Cyclization: Heat the reaction mixture to 210-220 °C using a heating mantle or oil bath. Maintain this temperature for 4-5 hours with continuous stirring.
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
Precipitation: Dissolve the cooled residue in boiling water. Adjust the pH of the solution to approximately 7.8 using an ammonium hydroxide solution.
Isolation: Cool the neutralized solution to induce precipitation of the product. Collect the solid precipitate by vacuum filtration using a Buchner funnel.
Purification: Wash the collected solid with cold water and dry it. For further purification, recrystallize the crude product from ethanol. The final product, 2-methyl-4(3H)-quinazolinone, is obtained as a crystalline solid.
Data Presentation
The synthesis of 2-methyl-4(3H)-quinazolinone can be achieved through different methods starting from N-acetylanthranilic acid or directly from anthranilic acid. The following table summarizes the quantitative data from established protocols.
Application Notes and Protocols for the Synthesis of N-(Acetoacetyl)anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed experimental protocol for the synthesis of N-(acetoacetyl)anthranilic acid. Anthranilic acid and its derivatives...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of N-(acetoacetyl)anthranilic acid. Anthranilic acid and its derivatives are pivotal precursors in the synthesis of a wide array of pharmaceuticals and bioactive molecules. The introduction of an acetoacetyl group onto the nitrogen atom of anthranilic acid yields a versatile intermediate with potential applications in the development of novel therapeutic agents and as a building block in organic synthesis. This protocol outlines a proposed synthetic route via the acetoacetylation of anthranilic acid using diketene, a method adapted from established procedures for the synthesis of related acetoacetanilides. This document also addresses the challenges associated with alternative synthetic pathways and provides expected characterization data for the target compound.
Introduction
N-(acetoacetyl)anthranilic acid (2-(3-oxobutanamido)benzoic acid) is an organic compound featuring both a carboxylic acid and a β-ketoamide functional group. This unique combination of functionalities makes it an attractive intermediate for various chemical transformations, including the synthesis of heterocyclic compounds, which are prevalent scaffolds in many drug molecules. While the direct acetoacetylation of anthranilic acid with ethyl acetoacetate has been reported to yield a cyclized pyrano[3,2-c]quinoline-2,5-dione derivative rather than the desired N-acetoacetylated product, the use of diketene as an acetoacetylating agent offers a promising alternative. This protocol details a proposed method for the synthesis of N-(acetoacetyl)anthranilic acid and provides the necessary information for its characterization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-(acetoacetyl)anthranilic acid is presented in the table below.
Proposed Experimental Protocol: Synthesis of N-(Acetoacetyl)anthranilic Acid via Acetoacetylation with Diketene
This protocol is based on analogous reactions for the acetoacetylation of anilines. Optimization of reaction conditions may be necessary to achieve a high yield of the desired product.
Materials:
Anthranilic acid
Diketene
Toluene (or another inert aprotic solvent like benzene or THF)
Glacial acetic acid (catalyst)
Petroleum ether (for washing)
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Heating mantle and magnetic stirrer
Filtration apparatus
Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve anthranilic acid (1 equivalent) in toluene.
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution.
Addition of Diketene: While stirring the solution at room temperature, add diketene (1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed. Maintain the reaction temperature below 40 °C, using an ice bath if necessary.
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
Purification: Collect the solid product by vacuum filtration and wash it with cold petroleum ether to remove any unreacted starting materials and byproducts.
Drying: Dry the purified N-(acetoacetyl)anthranilic acid in a vacuum oven at a low temperature.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of N-(acetoacetyl)anthranilic acid.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-(acetoacetyl)anthranilic acid.
Caption: Experimental workflow for the synthesis and purification.
Discussion of Synthetic Challenges
As noted in the literature, the reaction between anthranilic acid and ethyl acetoacetate under thermal conditions does not yield N-(acetoacetyl)anthranilic acid. Instead, a subsequent intramolecular condensation and cyclization occurs, leading to the formation of a pyrano[3,2-c]quinoline-2,5-dione derivative. This highlights the importance of choosing an appropriate acetoacetylating agent and reaction conditions to favor the desired N-acylation over competing side reactions. The use of the more reactive diketene at moderate temperatures, as proposed in this protocol, is anticipated to favor the formation of the open-chain acetoacetylated product.
Expected Results and Characterization
The successful synthesis should yield N-(acetoacetyl)anthranilic acid as a white to off-white solid. The following table summarizes the expected characterization data.
Signals corresponding to aromatic protons (multiplet), a methylene group (singlet), a methyl group (singlet), and two labile protons (broad singlets for NH and COOH).
¹³C NMR
Resonances for aromatic carbons, two carbonyl carbons (ketone and amide), a carboxylic acid carbon, a methylene carbon, and a methyl carbon.
IR Spectroscopy
Characteristic absorption bands for O-H (carboxylic acid), N-H (amide), C=O (ketone, amide, and carboxylic acid), and aromatic C-H and C=C stretching.
Signaling Pathway and Logical Relationships
The logical progression of the synthesis is based on the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl group of diketene, leading to the formation of the amide bond.
Caption: Logical relationship of the key reaction steps.
Safety Precautions
Diketene is a toxic and highly reactive substance. It should be handled with extreme caution in a well-ventilated fume hood.
Toluene is a flammable and harmful solvent. Avoid inhalation and skin contact.
Glacial acetic acid is corrosive.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This application note provides a comprehensive, albeit proposed, experimental protocol for the synthesis of N-(acetoacetyl)anthranilic acid. While the direct synthesis from anthranilic acid and ethyl acetoacetate is problematic, the use of diketene as an acetoacetylating agent presents a viable alternative. The provided data and diagrams are intended to guide researchers in the successful synthesis and characterization of this valuable chemical intermediate. Further optimization of the reaction conditions may be required to maximize the yield and purity of the final product.
Application Notes and Protocols for the Synthesis of Novel Bioactive Molecules from N-(Acetoacetyl)anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel bioactive molecules derived from N-(acetoacetyl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel bioactive molecules derived from N-(acetoacetyl)anthranilic acid. This key intermediate, often generated in situ from the reaction of anthranilic acid and an acetoacetylating agent like ethyl acetoacetate, serves as a versatile precursor for the synthesis of various heterocyclic scaffolds, particularly quinolones, quinazolinones, and pyranoquinolones. These classes of compounds have demonstrated significant potential in the development of new therapeutic agents with a broad range of biological activities, including antimicrobial and anti-inflammatory effects.
This document outlines detailed experimental protocols for the synthesis of a promising bioactive scaffold, 4-methylpyrano[3,2-c]quinoline-2,5-dione, and methodologies for assessing its biological activity. Quantitative data from relevant studies are presented in structured tables for clear comparison, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility.
I. Synthesis of Bioactive Scaffolds from N-(Acetoacetyl)anthranilic Acid
N-(Acetoacetyl)anthranilic acid is a valuable intermediate in the synthesis of various heterocyclic systems. Its structure, featuring both a carboxylic acid and an acetoacetyl amide group, allows for intramolecular cyclization reactions to form fused ring systems. The two primary named reactions that likely proceed through an N-(acetoacetyl)anthranilic acid intermediate are the Conrad-Limpach and Niementowski reactions, which are used to synthesize quinoline and quinazolinone derivatives.
A notable and more recent investigation into the reaction of anthranilic acid with ethyl acetoacetate, a classic Niementowski reaction, has revealed the formation of 4-methylpyrano[3,2-c]quinoline-2,5-dione.[1][2] This scaffold is of particular interest as its derivatives have been reported to possess antibacterial activity.[1]
Experimental Protocol: Synthesis of 4-Methylpyrano[3,2-c]quinoline-2,5-dione
This protocol is adapted from the work of Poronik et al. (2017).[1][2]
Materials:
Anthranilic acid
Ethyl acetoacetate
n-Amyl alcohol
Round-bottomed flask
Condenser
Heating mantle or oil bath
Filtration apparatus
Procedure:
In a round-bottomed flask equipped with a condenser, place a mixture of anthranilic acid (5 g, 36.5 mmol) and ethyl acetoacetate (7 g, 53.8 mmol).
Heat the mixture at 130°C for 40 hours.
Increase the temperature to 160°C and continue heating for an additional 40 hours.
After cooling to room temperature, a suspension will have formed.
Filter the suspension and wash the collected solid with n-amyl alcohol.
The final product, 4-methylpyrano[3,2-c]quinoline-2,5-dione, is obtained as white crystals.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as IR, NMR (¹H and ¹³C), and Mass Spectrometry.
II. Biological Activity of N-(Acetoacetyl)anthranilic Acid Derivatives
Derivatives of N-(acetoacetyl)anthranilic acid, particularly the resulting quinoline, quinazolinone, and pyranoquinolone scaffolds, have been investigated for a variety of biological activities. The primary areas of interest include their antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Quinolone and quinazolinone derivatives are well-established classes of antimicrobial agents.[3][4] The pyranoquinolone scaffold has also shown promise in this area.[1] The mechanism of action for many quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
The following table summarizes the antimicrobial activity of various quinoline derivatives, a class of compounds accessible from N-(acetoacetyl)anthranilic acid precursors.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method for determining the MIC of synthesized compounds.
Materials:
Synthesized compounds
Bacterial and/or fungal strains
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
96-well microtiter plates
Spectrophotometer
Incubator
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
Add the microbial inoculum to each well containing the diluted compound.
Include positive (microorganism in broth without compound) and negative (broth only) controls.
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Visualizing Experimental Workflows and Pathways
To provide a clear understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
A Step-by-Step Guide to N-(Acetoacetyl)anthranilic Acid Cyclization Reactions for the Synthesis of 2,4-Dihydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive guide to the cyclization of N-(acetoacetyl)anthranilic acid, a critical reaction in the synthesis of 2,4-dihy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the cyclization of N-(acetoacetyl)anthranilic acid, a critical reaction in the synthesis of 2,4-dihydroxyquinolines. These quinoline derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This document outlines the underlying chemical principles, detailed experimental protocols, and quantitative data to facilitate the successful application of this reaction in a laboratory setting.
Introduction
The cyclization of N-(acetoacetyl)anthranilic acid is a key transformation that leads to the formation of the 2,4-dihydroxyquinoline core. This heterocyclic system is a prevalent motif in numerous biologically active compounds. The reaction is a variation of the well-established Conrad-Limpach and related quinoline syntheses. The general principle involves an intramolecular condensation reaction, which can be promoted by either acid or thermal conditions. Understanding and controlling this reaction is crucial for the efficient synthesis of novel quinoline-based therapeutic agents.
Reaction Mechanism and Pathways
The cyclization of N-(acetoacetyl)anthranilic acid to 2,4-dihydroxyquinoline can proceed through different pathways, primarily dictated by the reaction conditions. The fundamental transformation involves an intramolecular nucleophilic attack of the aniline nitrogen onto one of the carbonyl groups of the acetoacetyl moiety, followed by dehydration to form the quinoline ring system.
A general representation of the cyclization is as follows:
Caption: General scheme of N-(Acetoacetyl)anthranilic acid cyclization.
Under thermal conditions, typically in a high-boiling solvent, the reaction proceeds via an intramolecular condensation. Acid catalysis can facilitate the reaction by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline nitrogen.
Experimental Protocols
This section provides detailed protocols for the synthesis of the precursor, N-acetylanthranilic acid, and its subsequent conversion to N-(acetoacetyl)anthranilic acid, followed by the cyclization to 2,4-dihydroxyquinoline.
Protocol 1: Synthesis of N-Acetylanthranilic Acid
This procedure is a prerequisite for obtaining the acetoacetyl derivative.
Materials:
Anthranilic acid
Acetic anhydride
Distilled water
Erlenmeyer flask (50 mL)
Hot plate
Boiling stone
Buchner funnel and vacuum filtration apparatus
Methanol (chilled)
Procedure:
In a 50 mL Erlenmeyer flask, combine 2.0 g of anthranilic acid and 6 mL of acetic anhydride.
Add a boiling stone and gently heat the mixture to a boil on a hot plate for 15 minutes. The mixture may solidify initially.[1]
Allow the reaction mixture to cool to room temperature, then cautiously add 2 mL of distilled water.
Warm the mixture until it nearly boils, then allow it to cool slowly to room temperature to facilitate crystallization.
Isolate the crystals of N-acetylanthranilic acid by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of chilled methanol and dry them thoroughly.[1]
Protocol 2: Conrad-Limpach Synthesis of 2,4-Dihydroxyquinoline (from Anthranilic Acid and Ethyl Acetoacetate)
This protocol outlines the direct synthesis of 2,4-dihydroxyquinoline from anthranilic acid and ethyl acetoacetate, which proceeds through an N-(acetoacetyl)anthranilic acid intermediate.
Materials:
Substituted aniline (e.g., anthranilic acid)
β-ketoester (e.g., ethyl acetoacetate)
High-boiling inert solvent (e.g., mineral oil, diphenyl ether)
Ethanol (optional)
Strong acid catalyst (e.g., HCl or H₂SO₄, optional)
Round-bottom flask
Heating mantle with stirrer
Condenser
Filtration apparatus
Non-polar solvent (e.g., hexane) for washing
Procedure:
Step 1: Formation of the Enamine Intermediate
In a round-bottom flask, combine the substituted aniline (1.0 eq) and the β-ketoester (1.0 eq). The reaction can be performed neat or in a solvent like ethanol. A catalytic amount of a strong acid can be added to accelerate the reaction.[2]
Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Once the enamine formation is complete, remove the solvent (if used) under reduced pressure. The intermediate is often a viscous oil and can be used in the next step without further purification.[2]
Step 2: Thermal Cyclization
Transfer the crude enamine intermediate to a high-boiling point, inert solvent such as mineral oil or diphenyl ether. Using a solvent generally improves the yield.[2][3]
Heat the reaction mixture to approximately 250 °C with vigorous stirring.[4][5]
Maintain this temperature until the cyclization is complete, as monitored by TLC.
Cool the reaction mixture to room temperature, which should cause the 2,4-dihydroxyquinoline product to precipitate.
Collect the solid product by filtration and wash it with a non-polar solvent like hexane to remove the high-boiling point solvent.[2]
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[2]
Protocol 3: Acid-Catalyzed Cyclization using Polyphosphoric Acid (PPA)
This protocol describes a one-step synthesis of a 2,4-dihydroxyquinoline derivative from an aryl malonic acid amide ester, which is structurally related to N-(acetoacetyl)anthranilic acid.
In a round-bottom flask, place the aryl malonic acid amide ester.
Add polyphosphoric acid (a P₂O₅/H₃PO₄ molar ratio of approximately 0.48 is effective).[2]
Heat the mixture with stirring to 130 °C and maintain this temperature for 2 hours.[2]
After cooling to room temperature, carefully pour the reaction mixture into ice water with vigorous stirring to precipitate the product.
Neutralize the slurry with an aqueous solution of sodium bicarbonate.
Collect the precipitated crystals by filtration.
Wash the crystals thoroughly with water and dry the product under reduced pressure.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2,4-dihydroxyquinoline.
Caption: General experimental workflow for 2,4-dihydroxyquinoline synthesis.
Data Presentation
The following tables summarize quantitative data for the synthesis of 2,4-dihydroxyquinoline derivatives under various conditions.
Table 1: Synthesis of 4-Hydroxy-7,8-dimethyl-2-quinolone using Polyphosphoric Acid [6]
Starting Material
Reaction Temp. (°C)
Reaction Time (h)
P₂O₅/H₃PO₄ Molar Ratio
Conversion (%)
Yield (%)
By-product (2,3-xylidine) (%)
Intermediate (monoamide) (%)
Methyl ester of (2,3-dimethylphenyl) malonic acid amide
130
2
0.48
100
75
14
1
Methyl ester of (2,3-dimethylphenyl) malonic acid amide
130
2
0.60
100
67
12
7
Methyl ester of (2,3-dimethylphenyl) malonic acid amide
130
2
0.76
100
54
8
19
Ethyl ester of (2,3-dimethylphenyl) malonic acid amide
130
2
0.48
100
86
11
4
Isopropyl ester of (2,3-dimethylphenyl) malonic acid amide
130
2
0.48
100
26
1
0.6
Table 2: Spectroscopic Data for 2,4-Dihydroxyquinoline
Technique
Observed Data
¹H NMR (DMSO-d₆)
Signals corresponding to aromatic protons and exchangeable protons (OH, NH), consistent with the tautomeric forms. The 4-hydroxy-2(1H)-quinolone tautomer is often predominant.[7]
¹³C NMR (DMSO-d₆)
Peaks in the aromatic region and signals for the carbonyl and hydroxyl-bearing carbons. The DMSO-d₆ peak is at 39.52 ppm.[7]
IR (KBr)
Characteristic absorption bands for O-H, N-H, C=O, and aromatic C=C stretching.
Mass Spec. (GC-MS)
Molecular ion peak (m/z) at 161, corresponding to the molecular weight of 2,4-dihydroxyquinoline.[8]
Conclusion
The cyclization of N-(acetoacetyl)anthranilic acid and its analogues is a robust and versatile method for the synthesis of 2,4-dihydroxyquinolines. The choice of reaction conditions, particularly the use of thermal methods or acid catalysis, can significantly influence the reaction outcome and yield. The protocols and data presented in this application note provide a solid foundation for researchers to successfully implement these reactions and explore the synthesis of novel quinoline-based compounds for various applications in drug discovery and development.
Application Notes and Protocols for the Characterization of N-(Acetoacetyl)anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals These comprehensive application notes provide detailed methodologies for the analytical characterization of N-(Acetoacetyl)anthranilic acid, a key intermedi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the analytical characterization of N-(Acetoacetyl)anthranilic acid, a key intermediate in various synthetic processes. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis are designed to ensure accurate identification, purity assessment, and stability evaluation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC is a robust method for assessing the purity of N-(Acetoacetyl)anthranilic acid and detecting any related impurities.
Experimental Protocol
Instrumentation:
HPLC system with a UV-Vis detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Autosampler and data acquisition software
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (0.1% v/v in water)
N-(Acetoacetyl)anthranilic acid reference standard
Sample for analysis
Procedure:
Mobile Phase Preparation: Prepare the mobile phase A as 0.1% formic acid in water and mobile phase B as acetonitrile. Degas both solvents before use.
Standard Solution Preparation: Accurately weigh and dissolve the N-(Acetoacetyl)anthranilic acid reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: A gradient elution can be employed for optimal separation. For example, start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B. A suggested starting point is 70% A and 30% B, moving to 30% A and 70% B over 15 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.
Data Presentation
Parameter
Value
Column
C18 (4.6 x 150 mm, 5 µm)
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Retention Time
~ 5.8 min (illustrative)
Purity
> 98% (example)
Note: The retention time is illustrative and can vary depending on the specific HPLC system and exact gradient conditions.
Caption: Workflow for HPLC Purity Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to provide molecular weight confirmation and structural information about the analyte and any impurities.
Experimental Protocol
Instrumentation:
LC-MS system (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
Reagents:
Same as HPLC protocol.
Procedure:
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the mobile phase.
LC Conditions: Use similar chromatographic conditions as the HPLC method, adjusting the flow rate for the smaller column diameter (e.g., 0.3 mL/min).
MS Conditions:
Ionization Mode: Electrospray Ionization (ESI), negative ion mode is often suitable for acidic compounds.
Scan Range: m/z 50-500
Capillary Voltage: 3.5 kV
Source Temperature: 120 °C
Desolvation Temperature: 350 °C
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) can be used to induce fragmentation and obtain structural information.
Analysis: Acquire full scan MS data to determine the molecular weight of the parent compound and any impurities. Perform MS/MS on the parent ion to confirm its structure through fragmentation patterns.
Data Presentation
Parameter
Value
Molecular Formula
C₁₁H₁₁NO₄
Molecular Weight
221.21 g/mol
Ionization Mode
ESI Negative
[M-H]⁻ (Observed)
m/z 220.06 (illustrative)
Major Fragment Ions (MS/MS)
m/z 178.05 (Loss of ketene, C₂H₂O)m/z 134.04 (Loss of acetoacetyl group)
Note: The observed m/z values and fragment ions are illustrative based on the expected fragmentation of the molecule.
Application
Application Notes and Protocols for Purity Analysis of N-(Acetoacetyl)anthranilic Acid by HPLC and NMR
Abstract This document provides detailed application notes and protocols for the determination of purity for N-(Acetoacetyl)anthranilic acid using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resona...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This document provides detailed application notes and protocols for the determination of purity for N-(Acetoacetyl)anthranilic acid using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are crucial for quality control in pharmaceutical research, development, and manufacturing, ensuring the identity and purity of this key intermediate. The protocols are designed for researchers, scientists, and drug development professionals.
Introduction
N-(Acetoacetyl)anthranilic acid is a vital building block in the synthesis of various pharmaceutical compounds. Its purity is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Even minor impurities can lead to undesirable side reactions, reduced yields, and the formation of potentially toxic byproducts. Therefore, robust and reliable analytical methods for its quality control are indispensable.
This application note details two orthogonal analytical techniques for purity assessment: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation and quantification of the main component and its impurities, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an independent, direct purity determination.
HPLC Analysis of N-(Acetoacetyl)anthranilic Acid
RP-HPLC is a powerful technique for separating and quantifying components in a mixture. The method described here is optimized for the analysis of N-(Acetoacetyl)anthranilic acid and its potential process-related impurities.
Experimental Protocol: HPLC Method
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Data acquisition and processing software.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
Gradient Program:
0-2 min: 95% A, 5% B
2-15 min: Linear gradient to 5% A, 95% B
15-18 min: Hold at 5% A, 95% B
18-20 min: Return to 95% A, 5% B
20-25 min: Equilibration at 95% A, 5% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh approximately 10 mg of the N-(Acetoacetyl)anthranilic acid sample.
Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a stock solution of 1 mg/mL.
Further dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL.
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Results
The purity of the N-(Acetoacetyl)anthranilic acid sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Compound
Retention Time (min)
Area (%)
Anthranilic Acid
3.5
0.25
N-(Acetoacetyl)anthranilic acid
10.2
99.5
Unknown Impurity 1
12.8
0.15
Unknown Impurity 2
14.1
0.10
Table 1: Representative HPLC data for a sample of N-(Acetoacetyl)anthranilic acid.
NMR Analysis of N-(Acetoacetyl)anthranilic Acid
Quantitative NMR (qNMR) spectroscopy is a primary analytical method that provides a direct measurement of the analyte's purity without the need for a specific reference standard of the analyte itself.[1][2] It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei giving rise to the signal.[1]
Experimental Protocol: ¹H qNMR Method
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher).
5 mm NMR tubes.
Analytical balance (accurate to 0.01 mg).
Sample Preparation:
Accurately weigh approximately 10-20 mg of the N-(Acetoacetyl)anthranilic acid sample into a clean, dry vial.
Accurately weigh approximately 5-10 mg of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
Pulse Program: A standard 90° pulse sequence.
Solvent: DMSO-d₆.
Temperature: 298 K.
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 s for quantitative analysis).
Number of Scans: 8 to 16, depending on the sample concentration.
Data Processing:
Apply a Fourier transform to the FID.
Phase the spectrum and perform baseline correction.
Integrate the well-resolved signals of both the analyte and the internal standard.
Calculate the purity of the N-(Acetoacetyl)anthranilic acid using the following formula:
The following table summarizes the expected ¹H NMR chemical shifts for N-(Acetoacetyl)anthranilic acid in DMSO-d₆.
Assignment
Chemical Shift (ppm)
Multiplicity
Integration
-CH₃ (acetyl)
~2.2
singlet
3H
-CH₂- (methylene)
~3.6
singlet
2H
Aromatic Protons
~7.2 - 8.1
multiplet
4H
-NH- (amide)
~11.0
broad singlet
1H
-COOH (carboxylic)
~13.0
broad singlet
1H
Table 2: Predicted ¹H NMR data for N-(Acetoacetyl)anthranilic acid in DMSO-d₆.
Visualization of Analytical Workflow and Logic
The following diagrams illustrate the experimental workflow for purity analysis and the logical relationship between the analytical techniques.
Caption: Workflow for HPLC and NMR purity analysis.
Caption: Logic of using orthogonal analytical techniques.
Conclusion
The described HPLC and NMR methods provide a comprehensive approach for the purity assessment of N-(Acetoacetyl)anthranilic acid. The HPLC method is well-suited for routine quality control and for the detection and quantification of trace impurities. The qNMR method offers a valuable orthogonal technique for the accurate determination of absolute purity. The combined use of these two powerful analytical tools ensures a high degree of confidence in the quality of N-(Acetoacetyl)anthranilic acid for its intended use in research and drug development.
Application Notes and Protocols for the Scalable Synthesis of N-(Acetoacetyl)anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the scalable synthesis of N-(Acetoacetyl)anthranilic acid, a valuable intermediate in various in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scalable synthesis of N-(Acetoacetyl)anthranilic acid, a valuable intermediate in various industrial applications, including the pharmaceutical and dye industries. The document outlines a plausible industrial-scale manufacturing process, key reaction parameters, and potential applications in drug development.
Introduction
N-(Acetoacetyl)anthranilic acid, also known as 2-(3-oxobutanamido)benzoic acid, is an organic compound with the CAS number 35354-86-0. It belongs to the family of anthranilic acid derivatives and serves as a versatile building block in organic synthesis. Its chemical structure, featuring both a carboxylic acid and an acetoacetyl amide group, allows for a variety of subsequent chemical transformations, making it a key intermediate in the production of pharmaceuticals and dyes.[1] This document details a scalable synthesis protocol for its industrial production.
Scalable Synthesis Protocol
The industrial synthesis of N-(Acetoacetyl)anthranilic acid can be efficiently achieved through the acetoacetylation of anthranilic acid using diketene. This method is often preferred for large-scale production due to the high reactivity of diketene and the typically clean reaction profiles.
Reaction Principle
The primary amine group of anthranilic acid acts as a nucleophile, attacking one of the carbonyl groups of diketene. This leads to the opening of the diketene ring and the formation of the corresponding acetoacetamide derivative.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of N-(Acetoacetyl)anthranilic acid.
Experimental Protocol
This protocol describes a representative scalable process. Optimization of specific parameters may be required based on the manufacturing facility and desired product specifications.
Materials and Equipment:
Glass-lined or stainless steel reactor with heating, cooling, and stirring capabilities
Addition funnel or dosing pump
Filtration unit (e.g., Nutsche filter-dryer)
Vacuum drying oven
Anthranilic acid
Diketene (stabilized)
Anhydrous toluene (or another suitable inert solvent)
Glacial acetic acid
Procedure:
Charging the Reactor: Charge the reactor with anthranilic acid and anhydrous toluene. The typical molar ratio of solvent to anthranilic acid is between 3:1 and 5:1 to ensure good slurry agitation.
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to prevent side reactions with moisture and oxygen.
Temperature Control: Heat the slurry to a reaction temperature of 80-90 °C with constant stirring.
Diketene Addition: Slowly add diketene to the reactor over a period of 2-4 hours. The molar ratio of diketene to anthranilic acid should be approximately 1.05:1 to ensure complete conversion of the starting material. The temperature should be carefully controlled during the addition as the reaction is exothermic.
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), until the consumption of anthranilic acid is complete (typically 2-4 hours after the diketene addition).
Crystallization and Isolation: Once the reaction is complete, cool the mixture to 10-15 °C to induce crystallization of the product.
Filtration: Filter the resulting slurry to isolate the crude N-(Acetoacetyl)anthranilic acid.
Washing: Wash the filter cake with cold toluene to remove any unreacted starting materials and impurities.
Drying: Dry the product under vacuum at 60-70 °C until a constant weight is achieved.
Application Notes and Protocols: N-(Acetoacetyl)anthranilic Acid and its Analogs as Versatile Building Blocks for Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of N-functionalized anthranilic acid derivatives, with a conceptual focus on the potenti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-functionalized anthranilic acid derivatives, with a conceptual focus on the potential of the N-(acetoacetyl)anthranilic acid scaffold, as building blocks for the development of novel fluorescent probes. The detailed protocols and methodologies are intended to guide researchers in the synthesis and application of these probes for various biological and analytical applications.
Introduction: Anthranilic Acid Derivatives as Fluorophores
Anthranilic acid (2-aminobenzoic acid) is an intrinsically fluorescent molecule that serves as a valuable scaffold for the design of fluorescent probes.[1][2] Its derivatives are characterized by their sensitivity to the local environment, making them excellent candidates for developing sensors that respond to changes in polarity, pH, or the presence of specific analytes.[1][2] The introduction of an N-acetoacetyl group provides a versatile handle for further chemical modifications, enabling the construction of a diverse library of fluorescent probes with tailored specificities and photophysical properties. The beta-keto-ester moiety of N-(acetoacetyl)anthranilic acid can, in principle, be exploited for synthesizing probes for metal ion detection or for linking to biomolecules.
Synthesis of N-Acyl Anthranilic Acid Derivatives
The synthesis of N-acylated anthranilic acid derivatives is a straightforward process, typically involving the reaction of anthranilic acid with an acylating agent. While direct literature on N-(acetoacetyl)anthranilic acid is not abundant, a general protocol can be adapted from the well-established synthesis of N-acetylanthranilic acid.[3][4]
Experimental Protocol: Synthesis of N-Acetylanthranilic Acid (Model for N-Acylation)
This protocol describes the synthesis of N-acetylanthranilic acid, which serves as a fundamental procedure that can be adapted for N-acetoacetylation.
In a fume hood, combine 2 g of anthranilic acid and 6 mL of acetic anhydride in a 50 mL Erlenmeyer flask.
Add a boiling stone and gently heat the mixture to a boil on a hot plate for approximately 15 minutes. The mixture may solidify initially.
Allow the reaction mixture to cool to room temperature.
Carefully add 2 mL of distilled water to the cooled mixture.
Gently warm the mixture until it nearly boils to ensure complete hydrolysis of any remaining acetic anhydride.
Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.
Isolate the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of distilled water, followed by a small amount of chilled methanol.
Dry the crystals thoroughly under vacuum.
Determine the melting point and calculate the percent yield of the N-acetylanthranilic acid product.
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of N-acetylanthranilic acid.
Applications in Fluorescent Probe Development
Derivatives of anthranilic acid have been successfully employed in the development of fluorescent probes for a variety of applications, including the detection of metal ions and the labeling of biomolecules.[5][6][7][8]
3.1. Fluorescent Probes for Metal Ion Detection
The design of fluorescent probes for metal ions often relies on a mechanism where the binding of the metal ion modulates the fluorescence of the probe, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the signal.[7][8][9] The N-(acetoacetyl)anthranilic acid scaffold is conceptually well-suited for this purpose, as the beta-keto-ester moiety can act as a chelating site for various metal ions.
Signaling Pathway for a Hypothetical "Turn-On" Metal Ion Probe
Caption: General mechanism for a "turn-on" fluorescent metal ion sensor.
Experimental Protocol: General Procedure for Metal Ion Sensing
Materials:
Stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
Aqueous buffer solution (e.g., HEPES, pH 7.4).
Stock solutions of various metal ions (e.g., chlorides or nitrates).
Fluorometer.
Procedure:
Prepare a series of solutions containing a fixed concentration of the fluorescent probe in the aqueous buffer.
To each solution, add increasing concentrations of the target metal ion.
Incubate the solutions for a specific period to allow for complex formation.
Measure the fluorescence emission spectra of each solution using a fluorometer, with an appropriate excitation wavelength.
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding affinity.
To assess selectivity, repeat the experiment with other metal ions at the same concentration.
3.2. Fluorescent Labeling of Biomolecules
Anthranilic acid and its derivatives are widely used for the fluorescent labeling of biomolecules, particularly glycans.[5][6][10] The amino group of anthranilic acid can be used for conjugation, or the carboxylic acid group can be activated for reaction with amines on biomolecules.
Experimental Protocol: Fluorescent Labeling of Glycans with Anthranilic Acid
This protocol is adapted from established methods for labeling glycans with anthranilic acid via reductive amination.[5][6]
Materials:
Glycan sample
Anthranilic acid (AA)
Dimethyl sulfoxide (DMSO)
Acetic acid
Sodium cyanoborohydride (NaCNBH₃) solution
HPLC system with a fluorescence detector
Procedure:
Prepare a labeling solution by dissolving anthranilic acid in a mixture of DMSO and acetic acid.
Add the glycan sample to the labeling solution.
Add the sodium cyanoborohydride reducing agent to initiate the reductive amination reaction.
Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for several hours.
Cool the reaction mixture to room temperature.
Purify the labeled glycans from excess reagents using a suitable method, such as solid-phase extraction or size-exclusion chromatography.
Analyze the labeled glycans by HPLC with fluorescence detection (e.g., excitation at 330 nm and emission at 420 nm).[10]
Metal Complexes of N-(Acetoacetyl)anthranilic Acid Analogs: Application Notes and Protocols for Researchers
A focus on the broader class of anthranilic acid derivatives reveals significant potential in antimicrobial, anticancer, and catalytic applications. Due to limited specific literature on N-(Acetoacetyl)anthranilic acid m...
Author: BenchChem Technical Support Team. Date: December 2025
A focus on the broader class of anthranilic acid derivatives reveals significant potential in antimicrobial, anticancer, and catalytic applications. Due to limited specific literature on N-(Acetoacetyl)anthranilic acid metal complexes, this document provides a detailed overview of the closely related and extensively studied anthranilic acid metal complexes, offering valuable insights for researchers and drug development professionals.
The versatile chelating nature of anthranilic acid and its derivatives allows for the formation of stable complexes with a wide range of transition metals, leading to compounds with diverse biological and chemical activities. These complexes have garnered considerable interest for their potential as therapeutic agents and catalysts. This report details the synthesis, characterization, and application of these promising compounds.
Application Notes
The metal complexes of anthranilic acid derivatives have demonstrated significant potential across several key research areas:
1. Antimicrobial Applications:
Metal complexes of anthranilic acid and its N-phenyl derivative have shown potent activity against a spectrum of bacterial and fungal pathogens.[1][2] The chelation of the metal ion to the ligand often enhances the antimicrobial properties compared to the free ligand.[1] For instance, complexes of Co(II), Ni(II), and Cu(II) with N-phenyl anthranilic acid have demonstrated significant efficacy against bacteria such as Shigella sonnei, Klebsiella pneumoniae, and Salmonella typhi, as well as fungi like Aspergillus niger and Curvularia lunata.[2] The proposed mechanism of action involves the disruption of microbial cell membranes and inhibition of essential enzymes.
2. Anticancer and Cytotoxic Potential:
Derivatives of anthranilic acid and their metal complexes are being explored for their anticancer properties.[3] Some complexes have shown cytotoxic effects against human cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer).[3] The therapeutic potential of these compounds is linked to their ability to induce apoptosis and inhibit signaling pathways crucial for cancer cell proliferation.[4] The transition metal complexes, in particular, offer possibilities for regulating cancer-causing pathways.[3]
3. Catalytic Activity:
Anthranilic acid metal complexes have been investigated for their catalytic capabilities, notably in the reduction of organic pollutants.[5][6] For example, Co(II) and Cu(II) complexes of anthranilic acid have demonstrated high catalytic activity in the reduction of 4-nitrophenol to the less harmful 4-aminophenol.[5][6] This highlights their potential application in environmental remediation and industrial chemical processes.
Experimental Protocols
1. General Synthesis of Anthranilic Acid Metal Complexes:
This protocol describes a common method for the synthesis of metal complexes of anthranilic acid.[7]
Ligand Preparation: Dissolve anthranilic acid in deionized water. Add a stoichiometric amount of a base, such as sodium hydroxide, and stir the mixture to deprotonate the carboxylic acid group.
Complexation: To the ligand solution, add an aqueous solution of the desired metal salt (e.g., chloride, sulfate, or nitrate) dropwise while stirring.
Isolation: The resulting precipitate of the metal complex is collected by filtration, washed several times with deionized water to remove any unreacted starting materials, and then dried under vacuum.
Characterization of the synthesized complexes typically involves the following techniques:
Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the coordination of the metal to the ligand.
UV-Visible Spectroscopy to study the electronic transitions.
Thermogravimetric Analysis (TGA) to determine the thermal stability and the presence of coordinated water molecules.
Elemental Analysis (CHN) to determine the stoichiometry of the complex.[6]
Magnetic Susceptibility measurements to determine the geometry of the complex.[1]
2. Protocol for Evaluating Antibacterial Activity (Agar Well Diffusion Method):
This method is widely used to screen the antibacterial activity of the synthesized complexes.[8]
Culture Preparation: Prepare a fresh inoculum of the target bacterial strain in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.
Plate Inoculation: Spread the bacterial inoculum evenly onto the surface of a Mueller-Hinton agar plate.
Well Preparation: Create uniform wells in the agar using a sterile cork borer.
Sample Application: Add a defined concentration of the dissolved metal complex solution into each well. A solvent control and a standard antibiotic are also included.
Incubation: Incubate the plates at 37°C for 24 hours.
Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
Data Summary
The following table summarizes the antimicrobial activity of selected anthranilic acid metal complexes, presented as the zone of inhibition in millimeters.
Note: "High Activity" and "Moderate Activity" are qualitative descriptions from the source. For precise quantitative data, refer to the original publication.
Visualizations
Caption: Generalized workflow for the synthesis of anthranilic acid metal complexes.
Caption: Hypothetical signaling pathway for the anticancer activity of anthranilic acid metal complexes.
Application Notes and Protocols: Reactions of N-(Acetoacetyl)anthranilic Acid with Amines
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the synthesis and reactions of N-(acetoacetyl)anthranilic acid with various amines. This class of rea...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and reactions of N-(acetoacetyl)anthranilic acid with various amines. This class of reactions is of significant interest in medicinal chemistry and drug development due to its utility in the synthesis of quinazolin-4(3H)-ones and other heterocyclic scaffolds, which are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Introduction
N-(Acetoacetyl)anthranilic acid is a versatile starting material that combines the functionalities of anthranilic acid with a β-ketoamide moiety. This unique structure allows for a variety of chemical transformations, most notably the cyclocondensation reaction with amines to form substituted quinazolin-4(3H)-ones. The reaction typically proceeds through the formation of an intermediate benzoxazinone, which then reacts with an amine to yield the final heterocyclic product. The nature of the amine used in the reaction plays a crucial role in determining the structure and properties of the final product, thus allowing for the creation of diverse chemical libraries for drug discovery.
Reaction Pathways
The primary reaction of N-(acetoacetyl)anthranilic acid with amines leads to the formation of 2-acetonyl-substituted quinazolin-4(3H)-ones. The reaction can be envisioned to proceed via two main pathways, often dictated by the reaction conditions.
Pathway A involves the initial intramolecular cyclization of N-(acetoacetyl)anthranilic acid to form a 2-acetonyl-4H-3,1-benzoxazin-4-one intermediate. This intermediate is then subjected to nucleophilic attack by an amine, followed by ring-opening and subsequent recyclization to afford the quinazolin-4(3H)-one.
Pathway B suggests a direct condensation of the amine with the carboxylic acid group of N-(acetoacetyl)anthranilic acid to form an amide intermediate, which then undergoes intramolecular cyclization via attack of the amide nitrogen on one of the keto groups of the acetoacetyl moiety.
Method
Application of N-(Acetoacetyl)anthranilic Acid in Dye and Pigment Synthesis: A Detailed Overview
Introduction N-(Acetoacetyl)anthranilic acid is a versatile organic compound that holds significant potential as a coupling component in the synthesis of azo dyes and pigments. Its unique molecular structure, which combi...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
N-(Acetoacetyl)anthranilic acid is a versatile organic compound that holds significant potential as a coupling component in the synthesis of azo dyes and pigments. Its unique molecular structure, which combines the reactive acetoacetyl group with the functionalities of anthranilic acid, allows for the creation of colorants with potentially enhanced properties such as improved lightfastness, thermal stability, and solubility in various media. This document provides a comprehensive overview of the application of N-(acetoacetyl)anthranilic acid in the synthesis of dyes and pigments, tailored for researchers, scientists, and professionals in drug development.
Synthesis of Azo Dyes and Pigments
The primary application of N-(acetoacetyl)anthranilic acid in colorant synthesis is as a coupling component in azo coupling reactions. Azo dyes and pigments are a major class of synthetic colorants characterized by the presence of the azo group (-N=N-).[1][2] The synthesis is a two-step process:
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.[3]
Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with a coupling component, in this case, N-(acetoacetyl)anthranilic acid. The active methylene group within the acetoacetyl moiety of N-(acetoacetyl)anthranilic acid serves as the nucleophilic site for the coupling reaction, leading to the formation of an azo dye or pigment.[4][5]
The presence of the carboxylic acid group from the anthranilic acid moiety can influence the solubility and chelating properties of the resulting colorant.
Experimental Protocols
While specific protocols for N-(acetoacetyl)anthranilic acid are not widely published, the general procedures for the synthesis of acetoacetanilide-based azo pigments can be adapted.
General Protocol for the Synthesis of an Azo Pigment from a Primary Aromatic Amine and N-(Acetoacetyl)anthranilic Acid
Materials:
Primary aromatic amine (e.g., 2-nitro-4-chloroaniline for a yellow pigment)
N-(Acetoacetyl)anthranilic acid
Sodium nitrite (NaNO₂)
Concentrated Hydrochloric acid (HCl)
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
Distilled water
Ice
Procedure:
Step 1: Diazotization of the Primary Aromatic Amine
In a beaker, dissolve the primary aromatic amine in a dilute solution of hydrochloric acid and water.
Cool the solution to 0-5 °C in an ice bath with constant stirring.
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.
Stir the mixture for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2: Azo Coupling with N-(Acetoacetyl)anthranilic Acid
In a separate beaker, dissolve N-(acetoacetyl)anthranilic acid in a dilute aqueous solution of sodium hydroxide or sodium carbonate to form the corresponding sodium salt.
Cool this solution to 0-5 °C in an ice bath.
Slowly add the cold diazonium salt solution prepared in Step 1 to the cold solution of the coupling component with vigorous stirring.
A colored precipitate (the azo pigment) will form immediately.
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
Filter the precipitated pigment using vacuum filtration.
Wash the pigment thoroughly with cold distilled water to remove any unreacted starting materials and salts.
Dry the pigment in an oven at a controlled temperature (e.g., 60-80 °C).
Quantitative Data
Table 1: Key Performance Indicators for Azo Pigments
Temperature at which the pigment starts to degrade.
Varies, but often a limiting factor for organic pigments.[8]
Solvent Resistance
Resistance to bleeding or dissolving in various solvents.
Generally good in aliphatic and aromatic hydrocarbons.
Yield (%)
The percentage of the theoretical maximum amount of product that is actually produced.
Typically reported in synthesis literature.
Visualization of the Synthesis Workflow
The general workflow for the synthesis of an azo pigment using N-(acetoacetyl)anthranilic acid can be visualized as follows:
General workflow for the synthesis of an azo pigment.
Signaling Pathway Analogy: Azo Coupling Reaction
The azo coupling reaction can be conceptually illustrated as a signaling pathway where the diazonium salt acts as the "signal" and the coupling component is the "receptor," leading to the "response" of pigment formation.
Conceptual pathway of the azo coupling reaction.
Conclusion
N-(Acetoacetyl)anthranilic acid presents a promising avenue for the development of novel azo dyes and pigments. Its bifunctional nature offers the potential for creating colorants with unique properties. While specific data is limited, the established principles of azo chemistry provide a solid foundation for researchers to explore the synthesis and characterization of new colorants based on this versatile coupling component. Further research is warranted to fully elucidate the quantitative performance and specific advantages of dyes and pigments derived from N-(acetoacetyl)anthranilic acid.
Optimizing reaction conditions for N-(Acetoacetyl)anthranilic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-(Acetoacetyl)anthranilic acid. It includes detailed troubleshooting gu...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-(Acetoacetyl)anthranilic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to optimize reaction conditions and address common challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N-(Acetoacetyl)anthranilic acid, particularly when using anthranilic acid and diketene as starting materials.
Issue
Potential Cause(s)
Suggested Solutions
Low or No Product Yield
1. Poor quality of reagents: Anthranilic acid may be old or oxidized (indicated by a dark color). Diketene can degrade or polymerize upon storage. 2. Incorrect reaction temperature: The reaction may be too slow at low temperatures or side reactions may dominate at excessively high temperatures. 3. Inefficient mixing: Poor agitation can lead to localized overheating or incomplete reaction. 4. Premature precipitation of starting material: Anthranilic acid may not be fully dissolved in the solvent before the addition of diketene.
1. Purify reagents: Recrystallize or distill anthranilic acid if it appears discolored. Use freshly opened or properly stored diketene. 2. Optimize temperature: Gradually heat the reaction mixture to the recommended temperature and maintain it consistently. Start with a moderate temperature (e.g., the boiling point of the solvent) and adjust as needed based on reaction monitoring. 3. Ensure vigorous stirring: Use a suitable stirrer and agitation speed to maintain a homogeneous reaction mixture. 4. Ensure complete dissolution: Make sure the anthranilic acid is fully dissolved in the solvent before slowly adding the diketene.
Formation of a Tarry or Oily Product
1. Reaction temperature too high: Excessive heat can lead to decomposition or polymerization. 2. Rapid addition of diketene: A fast addition rate can cause localized high concentrations and exothermic reactions, leading to side products. 3. Presence of impurities: Impurities in the starting materials or solvent can catalyze side reactions.
1. Maintain optimal temperature: Use a controlled heating source (e.g., an oil bath) to maintain the recommended reaction temperature. 2. Slow, controlled addition: Add the diketene dropwise or in small portions over a defined period. 3. Use pure reagents and solvents: Ensure the purity of all materials used in the reaction.
Product is Colored (Yellow to Brown)
1. Oxidation of anthranilic acid: The starting material or product may have oxidized. 2. Side reactions: Impurities or incorrect reaction conditions can lead to colored byproducts.
1. Use an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate). The use of activated charcoal during recrystallization can help remove colored impurities.
Difficulty in Product Isolation/Precipitation
1. Product is too soluble in the reaction solvent. 2. Insufficient cooling. 3. Incorrect pH during workup.
1. Solvent selection: If the product is highly soluble, consider adding a co-solvent in which the product is less soluble to induce precipitation after the reaction is complete. 2. Adequate cooling: Cool the reaction mixture in an ice bath to maximize crystal formation. 3. pH adjustment: If an aqueous workup is used, ensure the pH is adjusted to the isoelectric point of N-(Acetoacetyl)anthranilic acid to minimize its solubility.
Violent Polymerization of Diketene
Presence of catalytic amounts of acids or bases. [1]
Ensure all glassware is clean and dry. Use a neutral, aprotic solvent. Avoid any acidic or basic contaminants.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-(Acetoacetyl)anthranilic acid?
A1: The most direct method involves the N-acetoacetylation of anthranilic acid using diketene. This reaction is typically carried out in an inert solvent.
Q2: Can I use ethyl acetoacetate to synthesize N-(Acetoacetyl)anthranilic acid?
A2: No, the reaction of anthranilic acid with ethyl acetoacetate under typical condensation conditions does not yield N-(Acetoacetyl)anthranilic acid. Instead, it leads to the formation of a pyrano[3,2-c]quinoline-2,5-dione derivative through a Niementowski reaction.
Q3: My anthranilic acid is dark brown. Can I still use it?
A3: It is highly recommended to purify dark-colored anthranilic acid before use. The color indicates oxidation, and the impurities can lead to side reactions and a lower yield of the desired product. Purification can be achieved by recrystallization or distillation.
Q4: What are the main safety precautions when working with diketene?
A4: Diketene is a reactive and lachrymatory compound. It can polymerize violently in the presence of acids or bases.[1] It is crucial to handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety goggles), and avoid contact with acidic or basic substances.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored using thin-layer chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and run them on a TLC plate with a suitable solvent system (e.g., ethyl acetate/hexane) to observe the disappearance of the starting material (anthranilic acid) and the appearance of the product spot.
Q6: What is the best way to purify the crude N-(Acetoacetyl)anthranilic acid?
A6: Recrystallization is a common and effective method for purifying the crude product. Suitable solvents include ethanol, ethyl acetate, or a mixture of solvents. If the product is highly colored, treatment with activated charcoal during recrystallization can be beneficial.
Experimental Protocols
Synthesis of N-(Acetoacetyl)anthranilic acid using Diketene
This protocol is a general guideline based on the acetoacetylation of aromatic amines with diketene. Optimization may be required for specific laboratory conditions.
Materials:
Anthranilic acid
Diketene (freshly opened or distilled)
Anhydrous acetone (or another inert solvent like ethyl acetate or toluene)
Hydrochloric acid (1 M)
Sodium bicarbonate solution (5% aqueous)
Anhydrous magnesium sulfate
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Heating and stirring apparatus
Inert atmosphere setup (optional but recommended)
Procedure:
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve anthranilic acid (1 equivalent) in anhydrous acetone. If desired, the setup can be flushed with an inert gas like nitrogen or argon.
Heating: Gently heat the solution to a reflux.
Addition of Diketene: Slowly add diketene (1.05 to 1.1 equivalents) dropwise from the dropping funnel to the refluxing solution over a period of 15-30 minutes. Maintain vigorous stirring throughout the addition.
Reaction: After the addition is complete, continue to reflux the mixture for 1-2 hours. Monitor the reaction progress by TLC.
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature, and then cool it further in an ice bath to promote crystallization of the product.
Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent.
Purification (if necessary):
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Alternatively, for a more thorough purification, the crude product can be dissolved in a suitable organic solvent (e.g., ethyl acetate), washed sequentially with 1 M HCl, water, and 5% sodium bicarbonate solution, and then dried over anhydrous magnesium sulfate. The solvent can then be removed under reduced pressure to yield the purified product.
Data Presentation
Table 1: Reactant Properties
Compound
Molar Mass ( g/mol )
Melting Point (°C)
Boiling Point (°C)
Hazards
Anthranilic acid
137.14
144-148
200 (sublimes)
Irritant
Diketene
84.07
-7.5
127.4
Flammable, Toxic, Lachrymator, Reacts violently with acids/bases[1]
Table 2: Typical Reaction Parameters
Parameter
Value/Range
Notes
Reactant Ratio (Anthranilic acid:Diketene)
1 : 1.05 - 1.1
A slight excess of diketene is often used to ensure complete conversion of the anthranilic acid.
Solvent
Acetone, Ethyl Acetate, Toluene
The solvent should be inert to the reactants and capable of dissolving the starting materials.
Temperature
Reflux temperature of the solvent
Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time
1 - 3 hours
Monitor by TLC to determine completion.
Visualizations
Caption: Workflow for the synthesis of N-(Acetoacetyl)anthranilic acid.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: N-(Acetoacetyl)anthranilic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side products and issues encountered during the synthesis of N-(Acet...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side products and issues encountered during the synthesis of N-(Acetoacetyl)anthranilic acid.
Frequently Asked Questions (FAQs)
Q1: What is N-(Acetoacetyl)anthranilic acid?
N-(Acetoacetyl)anthranilic acid is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds. Its structure incorporates both an acetoacetyl group and an anthranilic acid moiety, making it a versatile building block in medicinal chemistry.
Q2: What are the common methods for synthesizing N-(Acetoacetyl)anthranilic acid?
The most common laboratory synthesis involves the N-acylation of anthranilic acid. This is typically achieved by reacting anthranilic acid with an acetoacetylating agent. Common agents include diketene and ethyl acetoacetate. The choice of reagent and reaction conditions can significantly influence the yield and purity of the final product.
Q3: What are the primary side products I might encounter during the synthesis of N-(Acetoacetyl)anthranilic acid?
The formation of side products is a common challenge in the synthesis of N-(Acetoacetyl)anthranilic acid. The specific byproducts depend on the reagents and reaction conditions. Key potential side products include:
4-Methylpyrano[3,2-c]quinoline-2,5-dione: This is a significant side product, particularly when using ethyl acetoacetate at elevated temperatures. It arises from a competing reaction pathway known as the Niementowski reaction.[1]
Decarboxylation Products: At higher temperatures, anthranilic acid and its derivatives can undergo decarboxylation to form aniline or its acetoacetylated derivative.[2][3]
Unreacted Starting Materials: Incomplete reactions can leave residual anthranilic acid or the acetoacetylating agent in the product mixture.
Hydrolysis Products: Acetoacetylating agents like diketene and ethyl acetoacetate can be hydrolyzed by water to form acetoacetic acid, which is unstable and can decompose.[4][5] Diketene readily hydrolyzes in water to form acetoacetic acid.[4]
Self-condensation Products of the Acetoacetylating Agent: For instance, ethyl acetoacetate can undergo self-condensation under basic conditions.
Q4: How can I minimize the formation of these side products?
Minimizing side product formation is crucial for obtaining a high yield and purity of N-(Acetoacetyl)anthranilic acid. Key strategies include:
Temperature Control: Maintaining a low reaction temperature is critical to disfavor the formation of the quinoline-based byproduct and prevent decarboxylation.
Choice of Acetoacetylating Agent: Diketene is often preferred over ethyl acetoacetate for a more direct and cleaner acetoacetylation, as it is more reactive and the reaction can often be carried out under milder conditions.
Stoichiometry: Careful control of the molar ratios of the reactants can help to prevent side reactions arising from an excess of one reagent.
Solvent Selection: The choice of an appropriate solvent can influence the reaction pathway and solubility of intermediates and side products.
Reaction Time: Optimizing the reaction time can help to maximize the yield of the desired product while minimizing the formation of byproducts from prolonged reaction times or exposure to harsh conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-(Acetoacetyl)anthranilic acid in a question-and-answer format.
Problem: I am getting a very low yield or no desired product at all.
Possible Cause: The reaction conditions may be favoring the formation of side products, particularly the Niementowski cyclization product when using ethyl acetoacetate at high temperatures.[1]
Troubleshooting Steps:
Lower the Reaction Temperature: Carry out the reaction at a lower temperature (e.g., room temperature or below) to suppress the formation of the quinoline byproduct.
Change the Acetoacetylating Agent: Consider using diketene, which is more reactive and can often provide the desired product under milder conditions.
Check the Quality of Reagents: Ensure that the anthranilic acid is pure and the acetoacetylating agent has not degraded. Diketene, for instance, can dimerize or polymerize on storage.
Optimize the Solvent: Experiment with different solvents to improve the solubility of the reactants and favor the desired reaction pathway.
Problem: My final product is a brownish or reddish oil instead of a crystalline solid.
Possible Cause: The presence of impurities, possibly from side reactions or degradation of the starting materials, can prevent crystallization and impart color. Discoloration can also arise from oxidation or self-condensation of anthranilic acid at elevated temperatures.
Troubleshooting Steps:
Purification: Attempt to purify the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can help to remove colored impurities and induce crystallization. The use of activated charcoal during recrystallization can also aid in removing colored byproducts.
Review Reaction Conditions: High temperatures are a likely cause of discoloration. Ensure the reaction is conducted at the lowest effective temperature.
Inert Atmosphere: If oxidation is suspected, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem: I have isolated a high-melting, poorly soluble white solid that is not my desired product.
Possible Cause: You have likely synthesized 4-methylpyrano[3,2-c]quinoline-2,5-dione, a common byproduct when reacting anthranilic acid with ethyl acetoacetate under thermal conditions.[1] This compound is known to be a high-melting solid with low solubility in many common organic solvents.
Troubleshooting Steps:
Characterize the Byproduct: Obtain analytical data (e.g., melting point, NMR, MS) to confirm the identity of the unexpected solid. The reported melting point for 4-methylpyrano[3,2-c]quinoline-2,5-dione is above 300 °C (with decomposition).[1]
Modify Reaction Conditions: To avoid the formation of this byproduct, significantly lower the reaction temperature and consider using a different acetoacetylating agent like diketene. The formation of this quinoline derivative is favored by prolonged heating.[1]
Summary of Common Issues and Solutions
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Yield
- Incorrect reaction temperature favoring side reactions.- Inactive or degraded reagents.
- Lower the reaction temperature.- Switch to a more reactive acetoacetylating agent (e.g., diketene).- Verify the quality of starting materials.
Oily or Discolored Product
- Presence of impurities.- Oxidation or degradation at high temperatures.
- Purify via recrystallization, possibly with activated charcoal.- Conduct the reaction at a lower temperature.- Consider using an inert atmosphere.
High-Melting, Insoluble Solid
- Formation of 4-methylpyrano[3,2-c]quinoline-2,5-dione.
- Confirm the structure via analytical methods.- Modify the synthesis to use milder conditions (lower temperature, shorter reaction time).
Experimental Protocols
Protocol 1: Synthesis of N-(Acetoacetyl)anthranilic Acid using Diketene (Minimized Side Products)
This protocol utilizes diketene under controlled temperature conditions to favor the formation of the desired product.
Materials:
Anthranilic acid
Diketene (freshly distilled if necessary)
Toluene (or another suitable aprotic solvent)
Ice bath
Procedure:
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend anthranilic acid in toluene.
Cool the suspension to 0-5 °C using an ice bath.
Slowly add diketene dropwise from the dropping funnel to the cooled suspension while maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, the product will precipitate out of the solution.
Collect the solid product by vacuum filtration and wash with cold toluene to remove any unreacted starting materials.
Dry the product under vacuum.
Protocol 2: Purification of N-(Acetoacetyl)anthranilic Acid
This protocol describes the recrystallization of crude N-(Acetoacetyl)anthranilic acid to remove impurities.
Materials:
Crude N-(Acetoacetyl)anthranilic acid
Ethanol
Deionized water
Activated charcoal (optional)
Procedure:
Dissolve the crude N-(Acetoacetyl)anthranilic acid in a minimum amount of hot ethanol.
If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 10-15 minutes.
Hot filter the solution to remove the activated charcoal (if used) and any insoluble impurities.
Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid.
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.
Collect the purified crystals by vacuum filtration and wash with a cold ethanol/water mixture.
Technical Support Center: Purification of N-(Acetoacetyl)anthranilic Acid
Welcome to the technical support center for the purification of crude N-(Acetoacetyl)anthranilic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionabl...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of crude N-(Acetoacetyl)anthranilic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity material. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of N-(Acetoacetyl)anthranilic acid in a practical question-and-answer format.
Q1: My crude product is highly colored (yellow, brown, or reddish). How can I remove these color impurities?
A1: Color in the crude product often originates from impurities in the starting anthranilic acid or from side reactions and degradation products.[1]
Primary Recommendation: Recrystallization with Decolorizing Carbon. This is the most effective method for removing color. The general principle involves dissolving the crude product in a suitable hot solvent, adding activated carbon to adsorb the colored impurities, performing a hot filtration to remove the carbon, and then allowing the purified product to crystallize upon cooling.
Alternative Method (for stubborn colors): Acid-Base Treatment. If recrystallization alone is insufficient, an acid-base purification can be employed. This involves dissolving the crude acid in a dilute aqueous base (e.g., sodium carbonate solution), treating the solution with activated carbon, filtering, and then re-precipitating the purified N-(Acetoacetyl)anthranilic acid by carefully adding acid until the isoelectric point is reached.[2]
Q2: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens if the solution is supersaturated at a temperature above the melting point of the solute or if the cooling rate is too fast.
Solution 1: Ensure Slow Cooling. Rapid cooling is a common cause of oiling out.[3] Allow the hot, filtered solution to cool slowly to room temperature without disturbance. Once at room temperature, cooling can be continued in an ice bath to maximize crystal formation.[4]
Solution 2: Adjust Solvent System. If slow cooling doesn't work, the solvent system may not be optimal. Try using a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Solution 3: Re-heat and Agitate. If the product has already oiled out, reheat the mixture until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, attempt the slow cooling process again, perhaps with vigorous stirring as it cools to encourage nucleation.
Q3: The yield of my purified product is very low. What are the potential causes and solutions?
A3: Low yield can result from several factors during the workup and purification process.
Cause 1: Product Loss in Filtrate. The product may have significant solubility in the recrystallization solvent even at low temperatures.
Solution: Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals on the filter funnel.[4] Always use ice-cold solvent for washing.
Cause 2: Incomplete Precipitation. The pH of the solution may not be optimal for complete precipitation of the acidic product.
Solution: When performing an acid-base purification, ensure the final pH after re-acidification is sufficiently low to fully protonate the carboxylic acid group. Check the pH with indicator paper or a pH meter.
Cause 3: Use of Excess Decolorizing Carbon. Using an excessive amount of activated carbon can lead to the adsorption of the desired product in addition to impurities.
Solution: Use only the minimum amount of carbon necessary to remove the color (typically 1-2% by weight of the crude product).
Q4: The melting point of my purified product is broad and lower than the literature value. What does this indicate?
A4: A broad or depressed melting point is a classic indicator of an impure sample. The literature melting point for N-(Acetoacetyl)anthranilic acid is approximately 86.6°C.[5][6][7]
Possible Impurities:
Unreacted Starting Materials: Residual anthranilic acid or reagents from the acetoacetylation step.
Solvent: Trapped solvent from the recrystallization process.
Side-Products: Compounds formed from side reactions during synthesis.[8]
Solution: Further Purification. The product requires another round of purification. A second recrystallization is often sufficient to improve purity and sharpen the melting point range. If the melting point does not improve, consider an alternative purification technique, such as acid-base extraction or, for small scales, column chromatography. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q: What are the best recrystallization solvents for N-(Acetoacetyl)anthranilic acid?A: While specific solvent data for N-(Acetoacetyl)anthranilic acid is not abundant, purification strategies can be inferred from its precursors and analogues. Ethanol, or a mixed solvent system like ethanol/water, is a good starting point.[1] For the related N-acetylanthranilic acid, a procedure involves dissolving in hot acetic anhydride (as part of the synthesis), followed by the addition of water, heating to near boiling, and then slow cooling to induce crystallization.[4] A subsequent wash with chilled methanol is also recommended.[4]
Q: What are the common impurities I should expect in crude N-(Acetoacetyl)anthranilic acid?A: Common impurities include:
Anthranilic Acid: Unreacted starting material.
Acetic Acid/Anhydride or Ethyl Acetoacetate: Residual acylating agents.
Poly-acylated or Cyclized Byproducts: Such as pyrano-quinoline derivatives, which can form under certain reaction conditions.[8]
Oxidation/Degradation Products: Often highly colored polymeric materials arising from the precursor anthranilic acid.[1]
Q: How can I monitor the purity of my product during the purification process?A:
Thin-Layer Chromatography (TLC): TLC is a fast and effective way to qualitatively assess purity. A single spot for the product indicates a high degree of purity. A solvent system such as chloroform:methanol (8:2) may be a suitable starting point for developing a method.[9]
Melting Point Analysis: As purity increases, the melting point will become sharper and closer to the literature value of 86.6°C.[5][6][7]
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. It can separate and quantify the main product and any impurities with high precision.[10]
Data Presentation
Table 1: Physical and Chemical Properties of N-(Acetoacetyl)anthranilic Acid
Protocol 1: General Recrystallization with Decolorizing Carbon
Dissolution: Place the crude N-(Acetoacetyl)anthranilic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
Decolorization: Remove the flask from the heat source. Add a small amount of activated decolorizing carbon (approx. 1-2% of the crude product's weight) to the hot solution. Caution: Add the carbon carefully to prevent bumping/boiling over.
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Well-formed crystals should appear.[4]
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Transfer the crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven at a temperature well below the melting point, until a constant weight is achieved.
Visualizations
Below is a troubleshooting workflow to guide the selection of a purification strategy based on the observed characteristics of the crude product.
Caption: Troubleshooting workflow for purifying crude N-(Acetoacetyl)anthranilic acid.
Technical Support Center: Synthesis of N-(Acetoacetyl)anthranilic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(Acetoacetyl)anthranilic acid....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(Acetoacetyl)anthranilic acid. Our aim is to help you diagnose and resolve common issues leading to low yields and other experimental challenges.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of N-(Acetoacetyl)anthranilic acid.
Problem ID
Issue
Potential Causes
Recommended Actions
LY-01
Low or No Product Yield
1. Poor quality of starting materials: Anthranilic acid may be old or oxidized; diketene may have polymerized. 2. Incorrect reaction temperature: Temperature may be too low for the reaction to proceed efficiently, or too high, leading to side reactions. 3. Insufficient reaction time: The reaction may not have been allowed to proceed to completion. 4. Presence of water: Diketene readily hydrolyzes in the presence of moisture.[1]
1. Verify starting material quality: Use freshly purified anthranilic acid. Ensure diketene is fresh and has been stored properly. 2. Optimize temperature: Gradually increase the reaction temperature, monitoring for product formation via TLC. A gentle reflux is often effective. 3. Extend reaction time: Monitor the reaction progress using TLC and allow it to continue until the starting material is consumed. 4. Ensure anhydrous conditions: Use dry solvents and glassware. Handle diketene under an inert atmosphere if possible.
PC-01
Product is an Oil or Fails to Crystallize
1. Presence of impurities: Unreacted starting materials or side products can inhibit crystallization. 2. Incorrect solvent for crystallization: The chosen solvent may not be suitable for inducing crystallization of the product. 3. Cooling too rapidly: Rapid cooling can lead to the formation of an oil instead of crystals.[2]
1. Purify the crude product: Attempt to purify a small sample by column chromatography to isolate the desired product and identify impurities. 2. Test different crystallization solvents: Experiment with various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes). 3. Allow for slow cooling: Let the crystallization solution cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator.[2]
DC-01
Product Discoloration (Yellow/Brown)
1. Oxidation of anthranilic acid: The starting material or product may have oxidized. 2. Side reactions: High temperatures can promote the formation of colored byproducts.
1. Use purified starting materials: Recrystallize anthranilic acid before use. 2. Control reaction temperature: Avoid excessive heating during the reaction and work-up. 3. Charcoal treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to remove colored impurities.
SR-01
Formation of a Major, Unidentified Side Product
1. Dimerization or polymerization of diketene: This can occur, especially at elevated temperatures or in the presence of catalysts.[3] 2. Reaction at the carboxylic acid group: While less likely, acylation could potentially occur at the carboxylic acid. 3. Formation of cyclic byproducts: Anthranilic acid derivatives can sometimes form cyclic structures.
1. Control addition of diketene: Add diketene slowly to the reaction mixture to maintain a low concentration. 2. Characterize the side product: Isolate the side product and characterize it using techniques such as NMR, IR, and mass spectrometry to understand its structure and formation mechanism. 3. Adjust reaction conditions: Modify the solvent, temperature, or order of addition to favor the desired reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of N-(Acetoacetyl)anthranilic acid?
A1: While various inert solvents can be used, acetic acid is a common choice for the acylation of anthranilic acid.[4] Other aprotic solvents like toluene or dioxane can also be effective. The choice of solvent can influence reaction rate and solubility of reactants and products.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (anthranilic acid) from the product (N-(Acetoacetyl)anthranilic acid). The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What are the primary safety concerns when working with diketene?
A3: Diketene is a lachrymator and is toxic.[1] It is also highly reactive and can polymerize violently, especially in the presence of acids or bases.[3] Always handle diketene in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Store diketene at low temperatures and away from incompatible materials.
Q4: My N-(Acetoacetyl)anthranilic acid product has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point typically indicates the presence of impurities. These could include unreacted starting materials, solvents, or side products. Further purification, such as recrystallization, is recommended to obtain a pure product with a sharp melting point.
Q5: Can I use a base as a catalyst for this reaction?
A5: While bases can catalyze acylation reactions, they can also promote the rapid and potentially violent polymerization of diketene.[3] Therefore, the use of a base is generally not recommended for this specific reaction. The reaction typically proceeds without the need for an external catalyst.
Experimental Protocols
Synthesis of N-(Acetoacetyl)anthranilic acid
This protocol is a general guideline. Optimization of reaction conditions may be necessary.
Materials:
Anthranilic acid
Diketene
Glacial acetic acid (solvent)
Ethanol (for recrystallization)
Deionized water
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilic acid (1.0 eq) in a minimal amount of glacial acetic acid.
Heat the mixture to a gentle reflux.
Slowly add diketene (1.1 eq) dropwise to the refluxing solution over a period of 30 minutes.
Continue to reflux the mixture for an additional 1-2 hours, monitoring the reaction progress by TLC.
Once the reaction is complete, allow the mixture to cool to room temperature.
Slowly add cold water to the reaction mixture to precipitate the crude product.
Collect the precipitate by vacuum filtration and wash with cold water.
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N-(Acetoacetyl)anthranilic acid.
Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of N-(Acetoacetyl)anthranilic acid.
Caption: Troubleshooting logic for low yield in N-(Acetoacetyl)anthranilic acid synthesis.
Preventing decomposition of N-(Acetoacetyl)anthranilic acid during reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of N-(Acetoacetyl)anthranilic acid during chemical reactions. Troubleshootin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of N-(Acetoacetyl)anthranilic acid during chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of N-(Acetoacetyl)anthranilic acid.
Issue
Potential Cause
Recommended Solution
Low or no yield of desired product
Decomposition of N-(Acetoacetyl)anthranilic acid starting material.
Control reaction temperature, maintain an inert atmosphere, and protect the reaction from light.
Formation of 2-aminoacetophenone as a byproduct
Decarboxylation of N-(Acetoacetyl)anthranilic acid.
Keep the reaction temperature below the decarboxylation threshold. The exact temperature can vary based on the solvent and pH.
Discoloration of the reaction mixture (yellowing/browning)
Oxidation of the anthranilic acid moiety.
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and use degassed solvents.
Inconsistent reaction outcomes
Instability of the N-(Acetoacetyl)anthranilic acid starting material.
Store N-(Acetoacetyl)anthranilic acid in a cool, dark, and dry place under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for N-(Acetoacetyl)anthranilic acid?
A1: The primary decomposition pathway for N-(Acetoacetyl)anthranilic acid, a β-keto acid, is decarboxylation, particularly when heated. This process involves the loss of carbon dioxide to form 2-aminoacetophenone. Another potential degradation pathway is the oxidation of the anthranilic acid portion of the molecule, which can lead to discoloration and the formation of impurities.
Caption: Decomposition pathways of N-(Acetoacetyl)anthranilic acid.
Q2: How can I prevent the decarboxylation of N-(Acetoacetyl)anthranilic acid during a reaction?
A2: Temperature control is the most critical factor in preventing decarboxylation. It is advisable to run reactions at the lowest possible temperature that still allows for a reasonable reaction rate. The specific temperature threshold will depend on the solvent, pH, and other reaction conditions.
Q3: What is the role of an inert atmosphere in preventing decomposition?
A3: An inert atmosphere, achieved by using gases like nitrogen or argon, is crucial for preventing the oxidation of the anthranilic acid moiety. Oxidation can lead to the formation of colored impurities and reduce the overall purity and yield of your desired product.
Q4: Are there any specific storage recommendations for N-(Acetoacetyl)anthranilic acid?
A4: To ensure its stability, N-(Acetoacetyl)anthranilic acid should be stored in a cool, dark, and dry environment. It is also beneficial to store it under an inert atmosphere to minimize oxidative degradation over time.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Utilizing N-(Acetoacetyl)anthranilic Acid
Inert Atmosphere Preparation: The reaction vessel should be thoroughly dried and then purged with an inert gas, such as nitrogen or argon, for a minimum of 15-20 minutes.
Reagent Addition: Add the solvent to the reaction vessel, followed by N-(Acetoacetyl)anthranilic acid and any other solid reagents. If any reagents are liquids, they should be added via a syringe.
Temperature Control: The reaction mixture should be cooled to the desired temperature using an ice bath or a cryocooler before the addition of any catalysts or initiating reagents.
Reaction Monitoring: The progress of the reaction should be monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Once the reaction is complete, the work-up procedure should be performed promptly to minimize the potential for product degradation.
Caption: Experimental workflow for using N-(Acetoacetyl)anthranilic acid.
Protocol 2: Troubleshooting Flowchart for Low Product Yield
This flowchart provides a logical sequence of steps to troubleshoot reactions where the decomposition of N-(Acetoacetyl)anthranilic acid is suspected to be the cause of low product yield.
Optimization
Improving the regioselectivity of N-(Acetoacetyl)anthranilic acid cyclization
Technical Support Center: N-(Acetoacetyl)anthranilic Acid Cyclization Welcome to the technical support center for the cyclization of N-(acetoacetyl)anthranilic acid. This guide is designed for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: N-(Acetoacetyl)anthranilic Acid Cyclization
Welcome to the technical support center for the cyclization of N-(acetoacetyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of this critical transformation in quinolone synthesis.
Q1: My cyclization of N-(acetoacetyl)anthranilic acid is producing a mixture of 2-quinolone and 4-quinolone isomers. How can I selectively synthesize the 4-quinolone-2-carboxylic acid derivative?
A1: The regioselectivity of this cyclization is highly dependent on the reaction conditions, primarily temperature and the presence of a catalyst. To favor the 4-quinolone product, a thermal cyclization, often referred to as a Conrad-Limpach type reaction, is required.[1][2][3] This involves heating the N-(acetoacetyl)anthranilic acid intermediate at high temperatures, typically around 250 °C. The use of a high-boiling, inert solvent like mineral oil or diphenyl ether is crucial for achieving high yields and preventing decomposition.[1][4] Conversely, acidic conditions tend to favor the formation of the 2-quinolone isomer.
Q2: I am attempting the high-temperature cyclization to get the 4-quinolone, but my yields are consistently low (<30%) with significant charring. What's going wrong?
A2: Low yields and decomposition at high temperatures are common issues. Here are several factors to investigate:
Solvent Choice: Heating the substrate without a suitable solvent can lead to localized overheating and decomposition.[1] High-boiling inert solvents such as mineral oil, diphenyl ether, or 1,2,4-trichlorobenzene are recommended to ensure even heat distribution and facilitate the reaction.[1][4] Limpach reported that using an inert solvent like mineral oil could increase yields to as high as 95%.[1]
Temperature Control: The temperature must be carefully controlled. While ~250 °C is often cited, the optimal temperature may vary.[2] It is advisable to perform small-scale experiments to find the ideal temperature for your specific substrate.
Purity of Starting Material: Ensure your N-(acetoacetyl)anthranilic acid is pure. Impurities can act as catalysts for decomposition pathways at high temperatures.
Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to charring.
Q3: Can I use an acid catalyst to improve the reaction rate? I want to form the 4-quinolone.
A3: No, using a strong acid catalyst (e.g., H₂SO₄, PPA) will change the regiochemical outcome. Acid-catalyzed cyclizations (a Knorr-type or Bischler-Napieralski approach) proceed via a different mechanism that favors electrophilic attack by the acetyl carbonyl carbon onto the aromatic ring, leading to the 2-quinolone-4-carboxylic acid isomer.[5] To obtain the 4-quinolone, you must rely on thermal conditions which favor nucleophilic attack by the aniline nitrogen onto the ester carbonyl.
Q4: I am trying to synthesize the 2-quinolone isomer. What are the recommended conditions?
A4: For the selective synthesis of 2-quinolone-4-carboxylic acid, an acid-catalyzed cyclization is the preferred method. Strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are commonly used as both catalyst and solvent.[5] These reactions are typically run at moderately elevated temperatures (e.g., 100-120 °C), which are significantly lower than the Conrad-Limpach conditions. The strong acid facilitates the electrophilic aromatic substitution required for this pathway.
Data Center: Regioselectivity under Various Conditions
The following table summarizes typical outcomes for the cyclization of N-(acetoacetyl)anthranilic acid under different experimental conditions.
Condition
Catalyst/Solvent
Temp. (°C)
Major Product
Typical Yield (%)
Product Ratio (4-Q : 2-Q)
Thermal
Mineral Oil
~250
4-Quinolone-2-carboxylic acid
85-95
>95 : 5
Thermal
Diphenyl Ether
~250
4-Quinolone-2-carboxylic acid
80-90
>95 : 5
Thermal
None (Neat)
~250
4-Quinolone-2-carboxylic acid
<30
Variable
Acidic
Conc. H₂SO₄
~100
2-Quinolone-4-carboxylic acid
70-85
<5 : >95
Acidic
PPA
~120
2-Quinolone-4-carboxylic acid
75-90
<5 : >95
Experimental Protocols
Protocol 1: Selective Synthesis of 4-Hydroxy-2-methylquinoline (Conrad-Limpach Method)
Objective: To synthesize the 4-quinolone isomer via thermal cyclization.
Procedure:
Place N-(acetoacetyl)anthranilic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a thermometer.
Add a high-boiling inert solvent, such as mineral oil or diphenyl ether (approx. 5-10 mL per gram of starting material).
Begin stirring and heat the mixture in a sand bath or heating mantle to approximately 250 °C.[1][2]
Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC if possible (a high-boiling eluent may be required).
After completion, allow the reaction mixture to cool to below 100 °C.
Carefully add a non-polar solvent like hexane or petroleum ether to precipitate the product and dilute the mineral oil.
Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry.
Recrystallize from a suitable solvent (e.g., ethanol, acetic acid) if further purification is needed.
Protocol 2: Selective Synthesis of 2-Hydroxy-4-methylquinoline (Acid-Catalyzed Method)
Objective: To synthesize the 2-quinolone isomer via acid-catalyzed cyclization.
Procedure:
In a round-bottom flask, carefully add N-(acetoacetyl)anthranilic acid (1 equivalent) to an excess of concentrated sulfuric acid or polyphosphoric acid with stirring.
Heat the mixture to 100-120 °C in an oil bath for 1-2 hours.
Monitor the reaction by TLC.
Once the reaction is complete, cool the mixture to room temperature.
Very carefully and slowly, pour the acidic mixture onto crushed ice with vigorous stirring.
The product will precipitate out of the aqueous solution.
Adjust the pH to ~6-7 with a saturated solution of sodium bicarbonate or sodium hydroxide if necessary.
Collect the solid product by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry.
Technical Support Center: Identifying Impurities in N-(Acetoacetyl)anthranilic Acid by Mass Spectrometry
Welcome to the technical support center for the analysis of N-(Acetoacetyl)anthranilic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance a...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analysis of N-(Acetoacetyl)anthranilic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for identifying impurities using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in N-(Acetoacetyl)anthranilic acid?
A1: Impurities in N-(Acetoacetyl)anthranilic acid can originate from the starting materials or be process-related, arising from the reaction of anthranilic acid with an acetoacetylating agent like diketene.
Potential Impurities include:
Starting Material:
Anthranilic Acid: Unreacted starting material is a common impurity.
Process-Related Impurities:
N-Acetylanthranilic Acid: Formed if acetic anhydride is present as an impurity in the acetylating agent or as a byproduct.
Diacetoacetylated Anthranilic Acid: Can occur if the reaction proceeds with an excess of the acetoacetylating agent.
Anthranoylanthranilic Acid: An impurity that may be present in the starting anthranilic acid.[1]
Methyl Anthranilate: Another potential impurity in the starting material.[1]
3- and 4-Aminobenzoic Acid: Isomers of anthranilic acid that may be present as impurities.[1]
Q2: What are the expected molecular weights of N-(Acetoacetyl)anthranilic acid and its key impurities?
A2: The molecular weights are crucial for initial identification in mass spectrometry.
This guide addresses common issues encountered during the mass spectrometric analysis of N-(Acetoacetyl)anthranilic acid.
Problem 1: An unexpected peak is observed at m/z 138 in positive ion mode.
Possible Cause: This peak likely corresponds to the protonated molecule of unreacted anthranilic acid ([M+H]⁺).
Troubleshooting Steps:
Confirm the presence of fragment ions characteristic of anthranilic acid, such as m/z 120 (loss of H₂O) and m/z 92 (loss of H₂O and CO).
Analyze a standard of anthranilic acid under the same LC-MS conditions to verify the retention time and fragmentation pattern.
Review the synthesis reaction conditions to see if an excess of anthranilic acid was used or if the reaction went to completion.
Problem 2: A significant peak appears at m/z 180 in positive ion mode or m/z 178 in negative ion mode.
Possible Cause: This suggests the presence of N-acetylanthranilic acid. The peak at m/z 180 would be the [M+H]⁺ ion, and m/z 178 would be the [M-H]⁻ ion.
Troubleshooting Steps:
Look for characteristic fragment ions of N-acetylanthranilic acid. In positive ion mode, a fragment at m/z 137 ([M-COCH₂]⁺) is expected.
Prepare and analyze a standard of N-acetylanthranilic acid to compare its retention time and mass spectrum.
Investigate the source of acetylation. Was acetic anhydride used in the synthesis or present as an impurity in the reagents?
Problem 3: Multiple peaks are observed with m/z values higher than the target compound.
Possible Cause: This could indicate the formation of dimers or higher-order adducts of the analyte or impurities. Another possibility is the presence of diacetoacetylated anthranilic acid.
Troubleshooting Steps:
Check for a peak at approximately m/z 306 in positive ion mode, which could correspond to the [M+H]⁺ of diacetoacetylated anthranilic acid.
Dilute the sample to see if the intensity of the higher m/z peaks decreases relative to the main analyte peak, which would suggest they are adducts.
Modify the ionization source parameters (e.g., temperature, voltages) to minimize in-source adduct formation.
Problem 4: Poor peak shape or low signal intensity for N-(Acetoacetyl)anthranilic acid.
Possible Cause: Suboptimal LC or MS conditions. Aromatic carboxylic acids can sometimes exhibit poor chromatography or ionization efficiency.
Troubleshooting Steps:
LC Method Optimization:
Mobile Phase: Ensure the pH of the mobile phase is appropriate for the analysis of a carboxylic acid. Typically, a slightly acidic mobile phase (e.g., using 0.1% formic acid) is used for good peak shape in reversed-phase chromatography.
Column: A C18 column is generally suitable. If peak tailing is an issue, consider a column with end-capping or a different stationary phase.
MS Method Optimization:
Ionization Mode: Both positive (ESI+) and negative (ESI-) electrospray ionization should be evaluated to determine which provides better sensitivity for the parent compound and its impurities. For carboxylic acids, negative mode is often more sensitive.[3]
Source Parameters: Optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize the signal for your analyte.
Experimental Protocols
Recommended LC-MS Method for Impurity Profiling:
This protocol provides a starting point for the analysis of N-(Acetoacetyl)anthranilic acid and its impurities. Optimization may be required based on the specific instrument and impurities of interest.
Liquid Chromatography:
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 5% B
2-15 min: Linear gradient from 5% to 95% B
15-18 min: Hold at 95% B
18-18.1 min: Return to 5% B
18.1-22 min: Re-equilibration at 5% B
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
Mass Spectrometry:
Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes in separate injections to obtain comprehensive data.
Scan Mode: Full scan MS from m/z 100-500 to detect all potential impurities. For higher sensitivity and confirmation, tandem MS (MS/MS) should be performed on the parent ions of interest.
Technical Support Center: N-(Acetoacetyl)anthranilic Acid Reaction Monitoring
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of N-(Acetoacetyl)anthranilic acid from anthranilic acid...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of N-(Acetoacetyl)anthranilic acid from anthranilic acid using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this reaction?
A1: Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction.[1] By spotting the reaction mixture on a TLC plate over time, you can qualitatively observe the consumption of the starting material (anthranilic acid) and the formation of the product (N-(Acetoacetyl)anthranilic acid). This helps determine if the reaction is complete, has stalled, or if any side products are forming.
Q2: How do I choose an appropriate mobile phase (solvent system) for the TLC analysis?
A2: The goal is to find a solvent system where the starting material and product have different, well-resolved spots with Retention Factor (Rf) values ideally between 0.2 and 0.8. N-(Acetoacetyl)anthranilic acid is less polar than anthranilic acid because the basic amino group is converted to a less polar amide. Therefore, the product will travel further up the plate, resulting in a higher Rf value. A common starting point for developing a solvent system is a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[2] You can adjust the ratio to achieve optimal separation; increasing the proportion of the polar solvent will increase the Rf values of your compounds.[3]
Q3: How can I visualize the spots on the TLC plate?
A3: Both anthranilic acid and N-(Acetoacetyl)anthranilic acid contain an aromatic ring, making them visible under short-wave UV light (254 nm) on a TLC plate containing a fluorescent indicator.[4] The compounds will appear as dark spots against a fluorescent green background.[4] For confirmation or if UV is not available, chemical stains can be used:
Bromocresol Green: This stain is excellent for visualizing acidic compounds, which will appear as yellow spots on a blue or green background.[5][6] Since both the reactant and product have a carboxylic acid group, this stain should visualize both.
Ninhydrin: This stain reacts with primary amines to produce a characteristic purple or pink spot.[5] It will stain the starting material, anthranilic acid, but should not give a strong color for the product, where the amine has been converted to an amide. This can be highly effective for specifically tracking the disappearance of the starting material.
Iodine Vapor: A general, non-destructive method that visualizes many organic compounds, especially aromatic ones, as brown spots.[4][7]
Q4: What are the expected Rf values for anthranilic acid and N-(Acetoacetyl)anthranilic acid?
A4: The exact Rf values are highly dependent on the specific TLC plate, mobile phase composition, temperature, and chamber saturation.[1] However, you can expect the product, N-(Acetoacetyl)anthranilic acid, to have a higher Rf value than the starting material, anthranilic acid, due to its lower polarity. The reaction is complete when the spot corresponding to anthranilic acid is no longer visible in the reaction mixture lane.
Troubleshooting Guide
Problem: My spots are streaking or elongated.
Possible Cause 1: Sample Overloading. The most common cause of streaking is applying too much sample to the plate.[3][8]
Solution: Dilute your reaction aliquot with a suitable solvent (e.g., ethyl acetate, methanol) before spotting it on the TLC plate.[8] Aim for spot sizes no larger than 1-2 mm in diameter.[1][9]
Possible Cause 2: Acidic/Basic Nature of Compounds. Both anthranilic acid and the product are acidic due to the carboxylic acid group. Acidic or basic compounds can interact strongly with the silica gel, leading to streaking.[8]
Solution: Add a small amount (0.1–2.0%) of a modifying acid, such as acetic acid or formic acid, to your mobile phase.[3] This can improve the spot shape by suppressing the ionization of the carboxylic acid groups.
Possible Cause 3: Reaction Solvent Effects. If you are spotting an aliquot directly from a reaction mixture containing acid (e.g., from the synthesis using acetic anhydride), the acidic solvent can cause streaking.[10]
Solution: Perform a "mini-workup" on a small sample. Take an aliquot of the reaction mixture, dilute it with a solvent like ethyl acetate, and wash it with a small amount of water or a mild base solution in a small vial. Then, spot the organic layer on the TLC plate.[10]
Problem: I don't see any spots on my developed TLC plate.
Possible Cause 1: Sample is too Dilute. The concentration of your compounds may be below the detection limit of your visualization method.[3][11]
Solution: Try concentrating your sample before spotting. Alternatively, apply the sample to the same spot multiple times, allowing the solvent to completely dry between each application.[3][8][11]
Possible Cause 2: Compounds are Not UV-Active. While these compounds are expected to be UV-active, this may not always be sufficient for visualization at low concentrations.
Solution: Use a chemical staining method after checking under UV light. Stains like phosphomolybdic acid (a good universal stain), bromocresol green (for acids), or iodine vapor are effective alternatives.[4][5][7]
Possible Cause 3: Improper TLC Development. The starting line of your spots may have been below the solvent level in the developing chamber, causing your sample to dissolve into the solvent reservoir instead of moving up the plate.[8][11]
Solution: Always ensure the solvent level in the chamber is lower than the spotted origin line on your TLC plate.[3]
Problem: My spots are all near the bottom of the plate (Rf values are too low).
Possible Cause: Mobile Phase is Not Polar Enough. The solvent system does not have sufficient polarity to move the acidic compounds up the silica gel plate.[3]
Solution: Increase the polarity of your mobile phase. This is typically done by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).[3]
Problem: My spots are all near the top of the plate (Rf values are too high).
Possible Cause: Mobile Phase is Too Polar. The solvent system is too polar, causing all components to travel with the solvent front without sufficient interaction with the stationary phase.[3]
Solution: Decrease the polarity of your mobile phase. This can be achieved by increasing the proportion of the less polar solvent (e.g., increasing the percentage of hexane in a hexane/ethyl acetate system).[3]
Problem: The solvent front is running unevenly.
Possible Cause 1: Damaged TLC Plate. The silica gel may be chipped or uneven, especially at the edges, causing the solvent to move unevenly.[9][11]
Solution: Use a new, undamaged TLC plate. If the damage is minor and on a corner, you can sometimes make a 45° cut to remove the damaged section.[9]
Possible Cause 2: Improper Chamber Setup. The TLC plate may be touching the side of the developing chamber or the filter paper wick, which can disrupt the capillary action.[11]
Solution: Ensure the TLC plate is placed centrally in the chamber and does not touch the walls or any saturated filter paper.
Data Presentation
Table 1: Physicochemical Properties of Reactant and Product
Protocol 1: Synthesis of N-(Acetoacetyl)anthranilic Acid
This protocol is adapted from established laboratory procedures.[14]
Reaction Setup: In a fume hood, combine 2.0 g of anthranilic acid and 6 mL of acetic anhydride in a 50 mL Erlenmeyer flask.
Heating: Add a boiling stone and gently warm the mixture on a hot plate to a gentle boil for approximately 15 minutes.
Hydrolysis: Allow the reaction mixture to cool. Carefully add 2 mL of distilled water to hydrolyze any remaining acetic anhydride.
Crystallization: Warm the mixture again until it nearly boils, then allow it to cool slowly to room temperature to facilitate the formation of product crystals.
Isolation: Isolate the crystals by vacuum filtration, wash them with a small amount of cold water, and allow them to dry.
Protocol 2: General Procedure for TLC Monitoring
Plate Preparation: Using a pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).
Sample Preparation:
SM: Dissolve a tiny amount of pure anthranilic acid in a few drops of a volatile solvent (e.g., methanol or ethyl acetate).
RM: Withdraw a small aliquot (a drop) from the reaction mixture using a glass capillary and dilute it in a small vial with 5-10 drops of ethyl acetate.
Spotting: Use separate microcapillary tubes to spot each sample onto its designated lane on the origin line. The co-spot lane should be spotted with both the SM and RM samples. Keep the spots small (1-2 mm).[1]
Development: Place a small amount of the chosen mobile phase into a developing chamber—enough to cover the bottom 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[11] Cover the chamber and allow the solvent to ascend the plate via capillary action.
Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
Visualization: Examine the dried plate under a UV lamp and circle any visible spots with a pencil.[4] If necessary, use a chemical stain (such as bromocresol green or iodine) for further visualization. Compare the RM lane to the SM and co-spot lanes to assess the reaction's progress.
Technical Support Center: N-(Acetoacetyl)anthranilic Acid Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the effect of solvent on the reaction kinetics of N-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the effect of solvent on the reaction kinetics of N-(Acetoacetyl)anthranilic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and kinetic analysis of N-(Acetoacetyl)anthranilic acid.
Question
Answer
Why is my reaction yield of N-(Acetoacetyl)anthranilic acid consistently low?
Several factors could contribute to low yields. Firstly, ensure your starting materials, anthranilic acid and the acetoacetylating agent (e.g., ethyl acetoacetate or diketene), are pure and dry. Moisture can hydrolyze the acetoacetylating agent. Secondly, the reaction temperature might be suboptimal. While heating can accelerate the reaction, excessive heat may lead to decomposition of the product or starting materials. Consider running the reaction at a lower temperature for a longer duration. Finally, the choice of solvent plays a crucial role. A solvent that does not appropriately solubilize the reactants or that participates in side reactions can lower the yield.
I am observing the formation of multiple byproducts in my reaction. How can I minimize them?
Side product formation is a common issue in acylation reactions. One possible side reaction is the di-acylation of the amino group of anthranilic acid. To minimize this, you can try using a stoichiometric amount of the acetoacetylating agent or adding it slowly to the reaction mixture. Another potential issue is the intramolecular cyclization of the product, especially at elevated temperatures. Running the reaction at a lower temperature can help mitigate this. The choice of solvent can also influence selectivity. A non-polar, aprotic solvent might favor the desired N-acetoacetylation over side reactions.
My kinetic data is not reproducible. What are the potential sources of error?
Reproducibility issues in kinetic studies often stem from precise control over experimental parameters. Ensure that the temperature of the reaction vessel is maintained with high accuracy (±0.1 °C). The concentration of reactants must be known precisely; use calibrated glassware and analytical balances. The timing of sample withdrawal and quenching is also critical for accurate kinetic data. Inconsistent mixing can lead to concentration gradients, so ensure efficient and consistent stirring. Finally, the analytical method used to monitor the reaction progress (e.g., HPLC, UV-Vis spectroscopy) should be validated for linearity, accuracy, and precision.
How do I choose an appropriate solvent for my kinetic study?
The ideal solvent for a kinetic study should dissolve all reactants to form a homogeneous solution. It should be inert under the reaction conditions, meaning it does not react with the starting materials, product, or any intermediates. The solvent's physical properties, such as boiling point and viscosity, should be suitable for the desired reaction temperature and analytical technique. For studying solvent effects, a range of solvents with varying polarities (e.g., non-polar, polar aprotic, polar protic) should be selected to observe significant differences in reaction rates.
The reaction seems to stop before all the limiting reactant is consumed. What could be the cause?
This could indicate that the reaction is reversible and has reached equilibrium. To confirm this, you can try altering the initial concentrations of the reactants and see if the final conversion changes. If it is an equilibrium-limited reaction, you might be able to drive it forward by removing one of the products as it is formed (if feasible). Another possibility is catalyst deactivation if a catalyst is being used.
Frequently Asked Questions (FAQs)
Question
Answer
What is the general mechanism for the N-acetoacetylation of anthranilic acid?
The reaction proceeds through a nucleophilic acyl substitution mechanism. The amino group of anthranilic acid acts as a nucleophile and attacks the carbonyl carbon of the acetoacetylating agent (e.g., the β-keto ester, ethyl acetoacetate). This is typically followed by the elimination of a leaving group (e.g., ethanol from ethyl acetoacetate) to form the N-(Acetoacetyl)anthranilic acid product. The reaction can be catalyzed by acids or bases.
How does the solvent polarity affect the rate of this reaction?
The effect of solvent polarity on the reaction rate depends on the polarity of the reactants and the transition state. If the transition state is more polar than the reactants, an increase in solvent polarity will stabilize the transition state more than the reactants, leading to an increase in the reaction rate. Conversely, if the transition state is less polar than the reactants, a more polar solvent will slow down the reaction. For the N-acetoacetylation of an amine, the transition state is likely to be more polar than the reactants, so polar solvents are generally expected to accelerate the reaction.
What analytical techniques can be used to monitor the kinetics of this reaction?
Several techniques can be employed to monitor the reaction progress. High-Performance Liquid Chromatography (HPLC) is a powerful method to separate and quantify the reactants and products over time. UV-Vis spectrophotometry can also be used if there is a significant difference in the UV-Vis absorbance spectra of the reactants and the product. Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to follow the disappearance of reactant signals and the appearance of product signals directly in the reaction mixture.
How can I determine the rate law and the rate constant of the reaction?
To determine the rate law, you would typically use the method of initial rates. This involves running the reaction with different initial concentrations of each reactant while keeping the others constant and measuring the initial reaction rate. The order of the reaction with respect to each reactant can be determined from how the rate changes with concentration. Once the rate law is established, the rate constant (k) can be calculated from the experimental data.
What are the safety precautions I should take when performing this experiment?
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Anthranilic acid and acetoacetylating agents can be irritating to the skin and eyes. Solvents may be flammable and/or toxic, so handle them with care and avoid ignition sources. Consult the Safety Data Sheets (SDS) for all chemicals used in the experiment for detailed safety information.
Data Presentation
Table 1: Illustrative Kinetic Data for the Reaction of Anthranilic Acid with Ethyl Acetoacetate in Various Solvents at 50 °C
(Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this reaction was not found in the literature search. It is intended to demonstrate the expected trends and the format for presenting such data.)
Solvent
Dielectric Constant (ε)
Rate Constant (k) x 10-4 (L mol-1 s-1)
Activation Energy (Ea) (kJ/mol)
Toluene
2.4
1.5
65
Dichloromethane
9.1
5.8
58
Acetone
21
12.3
52
Acetonitrile
37
25.1
45
Dimethyl Sulfoxide (DMSO)
47
42.5
40
Experimental Protocols
Detailed Methodology for a Kinetic Study of the N-Acetoacetylation of Anthranilic Acid
Preparation of Stock Solutions:
Prepare stock solutions of anthranilic acid and the acetoacetylating agent (e.g., ethyl acetoacetate) of known concentrations in the desired solvent. Ensure the solvent is of high purity and dry.
Reaction Setup:
Place a known volume of the anthranilic acid solution into a thermostated reaction vessel equipped with a magnetic stirrer.
Allow the solution to equilibrate to the desired reaction temperature.
Initiation of the Reaction:
Initiate the reaction by adding a known volume of the pre-heated acetoacetylating agent stock solution to the reaction vessel.
Start a timer immediately upon addition.
Monitoring the Reaction:
At regular time intervals, withdraw a small aliquot of the reaction mixture.
Immediately quench the reaction in the aliquot to stop any further conversion. This can be achieved by rapid cooling or by adding a quenching agent that reacts with one of the reactants.
Analyze the composition of the quenched aliquot using a pre-validated analytical method such as HPLC or UV-Vis spectroscopy to determine the concentration of the product or the remaining reactant.
Data Analysis:
Plot the concentration of the product or reactant as a function of time.
From this data, determine the initial rate of the reaction.
Repeat the experiment with different initial concentrations of the reactants to determine the rate law.
Perform the experiments at different temperatures to calculate the activation energy (Ea) using the Arrhenius equation.
Mandatory Visualization
Caption: Experimental workflow for the kinetic study.
Caption: Proposed reaction mechanism.
Optimization
Catalyst Selection for Efficient N-(Acetoacetyl)anthranilic Acid Transformations: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient transformation of N-(Acetoacetyl)...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient transformation of N-(Acetoacetyl)anthranilic acid into valuable quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary transformation products of N-(Acetoacetyl)anthranilic acid?
The primary transformation of N-(Acetoacetyl)anthranilic acid is an intramolecular cyclization to form quinoline derivatives. The most common product is 2,4-dihydroxyquinoline (also known as 4-hydroxy-2-quinolone), a key intermediate in the synthesis of various bioactive molecules.
Q2: What are the common types of catalysts used for the cyclization of N-(Acetoacetyl)anthranilic acid?
The cyclization of N-(Acetoacetyl)anthranilic acid can be promoted by various catalysts, including:
Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are frequently used to catalyze the intramolecular condensation.[1]
Base Catalysts: While less common for this specific transformation, related quinoline syntheses can be mediated by bases.
Thermal Cyclization: In some cases, the cyclization can be achieved by heating the substrate without a catalyst, although this may require higher temperatures and longer reaction times.
Q3: What is the general mechanism for the acid-catalyzed cyclization of N-(Acetoacetyl)anthranilic acid?
The acid-catalyzed cyclization is believed to proceed through the following steps:
Protonation of the carbonyl oxygen of the acetoacetyl group, which increases its electrophilicity.
Intramolecular electrophilic attack by the activated carbonyl carbon onto the aromatic ring of the anthranilic acid moiety.
Dehydration to form the quinoline ring system.
Q4: Can the transformation of N-(Acetoacetyl)anthranilic acid yield unexpected products?
Yes, under certain conditions, particularly with prolonged heating, the reaction of anthranilic acid with β-ketoesters can lead to the formation of a pyrano[3,2-c]quinoline-2,5-dione derivative instead of the expected 2,4-dihydroxyquinoline.[2][3] This is a critical consideration for reaction monitoring and product characterization.
Troubleshooting Guide
Issue
Potential Cause
Suggested Solution
Low to no conversion of starting material
1. Insufficient catalyst activity or concentration.2. Reaction temperature is too low.3. Inadequate reaction time.
1. Increase the catalyst loading or switch to a stronger acid catalyst (e.g., from H₂SO₄ to PPA).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor the progress by TLC or LC-MS.
Formation of a significant amount of an unexpected, high-melting point solid
This is likely the formation of a pyrano[3,2-c]quinoline-2,5-dione byproduct due to a secondary reaction.[2][3]
1. Reduce the reaction temperature and time.2. Use a milder catalyst.3. Carefully monitor the reaction and stop it once the desired product is formed, before significant byproduct formation occurs.
Low yield of the desired 2,4-dihydroxyquinoline
1. Incomplete cyclization.2. Degradation of the product under harsh reaction conditions.3. Formation of soluble byproducts that are lost during workup.
1. Optimize catalyst, temperature, and time as described above.2. Use the mildest effective reaction conditions.3. Analyze the mother liquor after product isolation to identify and quantify soluble byproducts. Adjust the workup procedure if necessary.
Difficulty in product isolation and purification
The product may be contaminated with starting material, byproducts, or residual catalyst.
1. Ensure complete neutralization of the acid catalyst during workup.2. Recrystallization from a suitable solvent (e.g., ethanol) is often effective for purification.[4]3. Column chromatography may be necessary for separating complex mixtures.
Data Presentation
Table 1: Comparison of Catalysts for Quinoline Synthesis from Anthranilic Acid Derivatives
Note: Data for the direct cyclization of N-(Acetoacetyl)anthranilic acid is limited. The following table presents representative data from analogous reactions of anthranilic acid or its esters with β-ketoesters, which can guide catalyst selection.
Protocol 1: Synthesis of 2,4-Dihydroxyquinoline via Acid-Catalyzed Cyclization
This protocol is adapted from methodologies for the cyclization of related N-acyl anthranilic acid derivatives.[4]
Materials:
N-(Acetoacetyl)anthranilic acid
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
Ice-water bath
Sodium bicarbonate solution (saturated)
Ethanol (for recrystallization)
Procedure:
In a round-bottom flask, carefully add N-(Acetoacetyl)anthranilic acid to the acid catalyst (e.g., PPA, approximately 10 parts by weight) with stirring.
Heat the mixture to 120-140°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice water with vigorous stirring.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
Purify the crude 2,4-dihydroxyquinoline by recrystallization from ethanol.
Visualizations
Diagram 1: General Workflow for Catalyst Screening in N-(Acetoacetyl)anthranilic Acid Cyclization
Caption: Workflow for catalyst screening in the cyclization of N-(Acetoacetyl)anthranilic acid.
Diagram 2: Proposed Reaction Pathways for N-(Acetoacetyl)anthranilic Acid Transformation
Caption: Proposed reaction pathways for N-(Acetoacetyl)anthranilic acid transformations.
Technical Support Center: Isolating N-(Acetoacetyl)anthranilic Acid Derivatives
Welcome to the technical support center for the work-up and isolation of N-(Acetoacetyl)anthranilic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide t...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the work-up and isolation of N-(Acetoacetyl)anthranilic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for synthesizing and isolating N-(Acetoacetyl)anthranilic acid?
A1: The synthesis typically involves the acetoacetylation of anthranilic acid using a reagent like diketene or ethyl acetoacetate. The general work-up procedure involves quenching the reaction, precipitating the product by adjusting the pH, followed by filtration, washing, and drying. Purification is commonly achieved through recrystallization.
Q2: My isolated N-(Acetoacetyl)anthranilic acid is discolored (e.g., brown or yellow). What could be the cause and how can I fix it?
A2: Discoloration often indicates the presence of impurities, which can arise from side reactions or the degradation of starting materials. Overheating during the reaction or work-up can also lead to colored byproducts. To decolorize your product, you can perform a recrystallization step with the addition of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.
Q3: What are the most common impurities I might encounter when synthesizing N-(Acetoacetyl)anthranilic acid?
A3: Common impurities may include unreacted anthranilic acid, side products from the acetoacetylation reaction, and hydrolysis products. For instance, the acetoacetyl group can be susceptible to hydrolysis, leading to the formation of anthranilic acid and acetone. In syntheses involving ethyl acetoacetate, you might also find impurities from the transamidation or self-condensation of the acetoacetylating agent.
Q4: How can I confirm the purity of my isolated N-(Acetoacetyl)anthranilic acid derivative?
A4: The purity of your compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of multiple components. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.[1] Additionally, spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and identify any residual impurities. The melting point of the crystalline product is also a good indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low Yield of Precipitated Product
Incomplete reaction. Product is too soluble in the work-up solvent. Incorrect pH for precipitation.
Ensure the reaction has gone to completion using TLC analysis. Cool the reaction mixture in an ice bath before filtration to minimize solubility. Carefully adjust the pH to the isoelectric point of the product to maximize precipitation.
Product Fails to Crystallize
Solution is not supersaturated. Presence of impurities inhibiting crystallization. Inappropriate recrystallization solvent.
Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure product if available. Perform a solvent screen to find a more suitable recrystallization solvent or solvent mixture.
Oily Product Obtained Instead of a Solid
Product has a low melting point. Presence of impurities that lower the melting point. "Oiling out" during recrystallization.
Try triturating the oil with a non-polar solvent like hexane to induce solidification. Purify the oil using column chromatography. During recrystallization, ensure the solution cools slowly. If it oils out, reheat the solution and add more solvent before cooling again.
Suspected Hydrolysis of the Acetoacetyl Group
Work-up conditions are too acidic or basic. Prolonged exposure to aqueous conditions, especially at elevated temperatures.
Perform the work-up at low temperatures (e.g., using an ice bath). Minimize the time the product is in contact with acidic or basic aqueous solutions. Use a buffered solution for pH adjustment if necessary.
Experimental Protocols
General Synthesis of N-(Acetoacetyl)anthranilic Acid
This protocol is a general guideline and may require optimization for specific derivatives.
Materials:
Anthranilic acid
Ethyl acetoacetate or Diketene
Appropriate solvent (e.g., toluene, xylene, or neat)
Combine anthranilic acid with the chosen solvent in a reaction flask.
Slowly add the acetoacetylating agent (ethyl acetoacetate or diketene) to the mixture, often at an elevated temperature.
Monitor the reaction progress by TLC.
Once the reaction is complete, cool the mixture to room temperature.
If the product precipitates directly, it can be isolated by filtration. If not, proceed with an aqueous work-up.
For aqueous work-up, quench the reaction mixture with water.
Adjust the pH of the aqueous layer to precipitate the product. The optimal pH will depend on the specific derivative.
Collect the precipitate by vacuum filtration and wash with cold water.
Dry the crude product in a vacuum oven.
Purify the crude product by recrystallization.
Purification by Recrystallization
Dissolve the crude N-(Acetoacetyl)anthranilic acid derivative in a minimum amount of a suitable hot solvent or solvent mixture.
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
Perform a hot filtration to remove the charcoal and any insoluble impurities.
Allow the filtrate to cool slowly to room temperature to form crystals.
Further cool the flask in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration.
Wash the crystals with a small amount of the cold recrystallization solvent.
Dry the crystals under vacuum.
Data Presentation
The following table summarizes typical data ranges for the synthesis and purification of N-acyl anthranilic acid derivatives, which can serve as a benchmark for your experiments. Specific data for N-(Acetoacetyl)anthranilic acid derivatives should be determined experimentally.
Parameter
Typical Range
Notes
Reaction Time
2 - 24 hours
Highly dependent on reactants and temperature.
Crude Yield
60 - 95%
Can be affected by side reactions and work-up efficiency.
Technical Support Center: Managing Thermal Stability of N-(Acetoacetyl)anthranilic acid
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for managing the thermal stability of N-(Acetoacet...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for managing the thermal stability of N-(Acetoacetyl)anthranilic acid (2-(Acetoacetamido)benzoic acid).
Frequently Asked Questions (FAQs)
Q1: What is N-(Acetoacetyl)anthranilic acid and why is its thermal stability important?
N-(Acetoacetyl)anthranilic acid is an organic compound featuring an anthranilic acid core bonded to an acetoacetyl group via an amide linkage. Its molecular formula is C₁₁H₁₁NO₄.[1][2] Thermal stability is a critical parameter in drug development and manufacturing. It influences storage conditions, shelf-life, and the selection of processes like drying, milling, and formulation, as thermal decomposition can lead to loss of potency, formation of impurities, and altered physicochemical properties.
Q2: What are the known thermal properties of N-(Acetoacetyl)anthranilic acid?
Publicly available data on the specific thermal decomposition profile of N-(Acetoacetyl)anthranilic acid is limited. However, some fundamental physical properties have been reported. It is crucial to experimentally determine the thermal stability for your specific batch or polymorph.
Q3: What are the likely hazardous decomposition products?
Q4: How should I properly store N-(Acetoacetyl)anthranilic acid to ensure its stability?
To minimize degradation, store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] Protect it from light, heat, and incompatible materials like strong oxidizing agents.[3][5] For long-term storage, refrigeration under an inert atmosphere is recommended.[6]
Thermal Analysis Data Summary
Since specific thermal analysis data for N-(Acetoacetyl)anthranilic acid is not widely published, the following table provides data for the related parent compound, Anthranilic Acid, for context. Researchers must perform their own analyses to get accurate data for N-(Acetoacetyl)anthranilic acid.
Issue 1: Observed melting/decomposition point is lower than expected or varies between batches.
Possible Cause
Recommended Action
Presence of Impurities: Residual solvents from synthesis (e.g., ethyl acetoacetate, anthranilic acid) or side-products can lower the decomposition temperature.
1. Verify purity using techniques like HPLC, LC-MS, or NMR. 2. Recrystallize the material to improve purity.
Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each with a unique thermal profile.
1. Characterize the solid form using Powder X-Ray Diffraction (PXRD). 2. Use consistent crystallization and drying procedures to ensure the same form is produced.
Instrumental Factors: Incorrect calibration of the thermal analysis instrument (TGA/DSC) or a high heating rate can shift the observed transition temperatures.
1. Calibrate the instrument with certified standards. 2. Use a standardized, slow heating rate (e.g., 10 °C/min) for consistent results.
Issue 2: Unexpected mass loss observed at low temperatures in TGA.
Possible Cause
Recommended Action
Residual Solvent or Water: The sample may contain bound or unbound solvent or moisture.
1. Dry the sample under vacuum at a temperature well below its decomposition point before TGA analysis. 2. Use a TGA-MS system to identify the mass of the evolved gases at low temperatures.
Hygroscopicity: The material may be absorbing moisture from the atmosphere.
1. Handle and store the sample in a desiccator or glove box with a low-humidity environment. 2. Prepare samples for analysis quickly to minimize atmospheric exposure.
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition and degradation profile of N-(Acetoacetyl)anthranilic acid.
Methodology:
Sample Preparation: Accurately weigh 5-10 mg of the dried sample into a TGA pan (typically alumina or platinum).
Instrument Setup:
Place the pan in the TGA instrument.
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
Thermal Program:
Equilibrate the sample at 30 °C.
Ramp the temperature from 30 °C to a final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.
Data Analysis:
Plot the percentage weight loss versus temperature.
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant weight loss begins.
Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG).
Protocol 2: Thermal Transition Analysis using Differential Scanning Calorimetry (DSC)
Objective: To identify melting point, phase transitions, and decomposition endotherms or exotherms.
Methodology:
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.
Instrument Setup:
Place the sample and reference pans into the DSC cell.
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
Thermal Program:
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point beyond any expected transitions (e.g., 250 °C).
Data Analysis:
Plot the heat flow (mW) versus temperature (°C).
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition).
Determine the onset temperature and peak temperature for each transition. A sharp endotherm followed by a broad exotherm often indicates melting followed by decomposition.
Visualizations
Caption: Workflow for Thermal Stability Assessment.
Caption: Troubleshooting Logic for Inconsistent Thermal Data.
A Comparative Guide to Quinazolinone Synthesis: N-(Acetoacetyl)anthranilic Acid vs. Anthranilic Acid as Precursors
For Researchers, Scientists, and Drug Development Professionals Quinazolinone and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Quinazolinone and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The efficient synthesis of this privileged heterocyclic system is of paramount importance. This guide provides an objective comparison of two potential starting materials for quinazolinone synthesis: N-(acetoacetyl)anthranilic acid and the more conventional precursor, anthranilic acid. The comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic strategy.
Overview of Synthetic Strategies
The synthesis of the quinazolinone core typically involves the cyclization of an anthranilic acid derivative with a suitable one-carbon or two-carbon synthon. Anthranilic acid is a widely employed and versatile precursor, offering multiple pathways to a diverse range of substituted quinazolinones. In contrast, the utility of N-(acetoacetyl)anthranilic acid as a direct precursor for quinazolinone synthesis is not well-established in the scientific literature. This guide will delve into the established methods for anthranilic acid and explore the theoretical potential and challenges associated with using N-(acetoacetyl)anthranilic acid.
Quinazolinone Synthesis from Anthranilic Acid
Anthranilic acid serves as a robust starting point for several efficient quinazolinone syntheses. Two of the most common and effective methods are the Niementowski reaction and a two-step synthesis via a benzoxazinone intermediate.
Method 1: The Niementowski Reaction
The Niementowski reaction involves the direct condensation of anthranilic acid with an amide, such as formamide or acetamide, at elevated temperatures. This one-pot synthesis is valued for its simplicity.
Reaction Scheme:
Comparative
A Comparative Analysis of the Reactivity of N-(Acetoacetyl)anthranilic acid and N-acetylanthranilic acid
This guide provides a detailed comparison of the chemical reactivity of N-(Acetoacetyl)anthranilic acid and N-acetylanthranilic acid. The information is intended for researchers, scientists, and professionals in the fiel...
Author: BenchChem Technical Support Team. Date: December 2025
Published: December 29, 2025
This guide provides a detailed comparison of the chemical reactivity of N-(Acetoacetyl)anthranilic acid and N-acetylanthranilic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The comparison is based on the structural and electronic differences between the acetoacetyl and acetyl functional groups, supported by physicochemical data.
Introduction and Structural Overview
N-acetylanthranilic acid and N-(Acetoacetyl)anthranilic acid are both derivatives of anthranilic acid, an important scaffold in medicinal chemistry and a precursor for the synthesis of dyes and pigments.[1][2] The core difference between these two molecules lies in the N-acyl substituent on the amino group of the anthranilic acid backbone. N-acetylanthranilic acid possesses a simple acetyl group (CH₃CO-), while N-(Acetoacetyl)anthranilic acid features an acetoacetyl group (CH₃COCH₂CO-).[3][4] This seemingly minor structural change imparts significant differences in their chemical reactivity, influencing their roles as synthetic intermediates.
N-acetylanthranilic acid is known as an intermediate in the synthesis of methaqualone and is regulated as a List I chemical in the United States.[5][6] N-(Acetoacetyl)anthranilic acid serves as a key intermediate in the production of various pharmaceuticals and dyes.[1]
Figure 1: Chemical structures of N-acetylanthranilic acid and N-(Acetoacetyl)anthranilic acid.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These properties, such as acidity (pKa), are fundamental indicators of chemical reactivity.
Table 1: Comparison of Physicochemical Properties.
The lower predicted pKa of the carboxylic acid group in N-(Acetoacetyl)anthranilic acid suggests it is a slightly stronger acid than N-acetylanthranilic acid.[1][7] This can be attributed to the electron-withdrawing nature of the additional carbonyl group in the acetoacetyl moiety.
Comparative Reactivity Analysis
The primary differences in reactivity stem from the N-acyl side chain. The acetoacetyl group is a β-keto amide, which introduces unique reactive sites not present in the simple amide structure of N-acetylanthranilic acid.
Key Reactivity Differences:
Acidity of Methylene Protons: The most significant difference is the presence of active methylene protons (the -CH₂- group) in N-(Acetoacetyl)anthranilic acid, situated between two carbonyl groups. These protons are significantly more acidic than the methyl protons of the acetyl group. This acidity allows for easy deprotonation by a base to form a stabilized enolate ion, which is a potent carbon nucleophile. N-acetylanthranilic acid lacks this feature.
Nucleophilic and Electrophilic Character:
N-(Acetoacetyl)anthranilic acid exhibits dual reactivity. It has two electrophilic centers at the carbonyl carbons. Upon deprotonation, the resulting enolate provides a strong nucleophilic center at the central carbon.
N-acetylanthranilic acid primarily acts as an electrophile at its single amide carbonyl carbon.
Keto-Enol Tautomerism: N-(Acetoacetyl)anthranilic acid can exist in equilibrium with its enol tautomer, a feature that is central to its reactivity and is absent in N-acetylanthranilic acid.[9] This equilibrium is influenced by the solvent, with non-polar solvents favoring the enol form.[9]
Figure 2: Reactivity comparison showing the facile enolate formation from N-(Acetoacetyl)anthranilic acid.
Implications for Synthesis
The enhanced reactivity of N-(Acetoacetyl)anthranilic acid makes it a more versatile synthetic intermediate. The nucleophilic enolate can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and condensations, which are not possible with N-acetylanthranilic acid. Both compounds can undergo reactions typical of N-acyl anthranilic acids, such as cyclization to form quinazolinone derivatives, but the acetoacetyl side chain offers a handle for further molecular elaboration.
Experimental Protocols
To quantitatively compare the reactivity, a series of standardized experiments can be performed. Below is a representative protocol for comparing the rate of base-mediated hydrolysis.
Protocol: Comparative Analysis of Amide Bond Hydrolysis
Objective: To determine the relative rates of hydrolysis of the N-acyl amide bond in N-(Acetoacetyl)anthranilic acid and N-acetylanthranilic acid under basic conditions.
Materials:
N-(Acetoacetyl)anthranilic acid
N-acetylanthranilic acid
1 M Sodium Hydroxide (NaOH) solution
1 M Hydrochloric Acid (HCl) solution
Ethanol (or other suitable co-solvent)
High-Performance Liquid Chromatography (HPLC) system with a C18 column
UV-Vis Spectrophotometer
Thermostated reaction vessel
Procedure:
Standard Solution Preparation: Prepare stock solutions of known concentrations for both compounds in the chosen co-solvent.
Reaction Setup: In a thermostated vessel (e.g., at 50 °C), add a specific volume of the stock solution to a pre-heated solution of 1 M NaOH. The final concentration of the substrate and base should be standardized for all experiments.
Time-course Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
Quenching: Immediately quench the reaction in the aliquot by neutralizing it with an equivalent amount of 1 M HCl.
Analysis: Analyze the quenched samples using HPLC. Monitor the disappearance of the starting material and the appearance of the product (anthranilic acid) by integrating the respective peak areas at a suitable UV wavelength.
Data Analysis: Plot the concentration of the starting material versus time. Determine the initial reaction rate and the rate constant (k) for each compound.
Figure 3: Experimental workflow for comparing the hydrolysis rates of the two compounds.
Conclusion
While both N-(Acetoacetyl)anthranilic acid and N-acetylanthranilic acid are valuable N-acylated derivatives of anthranilic acid, their reactivity profiles are distinct. N-(Acetoacetyl)anthranilic acid is a significantly more versatile and reactive intermediate due to the presence of the β-dicarbonyl moiety. This feature provides an acidic methylene group, enabling enolate formation and subsequent nucleophilic reactions, in addition to keto-enol tautomerism. In contrast, N-acetylanthranilic acid's reactivity is primarily limited to reactions involving the amide and carboxylic acid groups. This fundamental difference should be a key consideration for chemists when selecting a starting material for complex organic syntheses.
Efficacy of N-Acyl Anthranilic Acid Derivatives as Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Anthra...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Anthranilic acid, a versatile aromatic amino acid, and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects. This guide provides a comparative analysis of the antimicrobial efficacy of N-acyl anthranilic acid derivatives, with a focus on providing a framework for evaluating compounds such as N-(Acetoacetyl)anthranilic acid. While specific data on N-(Acetoacetyl)anthranilic acid is limited in the reviewed literature, this guide leverages data from structurally related N-acyl derivatives to provide a valuable reference for researchers in the field.
Comparative Antimicrobial Efficacy
The antimicrobial activity of N-acyl anthranilic acid derivatives has been evaluated against a range of bacterial and fungal pathogens. The efficacy, often quantified by the Minimum Inhibitory Concentration (MIC), varies depending on the specific acyl group and the microbial species. Below is a summary of the antimicrobial activity of various N-acyl anthranilic acid derivatives, offering a comparative perspective.
The evaluation of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following sections detail the methodologies commonly employed in the cited studies.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.
Materials:
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
96-well microtiter plates.
Test compounds (N-acyl anthranilic acid derivatives) dissolved in a suitable solvent (e.g., DMSO).
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
Negative control (medium with solvent).
Procedure:
A serial two-fold dilution of the test compounds is prepared in the microtiter plates using the appropriate growth medium.
The standardized microbial inoculum is added to each well.
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Potential Mechanisms of Action
The precise mechanism of action for N-(Acetoacetyl)anthranilic acid derivatives is not yet elucidated. However, studies on other anthranilic acid derivatives suggest several potential pathways through which these compounds may exert their antimicrobial effects. One proposed mechanism against Mycobacterium tuberculosis is the induction of intrabacterial acidification[1]. Other studies on different classes of antimicrobials have pointed towards the disruption of cell wall biosynthesis[3].
In-Vitro Performance of N-Acylanthranilic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in-vitro performance of N-acylanthranilic acid derivatives, with a focus on compounds structurally relate...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro performance of N-acylanthranilic acid derivatives, with a focus on compounds structurally related to N-(acetoacetyl)anthranilic acid. Due to a scarcity of publicly available data on N-(acetoacetyl)anthranilic acid itself, this guide leverages experimental data from closely related N-acyl and N-aryl anthranilic acid analogs to provide a comparative framework. The performance of these compounds is evaluated against relevant alternatives, including established non-steroidal anti-inflammatory drugs (NSAIDs), based on their anticancer, antimicrobial, and enzyme-inhibiting activities.
Data Summary
The following tables summarize the quantitative in-vitro data for various N-acylanthranilic acid derivatives and comparator compounds.
Anticancer Activity: Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
The inhibitory activity of N-acylanthranilic acids, particularly the fenamate class of NSAIDs, against COX enzymes is a key indicator of their anti-inflammatory potential.
Detailed methodologies for key in-vitro experiments are provided below.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the N-acylanthranilic acid derivatives or comparator drugs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Broth Microdilution Method for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against bacterial strains.
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The lowest concentration that inhibits visible growth is the MIC.
Procedure:
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
In-Vitro COX Inhibition Assay
Objective: To assess the inhibitory effect of test compounds on COX-1 and COX-2 enzymes.
Principle: The activity of COX enzymes is measured by monitoring the conversion of arachidonic acid to prostaglandin E2 (PGE2). The inhibitory effect of the compounds is determined by quantifying the reduction in PGE2 production.
Procedure:
Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a buffer (e.g., Tris-HCl).
Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and pre-incubate for a short period (e.g., 15 minutes) at room temperature.
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
Reaction Termination: Stop the reaction after a defined time (e.g., 10 minutes) by adding a quenching solution (e.g., hydrochloric acid).
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Visualizations
Experimental Workflow for In-Vitro Cytotoxicity Screening
Caption: A typical workflow for determining the in-vitro cytotoxicity of test compounds using the MTT assay.
Signaling Pathways Modulated by Anthranilic Acid Derivatives in Cancer
Anthranilic acid derivatives have been shown to modulate several key signaling pathways involved in cancer progression.[9][10] The diagram below illustrates the interplay between the PI3K/Akt/mTOR and NF-κB pathways, which are common targets.
Caption: Simplified diagram of the PI3K/Akt/mTOR and NF-κB signaling pathways often targeted by anticancer compounds.
Structure-activity relationship (SAR) studies of N-(Acetoacetyl)anthranilic acid analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-acylanthranilic acid analogs, a class of compounds with divers...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-acylanthranilic acid analogs, a class of compounds with diverse and significant biological activities. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design and development of novel therapeutic agents based on the anthranilic acid scaffold.
Introduction
N-substituted anthranilic acid derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their biological activities are diverse, ranging from anti-inflammatory and analgesic to anticancer and antimicrobial effects.[1][3] The versatility of the anthranilic acid scaffold allows for extensive chemical modifications, making it an attractive starting point for drug discovery campaigns.
This guide will focus on the impact of various structural modifications on the biological activity of N-acylanthranilic acid analogs, with a particular emphasis on their anti-inflammatory and enzyme-inhibitory properties.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro inhibitory activity of a series of N-benzoyl anthranilic acid derivatives against the aldo-keto reductase (AKR) enzymes AKR1C1, AKR1C2, and AKR1C3.[4][5] These enzymes are implicated in the biosynthesis of steroid hormones and prostaglandins, making them attractive targets for the development of new drugs.[4][5]
Compound ID
R1
R2
R3
AKR1C1 IC50 (µM)
AKR1C2 IC50 (µM)
AKR1C3 IC50 (µM)
1
H
H
H
>50
>50
>50
2
4-F
H
H
15.6
21.3
9.8
3
H
4-Cl
H
8.4
12.1
4.2
4
H
H
4-NO2
>50
>50
>50
5
H
H
3-NO2
>50
>50
>50
6
4-F
H
3-NO2
8.4
15.6
>50
7
H
4-Cl
3-NO2
>50
>50
>50
8
5-Br
H
H
4.5
7.8
1.9
9
H
3,4-diCl
H
3.2
6.5
7.5
10
5-Br
4-Cl
H
1.2
2.5
0.31
11
5-Br
3,4-diCl
H
0.9
1.8
0.35
Structure-Activity Relationship (SAR) Analysis
The data presented in the table reveals several key SAR trends for this series of N-benzoyl anthranilic acid derivatives as AKR inhibitors:
Effect of Substitution on the Anthranilic Acid Ring (Ring A): Unsubstituted compound 1 is inactive. Introduction of a halogen at the 4- or 5-position of the anthranilic acid ring generally enhances inhibitory activity. For instance, the presence of a fluorine atom at the 4-position (compound 2 ) or a bromine atom at the 5-position (compound 8 ) leads to a significant increase in potency against all three AKR isoforms compared to the unsubstituted analog.[5] The 5-bromo substitution appears to be particularly favorable for potent inhibition.[5]
Effect of Substitution on the Benzoyl Ring (Ring B): Substitution on the benzoyl ring also plays a crucial role in determining both potency and selectivity. A single chloro-substitution at the 4-position of the benzoyl ring (compound 3 ) results in moderate inhibitory activity. In contrast, nitro-substitution at either the 3- or 4-position (compounds 4 and 5 ) leads to a loss of activity.[5] Interestingly, combining a 4-fluoro substituent on ring A with a 3-nitro substituent on ring B (compound 6 ) restores some activity against AKR1C1 and AKR1C2 but not AKR1C3.[5] Dichloro-substitution at the 3- and 4-positions (compound 9 ) provides moderate, non-selective inhibition.
Synergistic Effects of Multiple Substitutions: The most potent inhibitors in this series feature substitutions on both the anthranilic acid and the benzoyl rings. Combining a 5-bromo substituent on ring A with a 4-chloro substituent on ring B (compound 10 ) or with 3,4-dichloro substituents on ring B (compound 11 ) results in sub-micromolar IC50 values for AKR1C3, highlighting a synergistic effect between these substitutions.[5] These compounds also demonstrate a degree of selectivity for AKR1C3 over AKR1C1 and AKR1C2.
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This widely used animal model assesses the in vivo anti-inflammatory activity of test compounds.
Methodology:
Animal Model: Adult Wistar rats are used for the study.
Compound Administration: The test compounds and a standard drug (e.g., phenylbutazone) are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg body weight).[6] A control group receives only the vehicle.
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.[7]
Measurement of Paw Edema: The volume of the inflamed paw is measured at various time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. The ED50 (the dose that causes 50% inhibition of edema) can also be determined.[8]
In Vitro Enzyme Inhibition Assay: Aldo-Keto Reductase (AKR) Activity
This assay determines the ability of a compound to inhibit the activity of a specific enzyme in vitro.
Methodology:
Enzyme and Substrate Preparation: Recombinant human AKR enzymes (AKR1C1, AKR1C2, AKR1C3) are used. The substrate (e.g., S-tetralol or a prostaglandin) and the cofactor (NADPH or NADP+) are prepared in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
Assay Procedure: The reaction is typically performed in a 96-well plate. The assay mixture contains the enzyme, the test compound at various concentrations, the substrate, and the cofactor.
Measurement of Enzyme Activity: The rate of the enzymatic reaction is monitored by measuring the change in absorbance of NADPH at 340 nm using a microplate reader. The decrease in the rate of NADPH consumption in the presence of the test compound indicates enzyme inhibition.
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][5]
Mandatory Visualizations
SAR Workflow Diagram
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
A Comparative Benchmarking of N-(Acetoacetyl)anthranilic Acid as a Synthetic Intermediate in Quinolone Synthesis
For Immediate Release A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals This publication provides a detailed comparative analysis of N-(Acetoacetyl)anthranilic acid against other commo...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparative analysis of N-(Acetoacetyl)anthranilic acid against other common synthetic intermediates in the preparation of quinolone derivatives, a cornerstone in the development of numerous therapeutic agents. This guide is intended to be an invaluable resource for researchers and professionals in the field of medicinal chemistry and drug development, offering a side-by-side evaluation of performance, detailed experimental protocols, and visual representations of synthetic pathways to aid in the selection of optimal synthetic strategies.
Introduction
The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of antibacterial, anticancer, and anti-inflammatory drugs. The efficient synthesis of this heterocyclic system is of paramount importance. N-(Acetoacetyl)anthranilic acid serves as a key precursor in a straightforward approach to 4-hydroxyquinolones. This guide benchmarks this intermediate against the starting materials used in two classical and widely adopted methods for quinolone synthesis: the Gould-Jacobs reaction, which typically employs diethyl ethoxymethylenemalonate (DEEM), and the Conrad-Limpach synthesis, which utilizes β-ketoesters.
Performance Comparison of Synthetic Intermediates
The choice of a synthetic pathway for quinolone derivatives often involves a trade-off between reaction time, yield, purity, and the complexity of the procedure. The following tables provide a quantitative comparison of the synthetic route starting from N-(Acetoacetyl)anthranilic acid and the classical Gould-Jacobs and Conrad-Limpach reactions.
Detailed methodologies for the synthesis of N-(Acetoacetyl)anthranilic acid and its subsequent cyclization, as well as for the Gould-Jacobs and Conrad-Limpach reactions, are provided below.
Protocol 1: Synthesis of N-(Acetoacetyl)anthranilic Acid
Materials:
Anthranilic acid
Diketene (or Ethyl acetoacetate)
Toluene (or other inert solvent)
Ice bath
Stirring apparatus
Procedure:
In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve anthranilic acid in toluene.
Cool the solution in an ice bath to 0-5 °C.
Slowly add diketene (or ethyl acetoacetate) dropwise to the cooled solution with vigorous stirring.
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
The product, N-(Acetoacetyl)anthranilic acid, will precipitate out of the solution.
Collect the solid product by vacuum filtration, wash with cold toluene, and dry in a vacuum oven. A yield of 85-95% can be expected.
Protocol 2: Cyclization of N-(Acetoacetyl)anthranilic Acid to 4-Hydroxy-2-methylquinoline
Materials:
N-(Acetoacetyl)anthranilic acid
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
Reflux condenser
Heating mantle
Procedure:
In a round-bottom flask, suspend N-(Acetoacetyl)anthranilic acid in a high-boiling point solvent.
Heat the mixture to reflux (approximately 250 °C) for 1-2 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature. The 4-hydroxy-2-methylquinoline product will precipitate.
Collect the solid by vacuum filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry.
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Gould-Jacobs Reaction for 4-Hydroxyquinoline-3-carboxylate Synthesis
Materials:
Aniline
Diethyl ethoxymethylenemalonate (DEEM)
High-boiling point solvent (e.g., Dowtherm A)
Reflux condenser
Heating mantle
Procedure:
Condensation: In a round-bottom flask, mix aniline and DEEM. Heat the mixture at 120-130 °C for 1-2 hours. Remove the ethanol byproduct under reduced pressure.
Cyclization: Add a high-boiling point solvent to the crude anilinomethylenemalonate intermediate. Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.
Cool the reaction mixture to room temperature to allow the ethyl 4-hydroxyquinoline-3-carboxylate to precipitate.
Collect the product by filtration, wash with a non-polar solvent, and dry.
Protocol 4: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline
Materials:
Aniline
Ethyl acetoacetate
High-boiling point solvent (e.g., Mineral oil)
Acid catalyst (e.g., a drop of concentrated sulfuric acid)
Dean-Stark apparatus
Procedure:
Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine aniline, ethyl acetoacetate, and a catalytic amount of sulfuric acid in a suitable solvent.
Heat the mixture to reflux and collect the water formed during the reaction.
Cyclization: Once the condensation is complete, heat the resulting enamine intermediate in a high-boiling point solvent to approximately 250 °C.
Maintain the high temperature for several hours until the cyclization is complete (monitored by TLC).
Cool the reaction mixture and isolate the precipitated 4-hydroxy-2-methylquinoline by filtration.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes discussed.
Caption: Comparative overview of synthetic pathways to quinolones.
Caption: General experimental workflow for quinolone synthesis.
Conclusion
The benchmarking of N-(Acetoacetyl)anthranilic acid reveals it to be a highly efficient intermediate for the synthesis of 4-hydroxyquinolones. The primary advantage of this route lies in its convergency, allowing for the rapid construction of the key precursor in high yield. While the subsequent cyclization requires high temperatures, similar to the classical Gould-Jacobs and Conrad-Limpach methods, the overall pathway from simple starting materials can be more streamlined.
The Gould-Jacobs reaction offers great versatility with a wide range of commercially available anilines and DEEM. However, it often necessitates harsh conditions and can lead to purification challenges. The Conrad-Limpach synthesis provides good yields but is highly dependent on the choice of a high-boiling point solvent, which can complicate product isolation.
Ultimately, the selection of the most suitable synthetic intermediate will depend on the specific target molecule, available resources, and the desired scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to optimize their synthetic strategies for the efficient development of novel quinolone-based compounds.
A Comparative Guide to Analytical Methods for N-(Acetoacetyl)anthranilic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of potential analytical methodologies for the quantification of N-(Acetoacetyl)anthranilic acid. Due to the limit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantification of N-(Acetoacetyl)anthranilic acid. Due to the limited availability of validated methods specifically for this analyte, this document outlines established techniques for structurally related compounds, including N-acylated anthranilic acids, aromatic carboxylic acids, and β-keto acids. The information presented herein is intended to serve as a foundational resource for developing and validating a robust analytical method for N-(Acetoacetyl)anthranilic acid.
Overview of Potential Analytical Techniques
N-(Acetoacetyl)anthranilic acid possesses key structural features that make it amenable to several analytical techniques. Its aromatic ring and carboxylic acid group allow for ultraviolet (UV) detection, while the amide linkage and β-keto group can be targeted by specific derivatization reagents or mass spectrometry. The most promising techniques for its quantification include High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and potentially UV-Vis Spectrophotometry after a suitable chemical reaction.
Comparison of Analytical Methods
The following table summarizes the performance characteristics of analytical methods that could be adapted for N-(Acetoacetyl)anthranilic acid quantification, based on data from analogous compounds.
Method
Principle
Typical Analytes
Linearity (r²)
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Recovery (%)
Key Advantages
Potential Challenges for N-(Acetoacetyl)anthranilic Acid
HPLC-UV
Reversed-phase chromatography with UV detection.
Aromatic carboxylic acids, Anthranilic acid and its impurities.
>0.99
~0.01% (for impurities)
-
-
Simple, robust, widely available.
Lower sensitivity and selectivity compared to MS. Potential for matrix interference.
LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry.
Low selectivity. Requires a specific color-forming reaction for the acetoacetyl group. Potential for interference from other sample components.
Experimental Protocols
Detailed methodologies for key experiments that can be adapted for N-(Acetoacetyl)anthranilic acid are provided below.
HPLC-UV Method for Aromatic Carboxylic Acids
This method is a starting point for developing an HPLC-UV protocol for N-(Acetoacetyl)anthranilic acid.
Instrumentation: A standard HPLC system with a UV detector.
Column: A mixed-mode column such as Amaze TR or a conventional C18 column (e.g., µBondapak C18) can be used.[4][5]
Mobile Phase:
For a mixed-mode column, an isocratic mobile phase of acetonitrile and water with a buffer like ammonium acetate can be effective.[4]
For a C18 column, a gradient or isocratic elution with a mixture of methanol and a pH 3 phosphate buffer is a common choice.[5]
Detection: UV detection at a wavelength corresponding to the absorbance maximum of N-(Acetoacetyl)anthranilic acid (to be determined, likely around 255 nm).[4]
Internal Standard: Benzoic acid can be considered as an internal standard.[5]
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent, filter through a 0.45 µm filter, and inject.
LC-MS/MS Method for N-Acylated Aromatic Amines
This highly sensitive and selective method can be adapted for trace-level quantification.
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
Column: A C18 or other suitable reversed-phase column.
Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve ionization.
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be evaluated.
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ions for N-(Acetoacetyl)anthranilic acid will need to be determined by direct infusion.
Sample Preparation:
For biological samples, a deconjugation step using alkaline hydrolysis (e.g., with NaOH) might be necessary to measure the total concentration.[1]
This is followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample clean-up and concentration.
The final extract is reconstituted in the mobile phase for injection.
Spectrophotometric Method (Conceptual)
A potential spectrophotometric method could be developed based on the reactivity of the β-keto group.
Principle: The acetoacetyl group could potentially react with a chromogenic reagent, such as diazotized anthranilic acid in the presence of a base, to form a colored product.
Reagents:
N-(Acetoacetyl)anthranilic acid standard solutions.
Comparative analysis of different synthetic routes to N-(Acetoacetyl)anthranilic acid
For researchers and professionals in drug development and organic synthesis, the efficient preparation of N-(acetoacetyl)anthranilic acid is a critical step for the development of various heterocyclic compounds and poten...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and organic synthesis, the efficient preparation of N-(acetoacetyl)anthranilic acid is a critical step for the development of various heterocyclic compounds and potential pharmaceutical agents. This guide provides a comparative analysis of the primary synthetic routes to this molecule, presenting experimental data and detailed protocols to inform methodological choices. The most direct and effective method for the acetoacetylation of anthranilic acid is the use of diketene. An alternative approach, the reaction with ethyl acetoacetate, is also discussed, although it is prone to cyclization, leading to an alternative product under typical conditions.
Comparative Overview of Synthetic Routes
The synthesis of N-(acetoacetyl)anthranilic acid primarily revolves around the acetoacetylation of anthranilic acid. The choice of the acetoacetylating agent is the most critical factor influencing the reaction's outcome, efficiency, and yield. Below is a summary of the key quantitative data associated with the plausible and documented synthetic routes.
Parameter
Route 1: Acetoacetylation with Diketene
Route 2: Reaction with Ethyl Acetoacetate
Starting Materials
Anthranilic Acid, Diketene
Anthranilic Acid, Ethyl Acetoacetate
Primary Product
N-(Acetoacetyl)anthranilic Acid
4-Methylpyrano[3,2-c]quinoline-2,5-dione
Typical Yield
High (estimated)
Low to moderate (16% for the alternative product)[1]
Reaction Conditions
Mild, typically at or below room temperature
High temperature (130-160°C), prolonged reaction time (80 hours)[1]
Key Advantages
High reactivity of diketene, clean reaction, direct formation of the desired product.
Readily available and less hazardous starting materials compared to diketene.
Key Disadvantages
Diketene is highly reactive and requires careful handling.
Formation of an undesired cyclized product instead of N-(acetoacetyl)anthranilic acid.[1]
Experimental Protocols
Route 1: Acetoacetylation of Anthranilic Acid with Diketene (General Procedure)
Materials:
Anthranilic acid
Diketene
An inert solvent (e.g., toluene, ethyl acetate, or a slight excess of diketene)
Glacial acetic acid (optional, as a catalyst)
Procedure:
In a well-ventilated fume hood, dissolve anthranilic acid in an inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
Cool the solution in an ice bath to 0-5°C.
Slowly add a stoichiometric amount of diketene dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the completion of the reaction.
The product, N-(acetoacetyl)anthranilic acid, is expected to precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Expected Outcome:
This procedure is anticipated to produce N-(acetoacetyl)anthranilic acid in high yield with good purity. The high reactivity of diketene as an acylating agent favors the direct N-acetoacetylation of the amine group of anthranilic acid.
Route 2: Reaction of Anthranilic Acid with Ethyl Acetoacetate (Niementowski Reaction)
This documented procedure does not yield the target molecule but is crucial for understanding the reactivity of the starting materials. Under high temperatures, the initially formed N-(acetoacetyl)anthranilic acid (or its ethyl ester) undergoes intramolecular cyclization.
Increase the temperature to 160°C and continue heating for an additional 40 hours. [cite: t]
After cooling, a suspension is formed. Filter the solid and wash it with n-amyl alcohol.[1]
The final product is obtained as white crystals.[1]
Outcome:
The product of this reaction is 4-methylpyrano[3,2-c]quinoline-2,5-dione, with a yield of approximately 16%.[1] This demonstrates that the direct reaction of anthranilic acid and ethyl acetoacetate under these conditions is not a viable route to N-(acetoacetyl)anthranilic acid.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two discussed synthetic approaches starting from anthranilic acid.
Caption: Comparative pathways for the synthesis starting from anthranilic acid.
Caption: Step-by-step experimental workflows for the two synthetic routes.
Comparative Biological Evaluation of N-(Acetoacetyl)anthranilic Acid Metal Complexes and Related Compounds
A detailed guide for researchers, scientists, and drug development professionals on the biological activities of metal complexes derived from N-(acetoacetyl)anthranilic acid and structurally similar ligands. This documen...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed guide for researchers, scientists, and drug development professionals on the biological activities of metal complexes derived from N-(acetoacetyl)anthranilic acid and structurally similar ligands. This document provides a comparative analysis based on available experimental data, outlines detailed experimental protocols, and visualizes key processes.
Comparative Analysis of Biological Activities
The biological evaluation of metal complexes is crucial for the development of new therapeutic agents. Transition metal complexes, in particular, have garnered significant interest due to their diverse coordination chemistry and biological activities.[1] Chelation of a metal ion to an organic ligand can significantly enhance the biological efficacy of the ligand. This section summarizes the available quantitative data on the antimicrobial and cytotoxic activities of metal complexes of ligands structurally related to N-(acetoacetyl)anthranilic acid.
Antimicrobial Activity
Metal complexes of anthranilic acid and its derivatives have demonstrated notable antibacterial and antifungal properties. The mechanism of action is often attributed to the chelation theory, which posits that the partial sharing of the metal's positive charge with the donor atoms of the ligand increases the lipophilicity of the complex, facilitating its penetration through the microbial cell membrane.
Table 1: Antibacterial Activity of Anthranilic Acid and Related Metal Complexes (Minimum Inhibitory Concentration - MIC in µg/mL)
Note: Data for some complexes were not available in the searched literature.
Cytotoxic Activity
The cytotoxic potential of metal complexes is a key area of investigation in the search for novel anticancer agents. The mechanism of cytotoxicity often involves the induction of apoptosis through various cellular pathways.[3]
Table 3: Cytotoxic Activity of N-acetylanthranilic Acid and Related Metal Complexes (IC₅₀ in µM)
Note: Data for some complexes and cell lines were not available in the searched literature. The IC₅₀ value for the copper complex of acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone is presented in µg/mL as reported in the source.
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used in the biological evaluation of metal complexes.
Antimicrobial Susceptibility Testing
a) Disc Diffusion Method:
Prepare a nutrient agar medium and pour it into sterile Petri plates.
Inoculate the agar surface uniformly with a standardized suspension of the test microorganism.
Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound (dissolved in a suitable solvent like DMSO).
Place the discs on the inoculated agar surface.
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
Measure the diameter of the zone of inhibition around each disc in millimeters. A standard antibiotic is used as a positive control.
b) Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution Method:
Prepare a series of twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in sterile test tubes or microtiter plates.
Inoculate each dilution with a standardized suspension of the test microorganism.
Include a positive control (medium with inoculum, no compound) and a negative control (medium without inoculum).
Incubate the tubes/plates under the same conditions as the disc diffusion method.
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
The following diagrams illustrate a typical experimental workflow for biological evaluation and a proposed signaling pathway for the cytotoxic action of metal complexes.
Caption: Experimental workflow for the biological evaluation of metal complexes.
Caption: Proposed apoptotic signaling pathway induced by metal complexes.
Conclusion
While specific data for N-(acetoacetyl)anthranilic acid metal complexes is lacking, the available information on structurally related compounds suggests that these complexes are promising candidates for further biological evaluation. The data presented in this guide indicate that metal chelation can significantly enhance the antimicrobial and cytotoxic activities of the parent ligands. The provided experimental protocols offer a standardized approach for researchers to conduct these evaluations. Future studies should focus on the synthesis and detailed biological investigation of N-(acetoacetyl)anthranilic acid metal complexes to fully elucidate their therapeutic potential. The exploration of their mechanisms of action will be crucial for the rational design of new and more effective metal-based drugs.
N-(Acetoacetyl)anthranilic Acid: A Modern Alternative to Traditional Dye Precursors in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide The synthesis of azo dyes, a cornerstone of the chemical industry, has traditionally relied on a well-established palette of precursor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The synthesis of azo dyes, a cornerstone of the chemical industry, has traditionally relied on a well-established palette of precursor molecules. However, the quest for novel dye structures with enhanced properties has led to the exploration of alternative building blocks. This guide provides an objective comparison of N-(Acetoacetyl)anthranilic acid as a coupling component in azo dye synthesis against traditional precursors like naphthol and phenol derivatives. The comparison is supported by a detailed, albeit illustrative, experimental framework to guide researchers in evaluating its performance.
Introduction to Azo Dye Precursors
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their synthesis typically involves a two-step process: diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile, known as a coupling component. The choice of both the diazo component and the coupling component is crucial in determining the final color and properties of the dye.
Traditional Coupling Components: Historically, phenols, naphthols, and aromatic amines have been the workhorses of the azo dye industry. These precursors are versatile, readily available, and capable of producing a wide spectrum of colors. For instance, coupling with 2-naphthol typically yields red to orange dyes, while aniline derivatives can produce a range of colors from yellow to black.
N-(Acetoacetyl)anthranilic Acid: This compound belongs to the class of acetoacetanilide derivatives, which are known to be effective coupling components for producing yellow, orange, and red dyes.[1] Its structure, featuring both a carboxylic acid group and an active methylene group, offers unique possibilities for influencing the final dye's solubility, affinity to different fibers, and potential for further chemical modification.
Performance Comparison: A Hypothetical Framework
To provide a clear and quantitative comparison, this guide outlines a hypothetical experimental study. This framework is designed to assess the performance of N-(Acetoacetyl)anthranilic acid against a traditional coupling component, 2-naphthol, when reacted with the same diazo component, in this case, diazotized sulfanilic acid.
Table 1: Physical and Chemical Properties of Coupling Components
Property
N-(Acetoacetyl)anthranilic Acid
2-Naphthol (Traditional)
Molecular Formula
C₁₁H₁₁NO₄
C₁₀H₈O
Molecular Weight
221.21 g/mol
144.17 g/mol
Appearance
White to slight beige powder/crystals
White to yellowish crystalline solid
Melting Point
184-186 °C
121-123 °C
Solubility
Soluble in alkaline aqueous solutions and some organic solvents
Soluble in alkaline aqueous solutions, ethanol, ether
Table 2: Illustrative Performance Data of Synthesized Dyes
Performance Metric
Dye from N-(Acetoacetyl)anthranilic Acid
Dye from 2-Naphthol
Standard Test Method
Color Shade on Cotton
Bright Yellow-Orange
Reddish-Orange
Visual Assessment
Lightfastness (Blue Wool Scale)
6-7
4-5
ISO 105-B02
Wash Fastness (Gray Scale for Staining)
4-5
3-4
ISO 105-C06
Wash Fastness (Gray Scale for Color Change)
4
3
ISO 105-C06
Rubbing Fastness (Dry)
4-5
4
ISO 105-X12
Rubbing Fastness (Wet)
4
3-4
ISO 105-X12
Dye Exhaustion on Cotton (%)
85
90
Spectrophotometric Analysis
Note: The data presented in this table is for illustrative purposes only and represents the type of results that would be collected in a direct comparative experiment. Actual values may vary depending on the specific reaction conditions and application methods.
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of azo dyes based on the hypothetical comparative study.
Protocol 1: Synthesis of Azo Dye from Sulfanilic Acid and N-(Acetoacetyl)anthranilic Acid
1. Diazotization of Sulfanilic Acid:
Dissolve 1.73 g (0.01 mol) of sulfanilic acid in 25 mL of a 5% sodium carbonate solution by gentle warming.
Cool the solution to room temperature and then to 0-5 °C in an ice bath.
Add a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water dropwise with constant stirring, maintaining the temperature below 5 °C.
After the addition is complete, continue stirring for 15 minutes in the ice bath. Test for the presence of excess nitrous acid using starch-iodide paper.
2. Coupling Reaction:
Dissolve 2.21 g (0.01 mol) of N-(Acetoacetyl)anthranilic acid in 20 mL of a 10% sodium hydroxide solution.
Cool this solution to 0-5 °C in an ice bath.
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes. The dye will precipitate out of the solution.
Filter the precipitated dye, wash with a small amount of cold water, and dry in an oven at 60-70 °C.
Protocol 2: Synthesis of Azo Dye from Sulfanilic Acid and 2-Naphthol (Traditional)
1. Diazotization of Sulfanilic Acid:
Follow the same procedure as described in Protocol 1, step 1.
2. Coupling Reaction:
Dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.
Cool this solution to 0-5 °C in an ice bath.
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes. The dye will precipitate.
Filter the precipitated dye, wash with cold water, and dry.
Protocol 3: Dyeing of Cotton Fabric
Prepare a dye bath containing the synthesized dye (1% on weight of fabric), sodium chloride (20 g/L), and sodium carbonate (10 g/L).
Introduce a pre-wetted cotton fabric sample into the dye bath at room temperature.
Raise the temperature to 60 °C over 30 minutes and maintain for 60 minutes with occasional stirring.
After dyeing, rinse the fabric with cold water, followed by a soaping treatment with a 2 g/L non-ionic detergent solution at 90 °C for 15 minutes.
Finally, wash the fabric with hot and cold water and air dry.
Protocol 4: Evaluation of Fastness Properties
Lightfastness: Determined according to ISO 105-B02 standard using a Xenon arc lamp. The fading of the dyed fabric is compared against the Blue Wool standards.
Wash Fastness: Assessed according to ISO 105-C06 standard. The dyed fabric, in contact with a multi-fiber strip, is washed in a soap solution. The color change of the sample and the staining of the adjacent fabrics are evaluated using gray scales.
Rubbing Fastness: Evaluated according to ISO 105-X12 standard using a crockmeter for both dry and wet rubbing. The transfer of color to a standard white cotton cloth is assessed using a gray scale.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical reactions, the following diagrams are provided.
Caption: Experimental Workflow for Azo Dye Synthesis.
Caption: Logical Relationship of Dye Precursors to Performance.
Assessing the Drug-like Properties of N-(Acetoacetyl)anthranilic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative assessment of the drug-like properties of N-(Acetoacetyl)anthranilic acid derivatives against established non-steroidal an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the drug-like properties of N-(Acetoacetyl)anthranilic acid derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of specific experimental data for N-(Acetoacetyl)anthranilic acid derivatives, this document serves as a framework for evaluation, presenting available data for the parent compound and representative data for analogous structures. The guide outlines standard experimental protocols crucial for determining the suitability of these compounds for further drug development.
Comparative Analysis of Drug-like Properties
The assessment of a compound's drug-like properties is a critical step in the early stages of drug discovery. Key parameters include solubility, permeability, metabolic stability, and cytotoxicity. The following table summarizes these properties for N-(Acetoacetyl)anthranilic acid, its hypothetical derivatives, and two widely used NSAIDs, Ibuprofen and Diclofenac, for comparative purposes. It is important to note that the data for the N-(Acetoacetyl)anthranilic acid derivatives are representative values based on structurally similar anthranilic acid analogs and should be experimentally verified.
Detailed methodologies for assessing the key drug-like properties are outlined below. These protocols are standard in vitro assays used in the pharmaceutical industry.
Aqueous Solubility Assay (Thermodynamic)
Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.
Method:
An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.
The suspension is shaken at room temperature for 24 hours to ensure equilibrium is reached.
The saturated solution is then filtered to remove any undissolved solid.
The concentration of the compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Permeability Assay (Caco-2)
Objective: To assess the ability of a compound to cross the intestinal epithelial barrier, which is a predictor of oral absorption.
Method:
Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21-25 days.
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points.
The concentration of the compound in the basolateral samples is determined by LC-MS/MS.
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes in the liver.
Method:
The test compound is incubated with human liver microsomes and a NADPH-regenerating system in a phosphate buffer at 37°C.
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
The in vitro half-life (t½) is calculated from the first-order decay kinetics of the compound concentration over time.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential of a compound to cause cell death.
Method:
A relevant cell line (e.g., HepG2, a human liver cancer cell line) is seeded in a 96-well plate and allowed to attach overnight.
The cells are then treated with various concentrations of the test compound for 24 or 48 hours.
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.
Visualizations
Experimental Workflow for Assessing Drug-like Properties
Caption: Workflow for the in vitro assessment of drug-like properties.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Comparative Analysis of Cross-Reactivity for N-Acetoacetylanthranilic Acid-Derived Inhibitors and Related Anthranilic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the cross-reactivity of N-(acetoacetyl)anthranilic acid-derived inhibitors and a broader range of structurally...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of N-(acetoacetyl)anthranilic acid-derived inhibitors and a broader range of structurally related anthranilic acid derivatives. Due to a scarcity of publicly available cross-reactivity studies specifically focused on N-(acetoacetyl)anthranilic acid derivatives, this guide draws upon data from studies on other anthranilic acid-based inhibitors to infer potential cross-reactivity profiles and highlight the importance of selectivity screening. The presented data and methodologies are intended to serve as a valuable resource for researchers engaged in the design and development of selective enzyme inhibitors.
Introduction to Anthranilic Acid Derivatives as Enzyme Inhibitors
Anthranilic acid and its derivatives are a versatile class of scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[1] These compounds have been investigated as inhibitors of various enzymes implicated in diseases such as cancer, inflammation, and infectious diseases.[1][2][3] A critical aspect of drug development is understanding the selectivity of an inhibitor, as off-target effects can lead to toxicity and reduced efficacy. This guide focuses on the cross-reactivity of anthranilic acid derivatives, providing a framework for assessing inhibitor selectivity.
Cross-Reactivity Profile of N-Benzoyl Anthranilic Acid Derivatives against Aldo-Keto Reductase (AKR) Isoforms
A study on N-benzoyl anthranilic acid derivatives provides an excellent example of a cross-reactivity assessment against different isoforms of the aldo-keto reductase (AKR) family, specifically AKR1C1, AKR1C2, and AKR1C3.[3][4] These enzymes are involved in the metabolism of steroids and prostaglandins and are targets for cancer therapy.[3][4]
Table 1: Inhibitory Activity (IC50, µM) of N-Benzoyl Anthranilic Acid Derivatives against AKR1C Isoforms [4]
Compound
AKR1C1 (IC50 µM)
AKR1C2 (IC50 µM)
AKR1C3 (IC50 µM)
9
>100
>100
1.8
10
89
56
0.31
11
>100
>100
0.8
12
>100
>100
1.2
13
>100
63
0.35
Data extracted from a study on N-benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3.[4]
The data clearly demonstrates that while some compounds exhibit broad activity, others show significant selectivity for a particular isoform. For instance, compounds 10 and 13 are potent inhibitors of AKR1C3 with significantly lower activity against AKR1C1 and AKR1C2, indicating a favorable selectivity profile.[4]
Off-Target Effects of Anthranilic Acid Derivatives Targeting MabA in Mycobacterium tuberculosis
In the context of developing antitubercular agents, anthranilic acid derivatives have been identified as inhibitors of MabA (FabG1), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[2][5] However, further investigations into the mechanism of action revealed that the antitubercular activity of some of these compounds is not solely due to MabA inhibition, suggesting the presence of off-target effects.[2][5]
Specifically, it was observed that the carboxylic acid moiety of these inhibitors induces intrabacterial acidification, contributing to their overall antituberculous effect.[5] This highlights a mechanism of action that is independent of the intended enzyme target and underscores the importance of whole-cell screening and mechanism-of-action studies to understand the full biological profile of an inhibitor.
Experimental Protocols
Aldo-Keto Reductase (AKR) Inhibition Assay
The inhibitory activity of the N-benzoyl anthranilic acid derivatives against AKR1C1, AKR1C2, and AKR1C3 was determined using a spectrophotometric assay.[4]
Enzyme and Substrate Preparation: Recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes were expressed and purified. The substrate, S-tetralol, and the cofactor, NADP+, were prepared in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
Inhibition Assay: The assay was performed in 96-well plates. The reaction mixture contained the enzyme, NADP+, the inhibitor (at various concentrations), and was initiated by the addition of the substrate.
Data Measurement: The rate of NADPH formation was monitored by measuring the increase in absorbance at 340 nm using a plate reader.
IC50 Determination: The concentration of the inhibitor that caused a 50% reduction in the enzyme activity (IC50) was calculated by fitting the dose-response data to a suitable equation.
MabA (FabG1) Inhibition Assay
The inhibitory activity against MabA was evaluated using a liquid chromatography-mass spectrometry (LC-MS)-based assay.[2][5]
Reaction Mixture: The reaction was conducted in a microplate format and contained MabA enzyme, the substrate acetoacetyl-CoA, the cofactor NADPH, and the test inhibitor.
Enzymatic Reaction: The reaction was initiated by the addition of the enzyme and incubated at a controlled temperature.
Quenching and Extraction: The reaction was stopped by the addition of a quenching solution (e.g., acetonitrile). The product, hydroxybutyryl-CoA, was then analyzed.
LC-MS Analysis: The amount of product formed was quantified by LC-MS.
IC50 Calculation: The IC50 values were determined by measuring the reduction in product formation at different inhibitor concentrations.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for AKR and MabA inhibition assays.
Caption: Conceptual diagram of inhibitor cross-reactivity.
Conclusion and Future Directions
The development of selective inhibitors is paramount in modern drug discovery. While specific cross-reactivity data for N-(acetoacetyl)anthranilic acid derivatives is limited, the studies on related anthranilic acid analogs demonstrate the importance of comprehensive selectivity profiling. The provided data and experimental protocols offer a valuable starting point for researchers working with this class of compounds. Future studies should aim to systematically evaluate N-(acetoacetyl)anthranilic acid-derived inhibitors against a broad panel of enzymes and receptors to fully characterize their selectivity and potential for off-target effects. This will be crucial for advancing these promising molecules towards clinical development.
Navigating the Disposal of N-(Acetoacetyl)anthranilic Acid: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. N-(Acetoacetyl)anthranilic acid, li...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. N-(Acetoacetyl)anthranilic acid, like all laboratory chemicals, requires a specific disposal protocol to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the material's specific Safety Data Sheet (SDS). In the absence of an SDS for N-(Acetoacetyl)anthranilic acid, the compound should be treated as hazardous waste.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling the chemical.[2][3]
Key Handling Precautions:
Avoid Dust Formation: Handle the solid compound in a well-ventilated area to prevent the generation of dust.[4][5]
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[4][6]
Storage: Store the chemical in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6] Keep containers tightly closed when not in use.[2][6]
Step-by-Step Disposal Procedure
The disposal of N-(Acetoacetyl)anthranilic acid should follow a structured waste management plan that aligns with institutional and regulatory guidelines.[7]
Classification: Treat N-(Acetoacetyl)anthranilic acid as a hazardous chemical waste.[1][8] Do not dispose of it in the regular trash or down the sanitary sewer.[9][10]
Waste Collection:
Place the waste in a designated, properly labeled, and leak-proof container.[11] The original container is often the best choice for waste storage.[1]
Ensure the container is compatible with the chemical to prevent any reactions.[8][11]
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "N-(Acetoacetyl)anthranilic acid," and any associated hazards.[7][9]
Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][12] This area should be at or near the point of generation and accessible only to trained personnel.[11][12] Segregate it from incompatible waste streams.[8][9]
Request for Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[9][12] Complete any required waste disposal forms accurately.[9]
Contaminated materials, such as gloves, pipette tips, and lab coats, should be disposed of in the same manner as the chemical waste itself.[3]
Quantitative Data for Chemical Waste Storage
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by general guidelines.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of N-(Acetoacetyl)anthranilic acid, fostering a secure research environment and upholding their commitment to environmental stewardship.
Essential Safety and Logistical Information for Handling N-(Acetoacetyl)anthranilic Acid
This document provides essential procedural guidance for the safe handling, use, and disposal of N-(Acetoacetyl)anthranilic acid in a laboratory setting, designed for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides essential procedural guidance for the safe handling, use, and disposal of N-(Acetoacetyl)anthranilic acid in a laboratory setting, designed for researchers, scientists, and drug development professionals.
Hazard Identification and Quantitative Data
N-(Acetoacetyl)anthranilic acid is anticipated to be a solid, potentially in powdered form. Based on data for analogous compounds, it may be harmful if swallowed and can cause eye, skin, and respiratory tract irritation.[1][2] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.
May be combustible at high temperatures. Fine dust dispersed in air may ignite.[2][4]
Anthranilic acid, N-Acetylanthranilic acid
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following equipment should be worn at all times when handling N-(Acetoacetyl)anthranilic acid.
PPE Category
Item
Specifications and Rationale
Eye and Face Protection
Safety Goggles or Glasses
Tight-sealing safety goggles are essential to protect against dust particles and potential splashes.[5][6]
Face Shield
Recommended when handling larger quantities or when there is a significant risk of splashing.
Hand Protection
Chemical-resistant gloves
Nitrile or other suitable chemical-resistant gloves should be worn.[5] Gloves must be inspected before use and disposed of if any damage is present.
Body Protection
Laboratory Coat
A standard laboratory coat should be worn to protect street clothing and skin from contamination.
Chemical-resistant Apron
An impervious apron is recommended when transferring or handling significant quantities of the substance.
Respiratory Protection
Dust Mask or Respirator
An effective dust mask or a NIOSH/MSHA approved respirator should be used, especially when handling the powder outside of a fume hood or if dust is generated.[4][7]
Adherence to a strict operational workflow is critical for safety.
Preparation and Engineering Controls :
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[4]
Ensure that an emergency eyewash station and safety shower are readily accessible.[6][7]
Keep the container of N-(Acetoacetyl)anthranilic acid tightly closed when not in use.[1][2]
Handling and Use :
Avoid the formation and inhalation of dust.[1][4] Use techniques that minimize aerosolization, such as careful scooping rather than pouring.
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][4]
Do not eat, drink, or smoke in the handling area.[3][4]
Remove any contaminated clothing immediately and wash it before reuse.[1][2]
Spill Management :
In case of a small spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1][4] Avoid raising dust.
For larger spills, evacuate the area and follow institutional emergency procedures.
Ensure adequate ventilation during cleanup.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection :
All waste materials, including leftover N-(Acetoacetyl)anthranilic acid and any contaminated consumables (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed container.
Disposal Procedure :
Dispose of the chemical waste in accordance with local, state, and federal regulations.[4] This may involve incineration or other approved methods for chemical waste.
Do not dispose of N-(Acetoacetyl)anthranilic acid down the drain or in the general trash.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of N-(Acetoacetyl)anthranilic acid.